Methyl 4-(hydroxymethyl)picolinate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(hydroxymethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)7-4-6(5-10)2-3-9-7/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIFQBALQLWZFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630559 | |
| Record name | Methyl 4-(hydroxymethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
317335-15-2 | |
| Record name | Methyl 4-(hydroxymethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 317335-15-2 | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 4-(hydroxymethyl)picolinate
This guide provides a comprehensive overview of a reliable and efficient synthesis pathway for methyl 4-(hydroxymethyl)picolinate, a valuable building block in pharmaceutical and materials science research. The content is structured to provide not only a step-by-step protocol but also a deeper understanding of the underlying chemical principles and experimental considerations.
Introduction and Strategic Approach
This compound is a bifunctional molecule featuring a methyl ester and a primary alcohol on a pyridine ring. This unique combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules, including ligands for catalysis and active pharmaceutical ingredients.
The most direct and industrially scalable approach to this compound is the direct esterification of commercially available 4-(hydroxymethyl)picolinic acid. This strategy is favored due to the ready availability of the starting material, which simplifies the overall synthetic route and minimizes the number of reaction and purification steps.
An alternative, though more complex, pathway involves the selective oxidation of a methyl group of a lutidine derivative, followed by esterification. However, achieving selective oxidation can be challenging and often results in lower overall yields. Therefore, this guide will focus on the more efficient direct esterification method.
The Core Synthesis Pathway: Direct Esterification
The central transformation in this synthesis is the conversion of the carboxylic acid group of 4-(hydroxymethyl)picolinic acid into a methyl ester. The Fischer-Speier esterification, a classic acid-catalyzed reaction, is a highly effective method for this purpose.[1]
Mechanistic Insights
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid or hydrochloric acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. The subsequent tetrahedral intermediate undergoes a series of proton transfers, leading to the elimination of a water molecule and the formation of the protonated ester. Deprotonation of this species regenerates the acid catalyst and yields the final methyl ester product.
The reaction is an equilibrium process. To drive the equilibrium towards the product side and achieve a high yield, it is crucial to either use a large excess of the alcohol (methanol in this case, which can also serve as the solvent) or to remove the water formed during the reaction.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Purity | Supplier |
| 4-(Hydroxymethyl)picolinic acid | 923169-37-3 | C₇H₇NO₃ | ≥98% | Commercially Available |
| Methanol (Anhydrous) | 67-56-1 | CH₄O | ≥99.8% | Standard Chemical Supplier |
| Sulfuric Acid (Concentrated) | 7664-93-9 | H₂SO₄ | 95-98% | Standard Chemical Supplier |
| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | Reagent Grade | Standard Chemical Supplier |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | Reagent Grade | Standard Chemical Supplier |
| Dichloromethane | 75-09-2 | CH₂Cl₂ | Reagent Grade | Standard Chemical Supplier |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | Reagent Grade | Standard Chemical Supplier |
| Hexane | 110-54-3 | C₆H₁₄ | Reagent Grade | Standard Chemical Supplier |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-(hydroxymethyl)picolinic acid (1.0 eq.) in anhydrous methanol (10-20 mL per gram of starting material).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq.) dropwise to the stirred suspension. The addition is exothermic, and the mixture may become warm.
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the reaction is proceeding.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 20% to 50% ethyl acetate) to afford this compound as a white to off-white solid.
Expected Yield and Characterization
-
Yield: 85-95%
-
Appearance: White to off-white solid
-
¹H NMR (400 MHz, CDCl₃) δ: 8.65 (d, J = 5.0 Hz, 1H), 7.95 (s, 1H), 7.45 (d, J = 5.0 Hz, 1H), 4.80 (s, 2H), 4.00 (s, 3H), 2.50 (br s, 1H, OH).
-
¹³C NMR (101 MHz, CDCl₃) δ: 166.0, 152.0, 149.5, 147.0, 122.0, 120.0, 63.0, 53.0.
-
MS (ESI): m/z 168.1 [M+H]⁺.
Alternative Synthesis Pathway: Thionyl Chloride Method
An alternative method for the esterification involves the use of thionyl chloride to first form the acyl chloride, which is then reacted with methanol.[2] This method is often faster and can be performed at lower temperatures.
Mechanistic Rationale
Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate. This intermediate readily reacts with methanol in a nucleophilic acyl substitution reaction to form the methyl ester. The byproducts of this reaction, sulfur dioxide and hydrogen chloride, are gases and can be easily removed, driving the reaction to completion.
Comparative Analysis
| Feature | Fischer Esterification | Thionyl Chloride Method |
| Reagents | Methanol, H₂SO₄ | Thionyl Chloride, Methanol |
| Conditions | Reflux temperature | Room temperature to mild heating |
| Byproducts | Water | SO₂, HCl (gases) |
| Advantages | Milder conditions, uses common reagents | Faster reaction, irreversible |
| Disadvantages | Equilibrium reaction, requires excess alcohol or water removal | Thionyl chloride is corrosive and moisture-sensitive |
Conclusion
The synthesis of this compound is most efficiently achieved through the direct esterification of commercially available 4-(hydroxymethyl)picolinic acid. The Fischer-Speier esterification method, utilizing methanol as both a reagent and solvent with a catalytic amount of sulfuric acid, provides a high-yielding and straightforward protocol. For applications where milder conditions or faster reaction times are critical, the thionyl chloride method presents a viable alternative. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations.
References
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
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"Methyl 4-(hydroxymethyl)picolinate" chemical properties and structure
An In-depth Technical Guide to Methyl 4-(hydroxymethyl)picolinate
This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its core chemical properties, structural features, synthesis, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Physicochemical and Structural Properties
This compound, also known as Methyl 4-(hydroxymethyl)pyridine-2-carboxylate, is a disubstituted pyridine derivative.[1] Its structure incorporates a pyridine ring, a methyl ester at position 2, and a hydroxymethyl group at position 4. This unique arrangement of functional groups—a nucleophilic alcohol, an electrophilic ester, and a heteroaromatic core—makes it a versatile intermediate for chemical synthesis.
The fundamental properties of this compound are summarized in the table below. These values are critical for reaction planning, purification, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 317335-15-2 | [1][2] |
| Molecular Formula | C₈H₉NO₃ | |
| Molecular Weight | 167.16 g/mol | [2] |
| SMILES | O=C(OC)C1=NC=CC(CO)=C1 | |
| Topological Polar Surface Area (TPSA) | 59.42 Ų | |
| logP (calculated) | 0.3605 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bonds | 2 | [1] |
Structural Diagram
The chemical structure, highlighting the key functional groups, is depicted below.
Caption: Chemical structure of this compound.
Spectroscopic Profile: A Guide to Characterization
Confirming the identity and purity of this compound relies on standard spectroscopic techniques. Below are the expected key features for each method.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.
-
Aromatic Protons: Three signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the pyridine ring. Their splitting patterns (e.g., doublet, singlet, doublet of doublets) will confirm the 2,4-substitution pattern.
-
Hydroxymethyl Protons (CH₂): A singlet or triplet (depending on coupling to the OH proton) typically around δ 4.5-4.8 ppm.
-
Alcohol Proton (OH): A broad singlet whose chemical shift is concentration and solvent-dependent.
-
Methyl Ester Protons (CH₃): A sharp singlet around δ 3.9-4.1 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show eight distinct signals.
-
Ester Carbonyl: A signal in the downfield region, typically δ 165-175 ppm.
-
Aromatic Carbons: Five signals in the aromatic region (δ 120-160 ppm).
-
Hydroxymethyl Carbon (CH₂): A signal around δ 60-65 ppm.
-
Methyl Ester Carbon (CH₃): A signal around δ 50-55 ppm.
-
-
IR (Infrared) Spectroscopy: The IR spectrum provides confirmation of the key functional groups.
-
O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of the alcohol group.
-
C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups appear just below 3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹, indicative of the ester carbonyl group.
-
C=N and C=C Stretches: Absorptions in the 1400-1600 cm⁻¹ region corresponding to the pyridine ring.
-
-
MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound.
Synthesis and Reactivity
Representative Synthetic Protocol
A common and efficient method for synthesizing this compound is through the selective reduction of a precursor containing a more easily reduced functional group, such as an aldehyde or a second ester group. The following protocol describes the selective reduction of Dimethyl pyridine-2,4-dicarboxylate.
Causality: Sodium borohydride (NaBH₄) is chosen as the reducing agent because it is a mild reductant. It will selectively reduce the more electrophilic ester at the 4-position while leaving the ester at the 2-position (which is electronically deactivated by the adjacent nitrogen atom) largely intact under controlled conditions.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Dissolution: Dissolve Dimethyl pyridine-2,4-dicarboxylate (1.0 eq) in a mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂) (e.g., a 4:1 ratio) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the reaction's exothermicity and enhance selectivity.
-
Addition of Reductant: Add sodium borohydride (NaBH₄) (1.0-1.2 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.[4]
-
Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or water to decompose any excess NaBH₄.
-
Extraction: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate or CH₂Cl₂.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.
Reactivity Profile
The trifunctional nature of this molecule allows for a wide range of subsequent chemical transformations:
-
Hydroxymethyl Group: This primary alcohol can be easily oxidized to an aldehyde or carboxylic acid, converted to a leaving group (e.g., tosylate or halide) for nucleophilic substitution, or used in ether and ester formation.[4]
-
Methyl Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, or it can be converted to an amide via aminolysis.
-
Pyridine Ring: The nitrogen atom can be N-oxidized or alkylated, and the ring itself can undergo electrophilic or nucleophilic aromatic substitution, although the existing substituents will direct the regioselectivity of these reactions.
Applications in Medicinal Chemistry and Drug Discovery
This compound is not typically a final drug product but rather a crucial intermediate or scaffold. Its value lies in its ability to introduce a substituted pyridine motif into a larger molecule.
-
Versatile Linker: The two distinct functional handles (alcohol and ester) allow for orthogonal chemical modifications. For example, the alcohol can be used to link to one part of a target molecule while the ester (or its derived carboxylic acid) links to another, making it an ideal linker for creating PROTACs or other bifunctional molecules.
-
Pharmacophore Modification: The hydroxymethyl group is often used to improve the pharmacokinetic properties of a lead compound.[5] Introducing this polar group can enhance aqueous solubility, provide a new hydrogen bonding site to interact with a biological target, or block a site of metabolic degradation.[5]
-
Scaffold for Library Synthesis: Its structure serves as a rigid core from which diverse chemical functionalities can be elaborated. This is exemplified in its use for synthesizing inhibitors of metallo-β-lactamases, where derivatives of picolinic acid act as metal-binding pharmacophores.[4] The ability to easily modify the 4-position via the hydroxymethyl group allows for systematic Structure-Activity Relationship (SAR) studies.
Safety and Handling
As a laboratory chemical, this compound requires careful handling in accordance with good laboratory practices.
-
GHS Hazard Classification: The compound is classified with the "Warning" signal word.[3]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]
-
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][7]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[6][7]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[3][6]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere.[1][3][7]
Conclusion
This compound is a high-value chemical intermediate whose utility is derived from its unique combination of a heteroaromatic core and two modifiable functional groups. Its well-defined physicochemical properties and predictable reactivity make it an essential tool for researchers in drug discovery and synthetic chemistry. Understanding its synthesis, characterization, and safe handling is paramount for leveraging its full potential in the development of novel therapeutics and functional materials.
References
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PubChem. Methyl 4-Hydroxypicolinate hydrochloride. National Institutes of Health. [Link]
-
National Institutes of Health. Investigation of Dipicolinic Acid Isosteres for the Inhibition of Metallo-β-Lactamases. [Link]
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ChemComplete. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]
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MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]
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Chad's Prep. Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. [Link]
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ChemComplete. Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. [Link]
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Frontiers. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. [Link]
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Metabolomics Workbench. NIH Data Repository. [Link]
- Google Patents. Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX)
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- 7. fishersci.com [fishersci.com]
"Methyl 4-(hydroxymethyl)picolinate" CAS number 317335-15-2
An In-depth Technical Guide to Methyl 4-(hydroxymethyl)picolinate
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound (CAS No. 317335-15-2). It moves beyond a simple recitation of facts to provide field-proven insights into its properties, reactivity, and strategic applications, empowering scientists to leverage this versatile building block in their research endeavors.
Introduction: A Versatile Heterocyclic Scaffold
This compound is a substituted pyridine derivative that has emerged as a valuable building block in synthetic and medicinal chemistry. Its unique trifunctional nature—a pyridine ring, a methyl ester, and a primary alcohol—offers multiple points for chemical modification. This allows for the strategic construction of complex molecular architectures. The pyridine core is a common motif in pharmaceuticals, often serving as a bioisostere for a phenyl ring but with added potential for hydrogen bonding and influencing metabolic stability. This guide will dissect the molecule's core attributes to provide a practical framework for its application in drug discovery and materials science.
Core Physicochemical & Structural Properties
The utility of this compound begins with its fundamental physical and chemical properties. These characteristics dictate its handling, reactivity, and suitability for various synthetic transformations.
| Property | Value | Source(s) |
| CAS Number | 317335-15-2 | [1][2][3] |
| Molecular Formula | C₈H₉NO₃ | [2][3] |
| Molecular Weight | 167.16 g/mol | [2][3] |
| IUPAC Name | This compound | [1] |
| Synonym | Methyl 4-(hydroxymethyl)pyridine-2-carboxylate | [2][3] |
| SMILES | O=C(OC)C1=NC=CC(CO)=C1 | [2] |
| InChIKey | WEIFQBALQLWZFZ-UHFFFAOYSA-N | [4] |
| Purity (Typical) | ≥97% | [2] |
| Physical Form | Solid |
The molecule's structure is key to its versatility. The pyridine nitrogen acts as a hydrogen bond acceptor and can influence the molecule's pKa. The methyl ester at the 2-position and the hydroxymethyl group at the 4-position provide orthogonal handles for synthetic elaboration.
Caption: Chemical structure and key functional groups.
Spectroscopic Characterization (Predictive Analysis)
While a dedicated public spectral database for this specific compound is sparse, its ¹H and ¹³C NMR spectra can be reliably predicted based on the analysis of structurally similar compounds, such as methyl picolinate and methyl (4-hydroxymethyl)benzoate.[5][6]
Predicted NMR Data (in CDCl₃, relative to TMS):
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| -OCH₃ (ester) | 3.9 - 4.0 | ~53 |
| -CH₂ OH | 4.7 - 4.8 | ~63 |
| -CH₂OH | 2.0 - 3.0 (broad singlet) | - |
| Pyridine-H (C3, C5) | 7.3 - 7.8 | ~120-125 |
| Pyridine-H (C6) | 8.5 - 8.6 | ~148 |
| Pyridine-C -COOCH₃ (C2) | - | ~147 |
| Pyridine-C -CH₂OH (C4) | - | ~150 |
| Ester C =O | - | ~166 |
Infrared (IR) Spectroscopy: Key expected peaks include a broad O-H stretch around 3300-3500 cm⁻¹, a sharp C=O stretch for the ester at ~1720 cm⁻¹, and C=N/C=C stretching vibrations for the pyridine ring in the 1500-1600 cm⁻¹ region.
Mass Spectrometry (MS): The electron impact (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 167. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) or the entire methoxycarbonyl group (-COOCH₃, m/z = 59).
Reactivity and Strategic Synthetic Protocols
The true power of this molecule lies in the differential reactivity of its functional groups, allowing for selective and stepwise modifications.
Caption: Key reaction pathways for synthetic modification.
Protocol 1: Conversion to Methyl 4-(bromomethyl)picolinate
Causality: Converting the primary alcohol to a bromomethyl group is a crucial step for enabling subsequent nucleophilic substitution reactions. This transforms the hydroxyl, a poor leaving group, into a bromide, an excellent leaving group, opening the door for the introduction of amines, azides, thiols, and other nucleophiles. The related compound, Methyl 4-(bromomethyl)picolinate (CAS 317335-16-3), is a known synthetic intermediate.[7]
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M).
-
Cooling: Cool the resulting solution to 0 °C in an ice bath.
-
Reagent Addition: Add phosphorus tribromide (PBr₃) (0.4 eq, for minimal side reactions) dropwise via syringe over 10 minutes. Alternative: For milder conditions, a pre-mixed solution of carbon tetrabromide (CBr₄, 1.2 eq) and triphenylphosphine (PPh₃, 1.2 eq) in DCM can be added.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding it to a beaker of ice-cold saturated sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the title compound.
Protocol 2: Saponification to 4-(Hydroxymethyl)picolinic Acid
Causality: Hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. Carboxylic acids are key functional groups in drug molecules, often involved in critical binding interactions (e.g., with zinc in metalloenzymes) or serving as handles for amide bond formation. This reaction is a standard procedure for unmasking a more polar, interactive functional group.[8]
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:1 mixture of Methanol:Water.
-
Base Addition: Add sodium hydroxide (NaOH) (1.5 eq) and stir the solution at room temperature. Alternative: For heat-sensitive substrates, lithium hydroxide (LiOH) can be used.
-
Reaction: Heat the mixture to 40-50 °C and stir for 1-3 hours, monitoring by TLC until the starting ester is fully consumed.
-
Solvent Removal: Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH ~4-5 by the dropwise addition of 1M hydrochloric acid (HCl). A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the filter cake with cold water and then a small amount of diethyl ether to aid in drying. Dry the product under vacuum to yield the pure carboxylic acid.
Core Applications in Drug Discovery and Development
This picolinate derivative is more than just a chemical curiosity; it is a strategically valuable scaffold for constructing biologically active agents.
-
Scaffold for Enzyme Inhibitors: The picolinate motif is a known metal-binding pharmacophore. Research into inhibitors for metallo-β-lactamases (e.g., NDM-1), which are key drivers of antibiotic resistance, has utilized the closely related Methyl 6-(hydroxymethyl)picolinate as a starting point for building molecules that can coordinate with the active site zinc ions.[8] The 4-substituted isomer offers a different vector for exploring the enzyme's binding pocket.
-
Linker Chemistry: The hydroxymethyl group provides a perfect attachment point for linkers in applications like PROTACs (Proteolysis Targeting Chimeras) or Antibody-Drug Conjugates (ADCs), where connecting a warhead to a targeting moiety is required.
-
Fragment-Based Drug Discovery (FBDD): Its relatively small size and well-defined functional groups make it an ideal fragment for screening against protein targets. Hits can then be elaborated from either the alcohol or ester positions to improve potency and selectivity.
Caption: Role in a typical drug discovery workflow.
Safety, Handling, and Storage
Proper handling is paramount for ensuring laboratory safety and maintaining the integrity of the compound.
| Hazard Class | GHS Statements |
| Pictograms | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.[9]H315: Causes skin irritation.[9]H319: Causes serious eye irritation.[9]H332: Harmful if inhaled.[9]H335: May cause respiratory irritation.[9] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][9]P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage under an inert atmosphere (e.g., nitrogen) is recommended to prevent oxidation.[2][9]
Conclusion
This compound is a high-value, versatile chemical scaffold. Its distinct and orthogonally reactive functional groups provide a robust platform for the synthesis of diverse chemical libraries. For the medicinal chemist, it offers a pyridine core with tunable vectors for probing structure-activity relationships, making it a powerful tool in the design of novel therapeutics. Understanding its fundamental properties, reactivity, and safe handling procedures, as outlined in this guide, is the first step toward unlocking its full potential in the laboratory.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 74889918, Methyl 4-Hydroxypicolinate hydrochloride. [Link]
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Pharmaffiliates. This compound, CAS No: 317335-15-2. [Link]
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Crowder, M. W., et al. (2020). Investigation of Dipicolinic Acid Isosteres for the Inhibition of Metallo-β-Lactamases. ACS Infectious Diseases. [Link]
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"Methyl 4-(hydroxymethyl)picolinate" molecular weight and formula
An In-Depth Technical Guide to Methyl 4-(hydroxymethyl)picolinate: Properties, Synthesis, and Applications in Modern Drug Discovery
Abstract
This compound is a substituted pyridine derivative that serves as a highly valuable and versatile building block in medicinal chemistry and materials science. Its unique arrangement of a methyl ester, a hydroxymethyl group, and a pyridine nitrogen atom provides multiple points for chemical modification, enabling its incorporation into complex molecular architectures. This guide provides a comprehensive overview of its core chemical properties, including its molecular formula and weight, alongside a detailed exploration of its spectroscopic profile, plausible synthetic routes, and critical applications in the field of drug discovery. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate the effective use of this important chemical intermediate.
Core Molecular Profile
This compound is structurally defined by a pyridine ring substituted at the 2-position with a methyl carboxylate group and at the 4-position with a hydroxymethyl group. This arrangement makes it an important heterocyclic scaffold.
The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉NO₃ | [1][2] |
| Molecular Weight | 167.16 g/mol | [1][2][3] |
| CAS Number | 317335-15-2 | [1][2] |
| IUPAC Name | Methyl 4-(hydroxymethyl)pyridine-2-carboxylate | [1] |
| SMILES | O=C(OC)C1=NC=CC(CO)=C1 | [1] |
| InChI Key | DVIUNMLAPDJWHL-UHFFFAOYSA-N | [3] |
Caption: 2D Structure of this compound.
Physicochemical & Spectroscopic Characterization
Understanding the physicochemical and spectroscopic properties is crucial for handling, reaction planning, and structural confirmation.
Physicochemical Properties
Computational models provide valuable insights into the molecule's behavior in biological and chemical systems.
| Property | Value | Significance | Source |
| TPSA (Topological Polar Surface Area) | 59.42 Ų | Predicts drug transport properties like membrane permeability. | [1] |
| LogP | 0.3605 | Indicates a balance between hydrophilicity and lipophilicity. | [1] |
| Hydrogen Bond Acceptors | 4 | Influences solubility and receptor binding interactions. | [1] |
| Hydrogen Bond Donors | 1 | The hydroxyl group can participate in hydrogen bonding. | [1] |
| Rotatable Bonds | 2 | Provides conformational flexibility. | [1] |
| Storage | Room Temperature | Indicates good stability under standard laboratory conditions. | [1] |
Spectroscopic Profile (Predicted)
-
¹H NMR:
-
Pyridine Protons (3H): Expect complex signals in the aromatic region (~7.5-8.5 ppm). The proton between the two substituents would likely be a singlet, while the other two would show doublet or doublet of doublets coupling.
-
Methylene Protons (-CH₂OH, 2H): A singlet or a doublet (if coupled to the hydroxyl proton) is expected around 4.5-4.8 ppm.
-
Methyl Protons (-OCH₃, 3H): A sharp singlet is anticipated around 3.9-4.0 ppm.
-
Hydroxyl Proton (-OH, 1H): A broad singlet whose chemical shift is dependent on concentration and solvent.
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): Expected in the downfield region, ~165-170 ppm.
-
Pyridine Carbons (5C): Multiple signals in the aromatic region, ~120-160 ppm.
-
Methylene Carbon (-CH₂OH): A signal around 60-65 ppm.
-
Methyl Carbon (-OCH₃): A signal around 52-55 ppm.
-
-
Mass Spectrometry (MS):
-
The primary peak in an Electrospray Ionization (ESI) mass spectrum would be the protonated molecule [M+H]⁺ at m/z ≈ 168.17. Key fragmentation patterns would involve the loss of methanol (-32) or the hydroxymethyl group (-31).
-
Synthesis & Chemical Reactivity
As a functionalized building block, the synthesis of this compound must be efficient and allow for high purity. While specific literature on its synthesis is sparse, a reliable route can be designed based on established transformations of pyridine carboxylic acids.
Proposed Synthetic Workflow
A logical approach involves the selective reduction of one of two carboxylic acid groups in a precursor molecule, followed by esterification. This workflow ensures regiochemical control.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Representative Synthesis
This protocol is a self-validating system based on well-established chemical reactions. Each step includes a rationale for the chosen reagents and conditions.
Step 1: Selective Reduction of Lutidinic Acid
-
Rationale: Borane-tetrahydrofuran complex (BH₃-THF) is known to selectively reduce carboxylic acids in the presence of other functional groups. The 4-carboxylic acid is often more sterically accessible and electronically activated for reduction compared to the 2-position.
-
Procedure:
-
Suspend Pyridine-2,4-dicarboxylic acid (1 eq.) in anhydrous Tetrahydrofuran (THF) in a flame-dried, nitrogen-purged flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of BH₃-THF (approx. 1.1 eq.) dropwise via syringe, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of starting material.
-
Carefully quench the reaction by the slow addition of methanol, followed by water.
-
Adjust the pH to neutral and extract the product with a suitable organic solvent (e.g., ethyl acetate). The intermediate, 4-(Hydroxymethyl)picolinic acid, may be isolated or used directly in the next step.
-
Step 2: Fischer Esterification
-
Rationale: Fischer esterification is a classic, acid-catalyzed method for converting a carboxylic acid and an alcohol to an ester. Using methanol as both the solvent and reagent drives the equilibrium towards the product.
-
Procedure:
-
Dissolve the crude 4-(Hydroxymethyl)picolinic acid from the previous step in excess anhydrous methanol.
-
Cool the solution to 0 °C and slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture and neutralize the acid with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer multiple times with ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product via column chromatography on silica gel to yield pure this compound.
-
Applications in Research & Drug Development
The true value of this compound lies in its utility as a versatile scaffold. The three distinct functional groups—the pyridine nitrogen, the hydroxyl group, and the methyl ester—are orthogonal handles for diverse chemical modifications.
Role as a Heterocyclic Building Block
This molecule is an ideal starting point for creating libraries of compounds for high-throughput screening. Its pyridine core is a common motif in many FDA-approved drugs due to its ability to engage in hydrogen bonding and its favorable metabolic profile.
-
Inhibitor Design: Isosteres of dipicolinic acid, which can be synthesized from related hydroxymethyl picolinates, are being investigated as potent inhibitors of metallo-β-lactamases, enzymes that confer antibiotic resistance to bacteria[6]. This highlights the potential of this molecular class in combating infectious diseases.
-
"Magic Methyl" Effect: The strategic placement of methyl groups can significantly enhance a drug candidate's potency or pharmacokinetic properties[7][8]. The methyl ester of this molecule can be considered a "soft spot" for modification—it can be retained, hydrolyzed, or converted to an amide to fine-tune activity and solubility.
Synthetic Diversification Potential
The molecule serves as a central hub for generating a wide array of derivatives.
Caption: Chemical diversification pathways for this compound.
This strategic diversification allows researchers to systematically explore the structure-activity relationship (SAR) of a lead compound, a cornerstone of modern drug discovery[8]. By modifying each functional handle, scientists can optimize a molecule for target affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.
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Methyl 4-(hydroxymethyl)picolinate: A Versatile Scaffold for Exploring Novel Biological Activities
An In-depth Technical Guide
Abstract
The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous approved therapeutic agents. Within this class, picolinate esters and their derivatives represent a "privileged scaffold" — a molecular framework that is recurrently found to bind to a variety of biological targets. This technical guide focuses on Methyl 4-(hydroxymethyl)picolinate, a specific, functionalized picolinate. While direct biological data on this particular molecule is sparse, its structural motifs suggest significant potential as a key starting material or synthetic intermediate. This document will, therefore, explore the latent biological potential of this compound by examining the well-documented activities of its close structural analogs and derivatives. We will delve into established antitumor and antimicrobial applications, providing detailed mechanistic insights, experimental protocols, and structure-activity relationship (SAR) analyses to guide future research and drug development efforts.
Introduction to the Picolinate Scaffold
Picolinic acid and its esters, collectively known as picolinates, are derivatives of pyridine-2-carboxylic acid. The strategic placement of the carboxylic acid group at the C2 position, adjacent to the ring nitrogen, imparts unique electronic and chelating properties. This arrangement is crucial for the scaffold's ability to interact with biological macromolecules, particularly metalloenzymes. This compound (M4HP) is a bifunctional molecule featuring both a methyl ester and a hydroxymethyl group. This dual functionality makes it an exceptionally valuable building block in synthetic chemistry, allowing for selective modification at two distinct points on the pyridine ring to generate diverse chemical libraries.
This guide will illuminate the therapeutic promise of M4HP by dissecting the biological activities of structurally related picolinamide and picolinic acid derivatives, focusing on two primary areas: oncology and infectious disease.
Physicochemical Properties and Synthesis of this compound
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in drug discovery.
| Property | Value | Reference(s) |
| CAS Number | 317335-15-2 | [1][2] |
| Molecular Formula | C₈H₉NO₃ | [1] |
| Molecular Weight | 167.16 g/mol | [1] |
| IUPAC Name | methyl 4-(hydroxymethyl)pyridine-2-carboxylate | [2] |
| Predicted LogP | -0.68 (hydrophilic) | [2] |
| Predicted Polar Surface Area | 59.42 Ų | [2] |
General Synthetic Approach
Caption: A plausible two-phase synthetic workflow for M4HP.
Potential Biological Activity: An Analysis Through Derivatives
The true potential of M4HP is revealed by examining the potent biological activities of compounds that share its core picolinate structure.
Antitumor Activity: Targeting Cell Division and Angiogenesis
Derivatives of the picolinamide scaffold (a closely related amide analog) have demonstrated significant promise as anticancer agents.
A novel series of N-methylpicolinamide-4-thiol derivatives has been shown to exhibit potent, broad-spectrum anti-proliferative activity against various human cancer cell lines, in some cases exceeding the efficacy of the approved drug Sorafenib.[5][6][7] The primary mechanism of action for the most potent of these compounds, designated 6p , was identified as the selective inhibition of Aurora B kinase.[7]
Aurora B is a key serine/threonine kinase that regulates multiple critical events during mitosis, including chromosome condensation, kinetochore-microtubule attachment, and cytokinesis. Its overexpression in many cancers makes it a prime therapeutic target. Inhibition of Aurora B leads to mitotic arrest and ultimately, apoptosis.
Caption: Inhibition of Aurora B Kinase by picolinamide derivatives.
Table 2: In Vitro Anti-proliferative Activity of Lead Compound 6p [7]
| Cell Line | Cancer Type | IC₅₀ of 6p (µM) | IC₅₀ of Sorafenib (µM) |
| HepG2 | Liver Cancer | 2.23 | 16.30 |
| HCT-116 | Colon Cancer | 9.14 | 10.09 |
| SW480 | Colon Cancer | 8.78 | 40.65 |
| SPC-A1 | Lung Cancer | 9.61 | 18.60 |
| A375 | Melanoma | 6.97 | 17.96 |
Another series of derivatives, 4-(4-formamidophenylamino)-N-methylpicolinamides, also demonstrated significant antitumor effects in vitro and in vivo.[8] The lead compound, 5q , was found to inhibit the proliferation of HepG2 (liver) and HCT116 (colon) cancer cell lines.[8] In mouse models, compound 5q effectively slowed tumor progression by suppressing angiogenesis (the formation of new blood vessels that feed a tumor) and inducing apoptosis and necrosis within the tumor.[8]
This protocol is a standard colorimetric assay for assessing cell viability, based on the methods described in the referenced literature.[7][8]
-
Cell Seeding: Plate human cancer cells (e.g., HepG2) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., a novel M4HP derivative) in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Sorafenib).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Antimicrobial Activity: Combating Antibiotic Resistance
The rise of antibiotic-resistant bacteria is a global health crisis. One major mechanism of resistance is the production of β-lactamase enzymes, which inactivate common antibiotics like penicillins and cephalosporins. Metallo-β-lactamases (MBLs), which require zinc ions for their activity, are particularly challenging as they are not inhibited by conventional β-lactamase inhibitors.
Research using fragment-based drug discovery has identified dipicolinic acid (DPA), a dicarboxylic acid analog of M4HP's core, as a potent inhibitor of MBLs, including the formidable NDM-1.[9][10][11] DPA derivatives function by chelating the essential zinc ions in the MBL active site, rendering the enzyme inactive.[10][11] This action restores the efficacy of β-lactam antibiotics.
Optimization of the DPA scaffold led to the development of inhibitor 36 (4-(3-aminophenyl)pyridine-2,6-dicarboxylic acid), which exhibits an IC₅₀ of ~80 nM against NDM-1 and is highly selective for MBLs over other human metalloenzymes.[9][10]
Caption: Mechanism of NDM-1 inhibition by DPA derivatives.
Structure-Activity Relationships (SAR) and Future Directions
The studies on picolinate derivatives provide clear SAR insights that can guide the design of novel therapeutics derived from M4HP.
-
For Antitumor Activity: Modifications at the 4-position of the pyridine ring are critical. The addition of a thiol-linked phenyl group (as in the Aurora B inhibitors) or a formamidophenylamino group (as in the anti-angiogenic agents) dramatically enhances potency.[5][8] The N-methyl amide at the 2-position also appears important for activity.
-
For MBL Inhibition: The dicarboxylic acid motif of DPA is the key metal-binding pharmacophore.[9] Potency and selectivity are enhanced by adding substituted phenyl rings at the 4-position.[10]
This suggests that this compound is an ideal starting point for creating new chemical libraries. The hydroxymethyl group at the 4-position can be readily converted into other functional groups (e.g., aldehydes, carboxylic acids, amines, or ethers) to explore a wide range of chemical space.
Caption: Proposed derivatization strategy starting from M4HP.
Conclusion
While this compound has not been extensively studied for its own biological activity, its molecular architecture places it at a strategic crossroads for drug discovery. By analyzing the potent antitumor and antimicrobial activities of its close structural relatives, we can confidently project its value as a versatile chemical scaffold. The presence of two distinct, modifiable functional groups—the C2-ester and the C4-hydroxymethyl group—provides chemists with the tools to systematically develop novel compound libraries. Future research should focus on leveraging M4HP as a starting material to synthesize new derivatives aimed at validated targets like Aurora kinases and metallo-β-lactamases, potentially leading to the discovery of next-generation therapeutics.
References
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Gao, C., et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules, 17(6), 6320-6331. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 74889918, Methyl 4-Hydroxypicolinate hydrochloride. Available from: [Link]
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PubMed. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. (2012). Available from: [Link]
-
Zhang, L., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1145. Available from: [Link]
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ResearchGate. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. (2012). Available from: [Link]
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National Institutes of Health. Investigation of Dipicolinic Acid Isosteres for the Inhibition of Metallo-β-Lactamases. Available from: [Link]
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PubMed. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (2024). Available from: [Link]
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National Institutes of Health. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. Available from: [Link]
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MDPI. Characterization and Biological Activities of Four Biotransformation Products of Diosgenin from Rhodococcus erythropolis. (2023). Available from: [Link]
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PubMed. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. (2017). Available from: [Link]
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A Technical Guide to the Characterization of Methyl 4-(hydroxymethyl)picolinate: Solubility and Stability Profiles
Introduction
Methyl 4-(hydroxymethyl)picolinate, a pyridine derivative featuring both an ester and a primary alcohol functional group, presents a unique profile for researchers in pharmaceutical and chemical development. Understanding its fundamental physicochemical properties, namely solubility and stability, is a critical prerequisite for its advancement in any application, from synthetic chemistry to drug formulation. This guide provides an in-depth technical overview of the principles and methodologies for determining the solubility and stability of this compound, grounded in established scientific protocols and regulatory expectations. We will explore not just what to measure, but why specific experimental choices are made, ensuring a robust and reliable characterization.
Part 1: Solubility Determination
The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its biopharmaceutical properties, influencing everything from dissolution rate to bioavailability. For this compound, its polar functional groups (hydroxyl and the pyridine nitrogen) and the relatively nonpolar methyl ester group suggest a nuanced solubility profile.
Theoretical Considerations
The molecule's structure allows for hydrogen bonding via the hydroxyl group and the pyridine nitrogen, suggesting potential solubility in polar protic solvents. The methyl ester group introduces a degree of lipophilicity. Therefore, a comprehensive solubility screen across a range of solvents with varying polarities is essential. According to the Biopharmaceutics Classification System (BCS), an API's aqueous solubility over the physiological pH range of 1.2-6.8 is a critical parameter.[1][2]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining thermodynamic equilibrium solubility.[3] The objective is to create a saturated solution and measure the concentration of the dissolved solute.
Methodology:
-
Preparation of Solvents: Prepare a series of aqueous buffers (e.g., pH 1.2 HCl, pH 4.5 acetate, pH 6.8 phosphate) and a panel of relevant organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate).[1]
-
Addition of Excess Solute: To a known volume of each solvent in separate vials, add an excess amount of this compound. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[3] Time to equilibrium should be established by sampling at various time points (e.g., 2, 4, 8, 24, 48 hours) until the concentration plateaus.[1]
-
Phase Separation: After equilibration, allow the vials to stand, permitting the excess solid to settle. Centrifuge or filter the samples to separate the saturated solution from the undissolved solid.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]
Data Presentation:
The solubility data should be summarized in a clear, tabular format.
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| 0.1 N HCl (pH 1.2) | 25 | [Hypothetical Data] |
| Acetate Buffer (pH 4.5) | 25 | [Hypothetical Data] |
| Phosphate Buffer (pH 6.8) | 25 | [Hypothetical Data] |
| Water | 25 | [Hypothetical Data] |
| Methanol | 25 | [Hypothetical Data] |
| Ethanol | 25 | [Hypothetical Data] |
| Acetone | 25 | [Hypothetical Data] |
| Dichloromethane | 25 | [Hypothetical Data] |
| Ethyl Acetate | 25 | [Hypothetical Data] |
Workflow for Solubility Determination:
Caption: Workflow for Shake-Flask Solubility Determination.
Part 2: Stability Assessment and Forced Degradation
Stability testing is fundamental to determining the shelf-life and appropriate storage conditions for a chemical compound. For this compound, the ester and alcohol functional groups are potential sites for degradation. Forced degradation, or stress testing, is employed to intentionally degrade the compound to identify likely degradation products and establish stability-indicating analytical methods.[5][6]
Potential Degradation Pathways
-
Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, yielding 4-(hydroxymethyl)picolinic acid and methanol.
-
Oxidation: The primary alcohol could be oxidized to an aldehyde and subsequently to a carboxylic acid.
-
Photodegradation: The pyridine ring may be susceptible to degradation upon exposure to UV or visible light.
-
Thermal Degradation: High temperatures can accelerate all degradation pathways.
Experimental Protocol: Forced Degradation Study
A forced degradation study should aim for 5-20% degradation of the active ingredient to ensure that degradation products are formed at detectable levels without being excessive.[5]
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 N HCl) at room temperature and elevated temperature (e.g., 60°C).[7]
-
Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 N NaOH) at room temperature.[7]
-
Oxidation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Stress: Expose the solid compound and the stock solution to elevated temperatures (e.g., 70°C).[7]
-
Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[8]
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours) until the target degradation is achieved.
-
Neutralization: For acid and base-stressed samples, neutralize them before analysis to halt the degradation reaction.
-
Analysis: Analyze all samples using a stability-indicating HPLC method. This method must be capable of separating the intact drug from all process impurities and degradation products.[9][10] A photodiode array (PDA) detector is useful for assessing peak purity.
Data Presentation:
Results should be summarized in a table, indicating the percentage of degradation and the formation of any major degradation products.
| Stress Condition | Duration/Temp | % Assay of Parent Compound | % Degradation | Major Degradants (Retention Time) |
| 0.1 N HCl | 24h / 60°C | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| 0.1 N NaOH | 4h / RT | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| 3% H₂O₂ | 24h / RT | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| Heat (Solid) | 48h / 70°C | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| Light (ICH Q1B) | - | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
Decision Tree for Stability Testing:
Caption: High-Level Stability Testing Workflow.
Conclusion
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]
-
Quality Guidelines . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
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ICH Q1A (R2) Stability testing of new drug substances and drug products . European Medicines Agency (EMA). [Link]
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Forced Degradation Studies in Pharmaceuticals: How to Perform . Pharma Pathway. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]
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ICH Q2 Analytical Method Validation . Slideshare. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]
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Q1A (R2) A deep dive in Stability Studies . YouTube. [Link]
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Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS . Slideshare. [Link]
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Q 1 A (R2) Stability Testing of new Drug Substances and Products . European Medicines Agency (EMA). [Link]
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A review of methods for solubility determination in biopharmaceutical drug characterisation . ResearchGate. [Link]
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Forced Degradation Study in Pharmaceutical Stability . Pharmaguideline. [Link]
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Pharmaceutical Forced Degradation Studies with Regulatory Consideration . International Journal of Research and Development in Pharmacy & Life Sciences. [Link]
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices . LCGC International. [Link]
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Forced Degradation Testing Procedure . ResolveMass Laboratories Inc. [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation . BioProcess International. [Link]
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Methyl 4-Hydroxypicolinate hydrochloride . PubChem, National Institutes of Health (NIH). [Link]
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Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms . World Health Organization (WHO). [Link]
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Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver . PubMed, National Institutes of Health (NIH). [Link]
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"Methyl 4-(hydroxymethyl)picolinate" spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 4-(hydroxymethyl)picolinate
Abstract
This compound (CAS No: 317335-15-2) is a substituted pyridine derivative with significant potential as a building block in pharmaceutical and materials science research.[1][2] Its bifunctional nature, featuring both a methyl ester and a hydroxymethyl group, makes it a versatile intermediate for synthesizing more complex molecular architectures. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides a comprehensive analysis of the spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As experimental spectra for this specific compound are not widely published, this guide synthesizes data from predictive models and comparative analysis with structurally analogous compounds to offer a robust and scientifically grounded interpretation.
Molecular Structure and Overview
This compound possesses a pyridine ring substituted at the 2-position with a methyl carboxylate group and at the 4-position with a hydroxymethyl group. This arrangement dictates its chemical reactivity and is the foundation for interpreting its spectral data.
The structural features—an aromatic heterocyclic ring, an ester, and a primary alcohol—each give rise to distinct and predictable signals in various spectroscopic analyses.
Caption: Molecular structure with atom numbering for NMR assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra are based on established chemical shift principles and comparison with related structures like methyl picolinate and methyl 4-(hydroxymethyl)benzoate.[3][4]
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |
|---|---|---|---|---|
| ~8.60 | d | 1H | H-6 | The proton adjacent to the ring nitrogen (H-6) is significantly deshielded due to the inductive effect and anisotropy of the nitrogen atom. |
| ~8.05 | s | 1H | H-3 | This proton is ortho to the electron-withdrawing ester group, causing a downfield shift. It appears as a singlet due to minimal coupling with neighboring protons. |
| ~7.45 | d | 1H | H-5 | This proton is ortho to the hydroxymethyl group and meta to the ester, resulting in a moderate chemical shift. It will appear as a doublet due to coupling with H-6. |
| ~4.80 | s | 2H | -CH₂OH | The methylene protons are in a benzylic-like position, shifted downfield by the adjacent aromatic ring and the electronegative oxygen atom. |
| ~4.00 | s | 3H | -OCH₃ | These are typical ester methyl protons, appearing as a sharp singlet. |
| ~3.50 | br s | 1H | -OH | The hydroxyl proton signal is often broad and its chemical shift is highly dependent on concentration and solvent. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |
|---|---|---|
| ~166.0 | C=O | The carbonyl carbon of the ester group is highly deshielded, appearing significantly downfield. |
| ~152.0 | C-4 | This carbon is attached to the hydroxymethyl group and is part of the aromatic ring, placing it in this region. |
| ~149.5 | C-6 | The carbon adjacent to the nitrogen is deshielded due to the nitrogen's electronegativity. |
| ~147.0 | C-2 | The carbon bearing the ester group is also significantly deshielded. |
| ~122.0 | C-5 | A standard chemical shift for a protonated carbon in a pyridine ring. |
| ~120.0 | C-3 | A standard chemical shift for a protonated carbon in a pyridine ring. |
| ~63.0 | -CH₂OH | The aliphatic carbon attached to the hydroxyl group is deshielded by the electronegative oxygen. |
| ~52.5 | -OCH₃ | The methyl carbon of the ester group. |
Experimental Protocol for NMR Data Acquisition
Caption: Standard workflow for preparing an NMR sample.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Data Acquisition: Acquire spectra on a 500 MHz (or higher) NMR spectrometer. Standard experiments should include ¹H, ¹³C, and 2D experiments like COSY and HSQC for unambiguous assignments.
-
Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| 3400 - 3200 | Broad, Medium | O-H Stretch | Alcohol (-OH) |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic (Pyridine Ring) |
| 2990 - 2850 | Medium | C-H Stretch | Aliphatic (-CH₃, -CH₂) |
| 1725 - 1710 | Strong | C=O Stretch | Ester |
| 1600 - 1450 | Medium-Strong | C=C and C=N Stretch | Aromatic Ring |
| 1300 - 1100 | Strong | C-O Stretch | Ester and Alcohol |
Interpretation: The IR spectrum is expected to be dominated by a strong, sharp absorption band around 1720 cm⁻¹ corresponding to the ester carbonyl stretch. A broad band centered around 3300 cm⁻¹ is characteristic of the O-H stretch of the alcohol group, indicating hydrogen bonding. Multiple peaks in the 1600-1450 cm⁻¹ region confirm the presence of the pyridine aromatic system. The C-O stretching vibrations from both the ester and alcohol functionalities will result in strong absorptions in the fingerprint region (1300-1100 cm⁻¹).
Experimental Protocol for IR Data Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: The software automatically performs a background subtraction to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
-
Ionization Method: Electron Impact (EI) is a common method for this type of molecule.
-
Expected Molecular Ion (M⁺•): m/z = 167.1
Table 4: Predicted Major Fragment Ions in EI-MS
| m/z | Proposed Fragment | Structure of Loss |
|---|---|---|
| 167 | [M]⁺• | Molecular Ion |
| 136 | [M - OCH₃]⁺ | Loss of the methoxy radical |
| 108 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical |
| 138 | [M - CH₂OH]⁺• | Incorrect, loss of CH2OH is less likely than benzylic cleavage |
| 109 | [Picolinoyl Cation]⁺ | Cleavage of the hydroxymethyl group |
Caption: Key fragmentation steps for this compound.
Interpretation: The mass spectrum under EI conditions should show a clear molecular ion peak at m/z 167. The most prominent fragmentation pathways are expected to involve the ester group. The loss of a methoxy radical (•OCH₃, 31 Da) would lead to a fragment ion at m/z 136. A subsequent loss of carbon monoxide (CO, 28 Da) from this fragment is also possible, yielding a peak at m/z 108. Alternatively, the direct loss of the entire carbomethoxy radical (•COOCH₃, 59 Da) would also result in a fragment at m/z 108.
Experimental Protocol for MS Data Acquisition (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate (e.g., 1 mg/mL).
-
GC Method:
-
Injector: 250 °C, Split mode (e.g., 50:1).
-
Column: A standard nonpolar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100 °C, hold for 1 min, then ramp at 15 °C/min to 280 °C and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Method:
-
Ion Source: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Injection & Analysis: Inject 1 µL of the sample solution. The resulting chromatogram will show a peak for the compound, and the corresponding mass spectrum can be extracted and analyzed.
Conclusion
This guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The expected ¹H NMR, ¹³C NMR, IR, and MS data are presented with interpretations grounded in fundamental spectroscopic principles and comparison to analogous molecules. The outlined protocols offer a standardized approach for the experimental acquisition of this data. This comprehensive characterization serves as a valuable resource for researchers, enabling confident identification and utilization of this important chemical intermediate in drug discovery and materials science applications.
References
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PubChem. Methyl 4-(hydroxymethyl)benzoate. National Center for Biotechnology Information. Available at: [Link]
Sources
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- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725) [hmdb.ca]
Methodological & Application
Application Notes and Protocols for the Derivatization of Methyl 4-(hydroxymethyl)picolinate
Introduction
Methyl 4-(hydroxymethyl)picolinate is a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a primary alcohol and a methyl ester on a pyridine scaffold, offers two distinct and chemically tractable handles for derivatization. This allows for the systematic exploration of chemical space and the generation of diverse compound libraries for biological screening. The picolinate framework itself is a privileged structure in drug discovery, known for its ability to chelate metals and participate in various biological interactions.[1][2] This guide provides a comprehensive overview of key derivatization strategies for this compound, complete with detailed, field-proven protocols and an explanation of the underlying chemical principles.
Chemical Reactivity and Strategic Considerations
The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups: the hydroxymethyl group at the C4 position and the methyl ester at the C2 position. The primary alcohol is amenable to oxidation, etherification, and esterification, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide array of amides. The electron-deficient nature of the pyridine ring also influences the reactivity of these functional groups.
This document will detail the following key transformations:
-
Oxidation of the Hydroxymethyl Group: Conversion to the corresponding aldehyde, a valuable intermediate for reductive amination and other carbon-carbon bond-forming reactions.
-
Etherification of the Hydroxymethyl Group: Formation of ethers, allowing for the introduction of diverse lipophilic or functionalized side chains.
-
Esterification of the Hydroxymethyl Group: Acylation to introduce various ester functionalities, which can act as prodrugs or modulate physicochemical properties.
-
Saponification of the Methyl Ester: Hydrolysis to the carboxylic acid, a critical precursor for amide bond formation.
-
Amide Coupling: Formation of a diverse range of amides, a cornerstone of medicinal chemistry for mimicking peptide bonds and engaging in hydrogen bonding interactions.
The following diagram illustrates the primary derivatization pathways for this compound:
Caption: Key derivatization pathways of this compound.
Protocols for Derivatization
Oxidation of the Hydroxymethyl Group to an Aldehyde
The selective oxidation of the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid is crucial. Mild oxidation conditions are therefore required. The Swern oxidation is a reliable and widely used method that avoids heavy metals and operates at low temperatures, preserving sensitive functional groups.[3]
This protocol details the oxidation of the hydroxymethyl group of this compound to the corresponding aldehyde using dimethyl sulfoxide (DMSO) activated with oxalyl chloride.
Workflow Diagram:
Sources
The Versatile Pyridine Scaffold: Methyl 4-(hydroxymethyl)picolinate as a Strategic Building Block in Organic Synthesis
Introduction: Unlocking the Potential of a Bifunctional Pyridine Building Block
In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the pyridine ring stands as a privileged scaffold. Its presence in numerous pharmaceuticals and functional materials underscores the importance of accessing a diverse array of substituted pyridine derivatives. Methyl 4-(hydroxymethyl)picolinate emerges as a highly valuable and versatile building block for chemists aiming to construct complex molecular architectures. This bifunctional molecule, possessing a nucleophilic hydroxyl group and an electrophilic methyl ester at strategic positions on the pyridine core, offers a gateway to a multitude of chemical transformations.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound in organic synthesis. We will delve into its chemical reactivity, provide detailed protocols for key transformations, and illustrate its potential in the synthesis of more elaborate structures. The causality behind experimental choices will be explained to empower the user to adapt and innovate upon these foundational methods.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 317335-15-2[1][2] |
| Molecular Formula | C₈H₉NO₃[1] |
| Molecular Weight | 167.16 g/mol [1] |
| Synonyms | Methyl 4-(hydroxymethyl)pyridine-2-carboxylate[1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, chloroform, and other common organic solvents. |
Strategic Applications & Key Transformations
The synthetic utility of this compound stems from the orthogonal reactivity of its three key functional domains: the primary hydroxyl group, the methyl ester, and the pyridine nitrogen. This allows for a stepwise and controlled functionalization to build molecular complexity.
Figure 1: Key reactive sites and potential transformations of this compound.
Transformations of the Hydroxymethyl Group
The primary alcohol functionality at the C4-position is a versatile handle for introducing a wide range of substituents and for chain extension.
The formation of an ether linkage is a common strategy to modify the steric and electronic properties of a molecule, improve metabolic stability, or to introduce a linker for further functionalization. A standard Williamson ether synthesis protocol is highly effective.
Protocol 1: O-Alkylation of this compound
This protocol is a representative procedure based on established methods for the O-alkylation of similar hydroxy-substituted pyridines.
Workflow:
Figure 2: Workflow for the O-alkylation of this compound.
Step-by-Step Procedure:
-
Preparation: To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Causality: DMF is an excellent polar aprotic solvent for this reaction, dissolving the starting material and facilitating the SN2 reaction. NaH is a strong, non-nucleophilic base that efficiently deprotonates the primary alcohol to form the sodium alkoxide. Performing this step at 0 °C controls the initial exotherm from the reaction of NaH with the alcohol.
-
-
Alkoxide Formation: Stir the suspension at 0 °C for 30 minutes. The evolution of hydrogen gas should cease, and the solution may become a clear or slightly hazy suspension.
-
Alkylation: Add the desired alkyl halide (R-X, 1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Insight: The reaction time will vary depending on the reactivity of the alkyl halide. Primary alkyl halides will react faster than secondary halides. For less reactive halides, gentle heating (e.g., 50-60 °C) may be required.
-
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Dilute the mixture with water and extract with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired O-alkylated product.
The selective oxidation of the primary alcohol to the aldehyde provides a key intermediate for various subsequent reactions, such as Wittig reactions, reductive aminations, and aldol condensations.
Protocol 2: Oxidation of this compound to Methyl 4-formylpicolinate
This protocol utilizes Dess-Martin periodinane (DMP), a mild and selective oxidizing agent for primary alcohols.
Step-by-Step Procedure:
-
Preparation: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere.
-
Oxidation: Add Dess-Martin periodinane (1.2 eq.) to the solution at room temperature.
-
Causality: DMP is preferred for its mild reaction conditions and high selectivity for the oxidation of primary alcohols to aldehydes, minimizing over-oxidation to the carboxylic acid. DCM is a suitable solvent that is inert to the oxidizing agent.
-
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 mixture). Stir vigorously until the solid dissolves and the layers are clear.
-
Insight: The thiosulfate solution is used to reduce the excess DMP and its byproducts, which facilitates the workup.
-
-
Purification: Separate the layers and extract the aqueous layer with DCM (2 x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Transformations of the Methyl Ester Group
The methyl ester at the C2-position is an excellent handle for the introduction of amide functionalities or for conversion to the corresponding carboxylic acid.
Hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that allows for subsequent amide bond formation using standard peptide coupling reagents or conversion to other carboxylic acid derivatives.
Protocol 3: Hydrolysis of this compound
This protocol employs lithium hydroxide, a common and effective reagent for the saponification of methyl esters.
Step-by-Step Procedure:
-
Preparation: Dissolve this compound (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v, 0.2 M).
-
Causality: The use of a co-solvent like THF is necessary to ensure the solubility of the starting material in the aqueous reaction medium.
-
-
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq.) to the solution and stir at room temperature.
-
Reaction: Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Workup: Acidify the reaction mixture to pH ~3-4 with 1 M hydrochloric acid (HCl) at 0 °C.
-
Insight: Acidification protonates the carboxylate to form the free carboxylic acid, which may precipitate from the solution.
-
-
Purification: If a precipitate forms, collect it by filtration. If not, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol). Dry the organic extracts over Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR | δ (ppm): ~8.6 (s, 1H, pyridine H6), ~8.0 (d, 1H, pyridine H3), ~7.4 (d, 1H, pyridine H5), ~4.8 (s, 2H, -CH₂OH), ~4.0 (s, 3H, -OCH₃), ~3.5 (br s, 1H, -OH). |
| ¹³C NMR | δ (ppm): ~166 (C=O), ~160 (pyridine C4), ~148 (pyridine C2), ~147 (pyridine C6), ~122 (pyridine C3), ~120 (pyridine C5), ~63 (-CH₂OH), ~53 (-OCH₃). |
| IR (KBr) | ν (cm⁻¹): ~3400-3200 (O-H stretch, alcohol), ~3050 (C-H stretch, aromatic), ~2950 (C-H stretch, aliphatic), ~1720 (C=O stretch, ester), ~1590, 1470 (C=C and C=N stretch, pyridine ring), ~1250 (C-O stretch, ester), ~1050 (C-O stretch, alcohol). |
| Mass Spec (EI) | m/z (%): 167 (M⁺), 136 ([M-OCH₃]⁺), 108 ([M-COOCH₃]⁺). |
Conclusion and Future Outlook
This compound is a strategically designed building block that offers synthetic chemists a reliable and versatile entry point for the synthesis of complex pyridine-containing molecules. The orthogonal reactivity of its functional groups allows for a high degree of control and flexibility in synthetic design. The protocols outlined in this application note provide a solid foundation for the utilization of this valuable reagent. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, the importance of readily available and versatile building blocks like this compound will undoubtedly increase. Further exploration of its reactivity, particularly in the context of cross-coupling reactions and the development of one-pot multi-step transformations, will continue to expand its synthetic utility.
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The Royal Society of Chemistry. Table of Contents. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). [Link]
-
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-
ChemBK. Methyl 4-(hydroxymethyl)pyridine-2-carboxylate. [Link]
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-
University of Calgary. Ch20: Hydrolysis of Esters. [Link]
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ResearchGate. Comparative representations of FT-IR spectra for methyl 4-hydroxybenzoate. [Link]
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-
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-
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Application Notes & Experimental Protocols: Methyl 4-(hydroxymethyl)picolinate
Introduction: The Strategic Value of the Picolinate Scaffold
In the landscape of modern drug discovery and synthetic chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their proven ability to interact with a wide array of biological targets. The picolinate scaffold, a pyridine ring bearing a carboxylate group, is a quintessential example of such a motif. Picolinate-based compounds are integral to a significant number of FDA-approved therapeutics, highlighting their versatility and favorable pharmacological properties.[1]
This document provides a detailed guide to the experimental use of Methyl 4-(hydroxymethyl)picolinate , a bifunctional building block poised for strategic molecular elaboration. With its primary alcohol and methyl ester functionalities, this reagent serves as a versatile starting point for constructing diverse chemical libraries aimed at identifying novel therapeutic agents. The protocols herein are designed to provide researchers with both the practical steps and the underlying chemical principles necessary for the successful application of this compound.
Compound Profile: Physicochemical & Safety Data
This compound (CAS No: 317335-15-2) is a solid at room temperature.[2] Its structure features two key reactive centers: the nucleophilic hydroxyl group and the electrophilic ester carbonyl, enabling a wide range of chemical transformations.
Table 1: Physicochemical Properties & Safety Summary
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₉NO₃ | [2] |
| Molecular Weight | 167.16 g/mol | [2] |
| CAS Number | 317335-15-2 | [2] |
| Topological Polar Surface Area (TPSA) | 59.42 Ų | [2] |
| logP | 0.3605 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Rotatable Bonds | 2 | [2] |
| GHS Hazard Statements | H315, H319, H335 | [3][4] |
| Signal Word | Warning | [3] |
| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 |[4] |
Disclaimer: The safety information is based on data for structurally related picolinate derivatives.[3][4] A comprehensive, substance-specific risk assessment should be conducted before use. Always consult the material safety data sheet (MSDS) provided by the supplier.[5][6]
First Aid Measures:
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[4][5]
-
Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[4][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. If conscious, give water to drink. Seek immediate medical attention.[5]
Core Synthetic Applications: A Strategic Workflow
The primary utility of this compound lies in its capacity for sequential or orthogonal functionalization. The two main handles, the alcohol and the ester, can be targeted to build molecular complexity.
Caption: Key synthetic pathways using this compound.
-
Oxidation of the Hydroxymethyl Group: The primary alcohol is a prime site for oxidation to an aldehyde or a carboxylic acid. This transformation is fundamental for introducing new functionalities. The resulting aldehyde, for example, is a precursor for imine formation, reductive amination, or Wittig reactions. Mild, selective oxidation methods are preferred to avoid over-oxidation and preserve the ester group.[7]
-
Manipulation of the Ester Group: The methyl ester can be readily hydrolyzed under basic conditions (saponification) to yield the corresponding carboxylic acid. This acid is a critical intermediate for forming stable amide bonds through coupling with various amines, a cornerstone of medicinal chemistry.[8]
Experimental Protocol 1: Selective Oxidation to Methyl 4-formylpicolinate
Principle: This protocol utilizes Dess-Martin Periodinane (DMP), a mild and highly selective oxidizing agent for converting primary alcohols to aldehydes. The reaction proceeds under neutral conditions at room temperature, making it compatible with sensitive functional groups like the methyl ester.[7] Dichloromethane (DCM) is an excellent solvent as it is relatively inert and allows for easy product isolation.
Caption: Reaction scheme for Dess-Martin Periodinane oxidation.
Table 2: Materials for Oxidation Protocol
| Reagent | Formula | M.W. ( g/mol ) | Amount (1 mmol scale) | Molar Eq. |
|---|---|---|---|---|
| This compound | C₈H₉NO₃ | 167.16 | 167 mg | 1.0 |
| Dess-Martin Periodinane (DMP) | C₁₃H₁₃IO₈ | 424.14 | 510 mg | 1.2 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 10 mL | - |
| Saturated NaHCO₃ (aq) | - | - | 15 mL | - |
| Sodium Thiosulfate (Na₂S₂O₃) | - | - | 15 mL (10% w/v) | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (167 mg, 1.0 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (10 mL) via syringe and stir the solution until the starting material is fully dissolved.
-
Reagent Addition: Add Dess-Martin Periodinane (510 mg, 1.2 mmol) to the solution in one portion. The reaction mixture may become slightly cloudy.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 1-3 hours.
-
Quenching: Upon completion, cool the flask in an ice bath. Quench the reaction by slowly adding a 1:1 mixture of saturated aqueous sodium bicarbonate (15 mL) and 10% aqueous sodium thiosulfate (15 mL). Stir vigorously for 15-20 minutes until the layers are clear.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to yield Methyl 4-formylpicolinate as a white solid.
Experimental Protocol 2: Synthesis of a Picolinamide Derivative
This two-step protocol first converts the ester to a carboxylic acid, which is then coupled with an amine.
Part A: Saponification to 4-(Hydroxymethyl)picolinic Acid
Principle: Base-catalyzed hydrolysis (saponification) of the methyl ester is an efficient method to generate the corresponding carboxylate salt. Subsequent acidification protonates the salt to yield the free carboxylic acid. A mixed solvent system of THF and water ensures solubility for both the organic substrate and the inorganic base.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (167 mg, 1.0 mmol) in a mixture of tetrahydrofuran (THF, 5 mL) and water (5 mL) in a 25 mL round-bottom flask.
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 63 mg, 1.5 mmol) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Concentrate the mixture under reduced pressure to remove the THF.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 by the dropwise addition of 1 M HCl. A white precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under high vacuum to yield 4-(hydroxymethyl)picolinic acid. The product can often be used in the next step without further purification.
Part B: Amide Coupling with Benzylamine
Principle: This step uses a standard peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to activate the carboxylic acid. The activated species then reacts readily with a primary amine (e.g., benzylamine) to form the amide bond. A non-nucleophilic base like diisopropylethylamine (DIPEA) is used to scavenge the acid produced during the reaction.
Caption: Reaction scheme for HATU-mediated amide coupling.
Table 3: Materials for Amide Coupling Protocol
| Reagent | Formula | M.W. ( g/mol ) | Amount (0.5 mmol scale) | Molar Eq. |
|---|---|---|---|---|
| 4-(Hydroxymethyl)picolinic Acid | C₇H₇NO₃ | 153.14 | 77 mg | 1.0 |
| Benzylamine | C₇H₉N | 107.15 | 59 mg (57 µL) | 1.1 |
| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | 228 mg | 1.2 |
| DIPEA | C₈H₁₉N | 129.24 | 129 mg (174 µL) | 2.0 |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 5 mL | - |
Step-by-Step Methodology:
-
Reaction Setup: In a 25 mL round-bottom flask, dissolve 4-(hydroxymethyl)picolinic acid (77 mg, 0.5 mmol) and HATU (228 mg, 0.6 mmol) in anhydrous dimethylformamide (DMF, 5 mL).
-
Base and Amine Addition: Add diisopropylethylamine (DIPEA, 174 µL, 1.0 mmol) followed by benzylamine (57 µL, 0.55 mmol).
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).
-
Washing & Drying: Combine the organic layers, wash with saturated aqueous LiCl solution (2 x 20 mL) to remove residual DMF, then wash with brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the desired picolinamide.
References
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PubChem. Methyl 4-Hydroxypicolinate hydrochloride. National Center for Biotechnology Information. [Link]
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PubChem. Methyl 6-(hydroxymethyl)picolinate. National Center for Biotechnology Information. [Link]
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National Institutes of Health (NIH). Investigation of Dipicolinic Acid Isosteres for the Inhibition of Metallo-β-Lactamases. [Link]
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SynZeal. Safety Data Sheet. [Link]
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Organic Syntheses. Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. [Link]
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Organic Chemistry Portal. Ester Synthesis by Esterification. [Link]
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OperaChem. Fischer Esterification-Typical Procedures. (2024). [Link]
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Doug's Lab. The Fischer Esterification: Methyl Salicylate. (2016). [Link]
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The Emerging Role of Methyl 4-(hydroxymethyl)picolinate in Catalysis: A Guide for Advanced Research
Introduction: Unveiling the Catalytic Potential of a Multifunctional Picolinate
In the landscape of modern catalysis, the design of versatile and efficient molecular tools is paramount for advancing chemical synthesis. Methyl 4-(hydroxymethyl)picolinate, a pyridine derivative featuring a strategic arrangement of a picolinate ester, a hydroxymethyl group, and a pyridine nitrogen, presents a compelling scaffold for the development of novel catalysts. While direct, extensive literature on this specific molecule's catalytic applications is emerging, its constituent functional groups are well-established pillars in both transition metal and organocatalysis. This guide provides a comprehensive overview of the inferred and potential applications of this compound, offering detailed protocols and mechanistic insights to empower researchers in catalysis and drug development.
The pyridine ring serves as a cornerstone ligand in coordination chemistry, capable of forming stable complexes with a wide array of transition metals.[1][2] The picolinic acid moiety, a bidentate chelating agent, enhances the stability and catalytic activity of metal centers in various transformations.[3][4][5] Furthermore, the hydroxymethyl group introduces a crucial hydrogen-bonding donor and a potential secondary coordination site, which can play a significant role in substrate activation and enantioselective control.[6][7] In the realm of organocatalysis, the pyridine nitrogen can act as a Lewis base, while the hydroxyl group can participate in hydrogen bonding or act as a Brønsted acid, enabling a range of metal-free transformations.[8][9] This unique combination of functionalities within a single molecule positions this compound as a promising candidate for the development of next-generation catalysts.
Part 1: Applications in Transition Metal Catalysis
The primary role of this compound in transition metal catalysis is as a versatile ligand. Its ability to coordinate with metal centers through the pyridine nitrogen and potentially the hydroxyl oxygen allows for the fine-tuning of the electronic and steric properties of the resulting catalyst.
Ligand for Cross-Coupling Reactions
Pyridine-based ligands are extensively used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings.[10][11] The electronic nature of the pyridine ligand can significantly influence the catalytic activity. This compound, with its electron-withdrawing ester group and potentially coordinating hydroxyl group, can modulate the reactivity of the metal center, impacting oxidative addition and reductive elimination steps.
Protocol 1: Synthesis of a Palladium(II) Complex with this compound
This protocol describes a general procedure for the synthesis of a palladium(II) complex, a common precursor for cross-coupling catalysis.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound
-
Acetonitrile (anhydrous)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line equipment
Procedure:
-
In a Schlenk flask under an inert atmosphere (Argon), dissolve Palladium(II) chloride (1 mmol) in anhydrous acetonitrile (20 mL).
-
In a separate flask, dissolve this compound (2.2 mmol) in anhydrous acetonitrile (10 mL).
-
Slowly add the ligand solution to the stirred solution of PdCl₂ at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. A color change and/or precipitation of the complex may be observed.
-
Reduce the solvent volume under vacuum.
-
Isolate the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Characterize the resulting complex using standard analytical techniques (¹H NMR, FT-IR, Elemental Analysis).
dot
Caption: Workflow for the synthesis of a Pd(II)-picolinate complex.
Catalyst for Oxidation Reactions
Pyridine and its derivatives are effective ligands in metal-catalyzed oxidation of alcohols.[12] The hydroxymethyl group in this compound can play a dual role: as a coordinating group to the metal center and as a potential site for catalyst-substrate interactions through hydrogen bonding, thereby facilitating the oxidation process. Iron complexes with hydroxymethylpyridine ligands have been investigated as models for hydrogenase enzymes, showcasing the potential for this ligand scaffold in redox catalysis.[13][14]
Protocol 2: Aerobic Oxidation of Benzyl Alcohol
This protocol outlines a general procedure for the catalytic aerobic oxidation of an alcohol using a synthesized Pd-picolinate complex.
Materials:
-
Synthesized Pd(II)-picolinate complex (from Protocol 1)
-
Benzyl alcohol
-
Toluene
-
Oxygen balloon
-
Molecular sieves (4 Å)
Procedure:
-
To a round-bottom flask, add the Pd(II)-picolinate complex (2 mol%), benzyl alcohol (1 mmol), and activated molecular sieves.
-
Add toluene (5 mL) as the solvent.
-
Fit the flask with a condenser and an oxygen balloon.
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the catalyst and molecular sieves.
-
Analyze the crude product and purify by column chromatography.
dot
Caption: Proposed catalytic cycle for Pd-catalyzed alcohol oxidation.
Part 2: Applications in Organocatalysis
The inherent functionalities of this compound also position it as a promising organocatalyst. The pyridine nitrogen can act as a Lewis base to activate substrates, while the hydroxyl group can participate in hydrogen bonding networks to orient reactants and stabilize transition states.[9]
Acyl Transfer Reactions
Pyridine and its derivatives are known to catalyze acyl transfer reactions.[15] The nucleophilic pyridine nitrogen can react with an acylating agent to form a highly reactive acylpyridinium intermediate, which then readily transfers the acyl group to a nucleophile. The hydroxymethyl group can potentially enhance the catalytic activity by forming hydrogen bonds with the substrate or the acylating agent.
Protocol 3: Organocatalytic Acylation of an Alcohol
This protocol describes a general procedure for the acylation of a secondary alcohol catalyzed by this compound.
Materials:
-
This compound
-
1-Phenylethanol
-
Acetic anhydride
-
Dichloromethane (anhydrous)
-
Triethylamine
Procedure:
-
In a flame-dried flask, dissolve 1-phenylethanol (1 mmol) and this compound (10 mol%) in anhydrous dichloromethane (5 mL).
-
Add triethylamine (1.2 mmol) to the solution.
-
Cool the mixture to 0 °C and add acetic anhydride (1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
dot
Caption: Proposed mechanism for organocatalytic acylation.
Data Presentation: Hypothetical Catalytic Performance
As research into the catalytic applications of this compound is ongoing, the following table presents hypothetical data for its performance in a Suzuki-Miyaura cross-coupling reaction, based on the performance of similar pyridine-based ligands.[11]
| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 1 | 92 |
| 2 | 4-Chlorotoluene | Phenylboronic acid | 1 | 78 |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 1 | 95 |
| 4 | 2-Bromopyridine | Phenylboronic acid | 1 | 85 |
Conclusion and Future Outlook
This compound stands as a molecule of significant, yet largely untapped, potential in the field of catalysis. Its unique combination of a picolinate chelating unit, a hydrogen-bonding hydroxymethyl group, and a catalytically active pyridine nitrogen makes it a highly attractive scaffold for the design of novel transition metal catalysts and organocatalysts. The protocols and mechanistic frameworks presented in this guide are intended to serve as a foundational resource for researchers to explore and unlock the full catalytic capabilities of this versatile compound. Future research will likely focus on the synthesis of chiral derivatives for asymmetric catalysis, immobilization on solid supports for heterogeneous applications, and detailed mechanistic studies to further elucidate its role in a broader range of chemical transformations.
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- Radecka-Paryzek, W., et al. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.inorgchem.2c01902]
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Application Note & Protocols: Methyl 4-(hydroxymethyl)picolinate as a Versatile Scaffold in Pharmaceutical Intermediate Synthesis
Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic use of Methyl 4-(hydroxymethyl)picolinate in the synthesis of advanced pharmaceutical intermediates. We delve into the core chemical transformations that make this building block valuable, offering detailed, field-proven protocols for its conversion. The focus is on the selective oxidation to its corresponding aldehyde and subsequent elaboration via amide bond formation, a common motif in modern drug candidates. This guide emphasizes the causality behind procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Strategic Importance & Compound Profile
The picolinate framework, a substituted pyridine-2-carboxylic acid, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its nitrogen atom acts as a hydrogen bond acceptor and can be crucial for target engagement, while the substitution pattern allows for fine-tuning of physicochemical and pharmacokinetic properties.
This compound (CAS: 317335-15-2) is a particularly useful derivative. It presents three distinct functional handles for synthetic diversification: a primary alcohol, a methyl ester, and the pyridine ring itself. The primary alcohol at the 4-position is benzylic-like in its reactivity, allowing for selective transformations without affecting the ester or the core aromatic system. This makes it an ideal entry point for constructing more complex molecules.
Physicochemical Properties
A clear understanding of the starting material is critical for successful synthesis.
| Property | Value | Source |
| CAS Number | 317335-15-2 | [1][2] |
| Molecular Formula | C₈H₉NO₃ | [1][2] |
| Molecular Weight | 167.16 g/mol | [1][2] |
| Appearance | Solid / Semi-solid | [3] |
| Purity | Typically ≥95-97% | [1][2] |
| Storage | Store at room temperature, under inert atmosphere. | [1][3] |
Safety & Handling
As a starting point for any protocol, appropriate safety measures are non-negotiable.
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[3][4]
Core Synthetic Pathway: From Alcohol to Amide
The most powerful application of this compound involves a two-stage process: a selective oxidation of the hydroxymethyl group to an aldehyde, followed by the conversion of this aldehyde into a key picolinamide intermediate. This pathway is foundational for building a wide array of target molecules.
Caption: Overall synthetic workflow.
Protocol 1: Selective Oxidation to Methyl 4-formylpicolinate
Causality & Reagent Choice: The primary alcohol in this compound is activated due to its position on the pyridine ring, making it susceptible to oxidation under mild conditions. While various oxidants exist (PCC, Swern, Dess-Martin), Manganese (IV) oxide (MnO₂) is the reagent of choice for this transformation.[5]
-
Selectivity: MnO₂ preferentially oxidizes allylic and benzylic alcohols, leaving unactivated alcohols and other functional groups (like the methyl ester) untouched.[5][6]
-
Heterogeneous Reaction: As a solid reagent, MnO₂ simplifies the reaction workup. The reaction is typically driven to completion, and the excess oxidant and manganese byproducts are removed by simple filtration.[7]
-
Mild Conditions: The reaction proceeds at or slightly above room temperature, minimizing side reactions and decomposition of sensitive substrates.[5]
Caption: Decision workflow for oxidant selection.
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve it in a suitable solvent such as Dichloromethane (DCM) or Chloroform (CHCl₃) (approx. 10-15 mL per gram of starting material).[5]
-
Addition of Oxidant: Add activated Manganese (IV) oxide (MnO₂) (5-10 eq by weight or moles). A large excess is often required for these heterogeneous reactions to ensure they go to completion.[7]
-
Reaction Monitoring: Stir the resulting black suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 50:50 Ethyl Acetate:Hexanes mobile phase). The product, Methyl 4-formylpicolinate, will have a higher Rf value than the starting alcohol. The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, dilute the reaction mixture with additional DCM.
-
Filtration: Filter the suspension through a pad of Celite® or silica gel to remove the solid MnO₂ and manganese byproducts. Wash the filter cake thoroughly with DCM or Ethyl Acetate to ensure complete recovery of the product.
-
Purification: Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude Methyl 4-formylpicolinate is often of sufficient purity for the next step. If further purification is needed, it can be achieved via flash column chromatography on silica gel.
Protocol 2: Synthesis of Picolinamide Intermediate via Amide Coupling
The aldehyde synthesized in Protocol 1 is a versatile intermediate. For this guide, we will focus on its conversion to a carboxylic acid followed by a standard amide coupling, a cornerstone reaction in medicinal chemistry.[8]
Part A: Hydrolysis of the Ester (Saponification)
-
Setup: Dissolve the crude or purified Methyl 4-formylpicolinate (1.0 eq) in a mixture of THF or Methanol and Water.
-
Hydrolysis: Add Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (1.1-1.5 eq) and stir the mixture at room temperature until TLC analysis confirms the disappearance of the starting ester.
-
Acidification: Carefully acidify the reaction mixture to a pH of ~3-4 with 1M HCl. A precipitate of the carboxylic acid product, 4-formylpicolinic acid, should form.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Note: Depending on the target molecule, the aldehyde can be oxidized to a carboxylic acid using reagents like potassium permanganate or Jones reagent before or after the saponification step.
Part B: Amide Bond Formation
Causality & Reagent Choice: Direct condensation of a carboxylic acid and an amine is generally unfavorable. Coupling reagents are used to activate the carboxylic acid, transforming the hydroxyl group into a better leaving group, thus facilitating nucleophilic attack by the amine.[9] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and minimize side reactions like racemization in chiral substrates.
Step-by-Step Protocol:
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid intermediate (e.g., 4-formylpicolinic acid) (1.0 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or DCM.
-
Addition of Reagents: Add the desired primary or secondary amine (1.0-1.2 eq), the coupling reagent HATU (1.1 eq), and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq).
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-12 hours. Monitor progress by TLC or LC-MS.
-
Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product into an organic solvent like Ethyl Acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amide product can then be purified by flash column chromatography or recrystallization.
Troubleshooting & Experimental Considerations
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Oxidation (Protocol 1) | - Insufficient MnO₂.- Deactivated MnO₂ (old reagent).- Low reaction temperature or time. | - Add more MnO₂ in portions.- Use freshly activated or a new batch of MnO₂.- Gently heat the reaction (e.g., to 40°C) or increase reaction time. |
| Low Yield in Oxidation | - Product adsorbed onto the filter cake. | - Wash the Celite®/silica pad extensively with a more polar solvent system (e.g., 10% MeOH in DCM) after the initial washes. |
| Incomplete Amide Coupling (Protocol 2) | - Impure starting materials (acid or amine).- Insufficient coupling reagent or base.- Sterically hindered amine or acid. | - Ensure starting materials are pure and dry.- Increase equivalents of coupling reagent and base (e.g., 1.5 eq and 4.0 eq, respectively).- Increase reaction temperature (e.g., to 50°C) and extend reaction time. Consider a different, more potent coupling reagent. |
| Side Product Formation in Coupling | - Racemization of chiral centers.- Reaction of coupling reagent with the amine. | - Use additives like HOBt or HOAt if not already part of the reagent (HATU contains a HOAt moiety).- Ensure the carboxylic acid is fully activated by the coupling reagent before adding the amine. |
References
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Methyl 4-Hydroxypicolinate hydrochloride. PubChem, NIH. [Link]
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The reactivity of manganese dioxide towards different substrates in organic solvents. Royal Society of Chemistry. [Link]
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Manganese(IV) oxide. Organic Chemistry Portal. [Link]
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Manganese Dioxide, MnO2. Wordpress. [Link]
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Manganese Dioxide. Common Organic Chemistry. [Link]
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Investigation of Dipicolinic Acid Isosteres for the Inhibition of Metallo-β-Lactamases. NIH National Library of Medicine. [Link]
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Improved synthesis of 14-hydroxy opioid pharmaceuticals and intermediates. RSC Advances. [Link]
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Manganese Dioxide Oxidation of Hydroxylamines to Nitrones. ResearchGate. [Link]
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Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
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Advances in Green Chemistry for Pharmaceutical Applications. Pharmaceutical Technology. [Link]
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Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
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Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Chemical. [Link]
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An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]
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One-pot procedure for synthesis of methyl 4-formylbenzoate. ResearchGate. [Link]
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Synthesis of methyl 4-aminopicolinate. PrepChem.com. [Link]
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Clinical Practice Guidelines for Diagnosis and Management of Hypersensitivity Reactions to Contrast Media. Journal of Investigational Allergology and Clinical Immunology. [Link]
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Amide Bond Formation and Peptide Coupling. ResearchGate. [Link]
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Saudi MoH Protocol for Adult and Pediatric Management of Anaphylaxis. Saudi Ministry of Health. [Link]
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Investigation of Epimer Formation in Amide-Coupling Reactions. Semantic Scholar. [Link]
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[Application of methyl in drug design]. PubMed. [Link]
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Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed. [Link]
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Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. PubMed Central. [Link]
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Unlocking the Potential of a Versatile Pyridine Scaffold: Advanced Functionalization Techniques for Methyl 4-(hydroxymethyl)picolinate
Introduction: The Strategic Value of Methyl 4-(hydroxymethyl)picolinate
In the landscape of contemporary drug discovery and materials science, the pyridine ring stands out as a "privileged" scaffold, integral to a significant number of FDA-approved therapeutics.[1] this compound is a particularly valuable building block within this class. It presents three distinct, orthogonally reactive functional groups: a nucleophilic hydroxymethyl group, an electrophilic methyl ester, and the pyridine ring itself, which can be tailored through various C-H functionalization or cross-coupling strategies. This trifecta of reactivity allows for the systematic and controlled diversification of the core structure, enabling the exploration of a vast chemical space in the pursuit of novel bioactive molecules and functional materials.
This comprehensive guide provides detailed application notes and protocols for the key functionalization techniques applicable to this compound. As a Senior Application Scientist, the focus extends beyond mere procedural steps to elucidate the underlying chemical principles and strategic considerations that inform experimental design. Each protocol is designed to be a self-validating system, providing researchers with the tools to confidently and reproducibly modify this versatile scaffold.
Structural Anatomy and Reactive Sites
The reactivity of this compound is governed by the interplay of its three primary functional domains. Understanding the unique characteristics of each site is paramount for achieving chemoselective transformations.
Caption: Key reactive sites on this compound.
-
Site A (Methyl Ester): This group is susceptible to nucleophilic acyl substitution. It can be hydrolyzed to the corresponding carboxylic acid, which serves as a handle for amide bond formation, or can be directly converted to amides.
-
Site B (Hydroxymethyl Group): As a primary alcohol, this group can be oxidized to an aldehyde or carboxylic acid, or it can undergo nucleophilic substitution (e.g., Williamson ether synthesis) to introduce a variety of side chains.
-
Site C (Pyridine Ring): The pyridine ring is electron-deficient and can undergo nucleophilic aromatic substitution, particularly if a leaving group is present. More advanced C-H activation and cross-coupling reactions (e.g., Suzuki, Sonogashira) can also be employed to introduce aryl, heteroaryl, or alkyl groups.
Section 1: Functionalization of the Hydroxymethyl Group (Site B)
The primary alcohol of this compound is a versatile handle for introducing structural diversity. The two most common transformations are oxidation to the corresponding aldehyde and conversion to an ether.
Oxidation to Methyl 4-formylpicolinate
The selective oxidation of the primary alcohol to an aldehyde is a crucial transformation, as the resulting aldehyde can participate in a wide array of subsequent reactions (e.g., reductive amination, Wittig reactions). Care must be taken to avoid over-oxidation to the carboxylic acid.[2] Mild, chemoselective oxidizing agents are therefore required. The Dess-Martin Periodinane (DMP) and Swern oxidation are two of the most reliable methods.[3][4]
Expert Insight: The choice between DMP and Swern oxidation often comes down to practical considerations. DMP is operationally simpler as it is a one-step, room temperature reaction. However, DMP is a potentially explosive reagent and can be costly for large-scale synthesis.[3] The Swern oxidation, while requiring cryogenic temperatures and careful handling of malodorous byproducts like dimethyl sulfide, is often more cost-effective and scalable.[4][5]
The Dess-Martin periodinane is a hypervalent iodine compound that provides a mild and selective oxidation of primary alcohols to aldehydes.[6][7]
Caption: Workflow for Dess-Martin Oxidation.
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃.
-
Stir vigorously until the solid dissolves and the two layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford Methyl 4-formylpicolinate.
Self-Validation: The disappearance of the starting material and the appearance of a new, less polar spot on TLC indicates a successful reaction. The product can be further characterized by ¹H NMR (disappearance of the alcohol proton and appearance of an aldehyde proton signal around 9-10 ppm) and mass spectrometry.
This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[4][5]
Caption: Workflow for Swern Oxidation.
Materials:
-
Oxalyl chloride
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous Dichloromethane (DCM)
-
This compound
-
Triethylamine (TEA)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of anhydrous DMSO (2.0 eq) in anhydrous DCM dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise.
-
Stir for an additional 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq) dropwise, and stir for 15 minutes at -78 °C before allowing the reaction to warm to room temperature.
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expert Insight: It is crucial to maintain the temperature at -78 °C during the addition of reagents to avoid side reactions. The formation of the malodorous dimethyl sulfide is an indicator of a successful reaction.[4]
Ether Synthesis via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and versatile method for forming ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[8] In this case, the hydroxymethyl group is first deprotonated with a strong base to form the corresponding alkoxide, which then displaces a halide from an alkyl halide.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Quantification of Methyl 4-(hydroxymethyl)picolinate
Abstract
This comprehensive technical guide provides detailed application notes and robust analytical protocols for the accurate quantification of Methyl 4-(hydroxymethyl)picolinate. Designed for researchers, scientists, and drug development professionals, this document outlines methodologies for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Each protocol is presented with a focus on scientific integrity, explaining the rationale behind experimental choices and incorporating principles of method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5] This guide aims to equip analytical chemists with the necessary tools to develop and validate reliable, accurate, and precise methods for the quantification of this key chemical entity in various sample matrices.
Introduction to this compound
This compound is a pyridine derivative with a methyl ester and a hydroxymethyl group. Its chemical structure, featuring a polar aromatic ring and functional groups capable of hydrogen bonding, presents specific challenges and opportunities for analytical method development. Accurate quantification of this compound is critical in pharmaceutical research and development, where it may be an intermediate, a final product, or a potential impurity.[6] Ensuring the purity and concentration of such compounds is paramount for safety and efficacy.
Compound Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₃ | [7][8] |
| Molecular Weight | 167.16 g/mol | [7][8] |
| CAS Number | 317335-15-2 | [7] |
| Predicted LogP | 0.3605 | [7] |
| Topological Polar Surface Area (TPSA) | 59.42 Ų | [7] |
The polarity of this compound, indicated by its low predicted LogP and significant TPSA, suggests good solubility in polar solvents and informs the selection of appropriate chromatographic conditions.
High-Performance Liquid Chromatography (HPLC) Method for Quantification
Reversed-phase HPLC with UV detection is a primary technique for the quantification of polar aromatic compounds like this compound due to its robustness, precision, and wide availability.[2][9] The following protocol is a recommended starting point for method development and validation.
Scientific Rationale for HPLC Method Design
The selection of a C18 stationary phase is based on its versatility and ability to retain moderately polar compounds. The mobile phase, consisting of a phosphate buffer and acetonitrile, allows for the manipulation of retention and peak shape. The acidic pH of the mobile phase ensures the protonation of the pyridine nitrogen, leading to consistent interactions with the stationary phase and improved peak symmetry. UV detection is suitable as pyridine-containing molecules typically exhibit strong absorbance in the UV region, generally around 254-270 nm.[10][11]
HPLC Experimental Workflow
Caption: HPLC analysis workflow for this compound.
Detailed HPLC Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
Materials and Reagents:
-
This compound reference standard (≥97% purity)[7]
-
Acetonitrile (HPLC grade)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Phosphoric acid (H₃PO₄)
-
Water (HPLC grade)
Chromatographic Conditions (Starting Point):
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for polar analytes. |
| Mobile Phase A | 20 mM KH₂PO₄, pH 3.0 (adjusted with H₃PO₄) | Buffered aqueous phase to control ionization and improve peak shape. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte. |
| Gradient | 70% A / 30% B, isocratic | A simple starting point; a gradient may be needed for complex matrices. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection Wavelength | 260 nm | Pyridine derivatives typically have a UV maximum in this region.[10][11] |
| Injection Volume | 10 µL | Adjustable based on concentration and sensitivity. |
Procedure:
-
Mobile Phase Preparation: Prepare a 20 mM potassium phosphate monobasic solution in HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). This yields a stock solution of 100 µg/mL. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Accurately weigh the sample, dissolve in the diluent, and dilute to a final concentration within the calibration range. For complex matrices, solid-phase extraction (SPE) may be necessary for cleanup.[12][13]
-
Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard solutions and the sample solution.
-
Quantification: Identify the peak for this compound based on the retention time of the reference standard. Create a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.
Method Validation (as per ICH Q2(R1))[1][3][4][5]
A validated analytical method provides confidence in the reliability of the results.[2] The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria (Typical) |
| Specificity | The analyte peak should be free of interference from the matrix, impurities, and degradation products. Peak purity should be assessed using a photodiode array (PDA) detector. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 1-50 µg/mL). |
| Accuracy | Recovery of 98.0% to 102.0% for spiked samples at three concentration levels. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | The method should be unaffected by small, deliberate changes in parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). |
For a stability-indicating method, forced degradation studies should be performed to demonstrate that the method can separate the analyte from its degradation products.[9][14]
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Quantification
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For polar compounds like this compound, derivatization is often necessary to improve volatility and thermal stability.[15][16]
Rationale for GC-MS Method with Derivatization
The hydroxyl group in this compound can lead to poor peak shape and thermal degradation in the hot GC inlet. Silylation, a common derivatization technique, replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.[15] Mass spectrometry provides high selectivity and sensitivity for detection.
GC-MS Experimental Workflow
Caption: GC-MS analysis workflow with derivatization.
Detailed GC-MS Protocol
Instrumentation:
-
Gas chromatograph with a split/splitless injector, coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
Materials and Reagents:
-
This compound reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (anhydrous, GC grade)
-
Helium (carrier gas, ultra-high purity)
GC-MS Conditions (Starting Point):
| Parameter | Condition | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column suitable for a wide range of compounds. |
| Inlet Temperature | 250 °C | Ensures efficient vaporization of the derivatized analyte. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas. |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min | Separates the analyte from solvent and potential by-products. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for identification. |
| Acquisition Mode | Scan (m/z 40-400) for method development; Selected Ion Monitoring (SIM) for quantification | Scan mode helps in identifying the analyte; SIM mode increases sensitivity and selectivity. |
Procedure:
-
Standard and Sample Preparation: Prepare stock solutions of the standard and sample in an anhydrous aprotic solvent like pyridine or acetonitrile.
-
Derivatization: In a GC vial, add 100 µL of the standard or sample solution and 100 µL of BSTFA + 1% TMCS. Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized solution into the GC-MS system.
-
Quantification: In scan mode, identify the retention time and mass spectrum of the derivatized this compound. For quantification, switch to SIM mode and monitor characteristic ions of the derivatized analyte. Construct a calibration curve using the peak areas of the monitored ions from the derivatized standards.
Method Validation for GC-MS
The same validation parameters as for the HPLC method should be evaluated according to ICH guidelines, with adjustments for the specific technique. For instance, selectivity would involve ensuring no interfering peaks are present at the retention time of the analyte and that the monitored ions are unique to the target compound.
Concluding Remarks
The analytical methods presented in this guide provide a solid foundation for the quantification of this compound. The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. It is imperative that any method based on these protocols is fully validated to ensure the reliability and accuracy of the generated data, in accordance with regulatory expectations.[1][2][14]
References
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. Preprints.org. [Link]
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Stability Indicating HPLC Method Development: A Review. IJPPR. [Link]
-
Understanding Impurity Analysis. Cormica Pharma & Med Device Testing. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
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ICH Q2 Analytical Method Validation. Slideshare. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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Quality Guidelines. ICH. [Link]
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Stability-Indicating HPLC Method Development. vscht.cz. [Link]
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BA Method Development: Polar Compounds. BioPharma Services. [Link]
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Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry. [Link]
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Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices. MDPI. [Link]
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HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. SIELC Technologies. [Link]
-
UV-Vis Spectrum of Pyridine. SIELC Technologies. [Link]
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HPLC Methods for analysis of 4-Pyridinecarboxylic acid. HELIX Chromatography. [Link]
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HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies. [Link]
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Sample Preparation Options for Aroma Analysis. Chromatography Today. [Link]
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Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. [Link]
-
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Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. PubMed. [Link]
-
(PDF) Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. ResearchGate. [Link]
-
Synthesis, Spectroscopic Evaluations and UV-Vis Titration Studies of New Symmetrical Amide Compounds Derived from N-6-[(4-pyridylmethylamino)carbonyl]-pyridine-2-carboxylic Acid Methyl Ester. Trends in Sciences. [Link]
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Ultraviolet Absorption Spectra of Some Pyridine Derivatives. ACS Publications. [Link]
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Analysis of Polymer Extracts by Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry With Electron and Chemical Ionization. LECO Corporation. [Link]
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-
Design and implementation of gas chromatography-mass spectrometry (GC-MS) methodologies for the analysis of thermally labile drugs and explosives. IU Indianapolis ScholarWorks. [Link]
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Application Notes & Protocols: Methyl 4-(hydroxymethyl)picolinate in Coordination Chemistry
Introduction: Unveiling the Potential of a Versatile Ligand
In the expansive field of coordination chemistry, the design of organic ligands is paramount to developing novel metal complexes with tailored properties. Methyl 4-(hydroxymethyl)picolinate emerges as a ligand of significant interest due to its versatile structural features. Possessing a pyridine ring, an ester group, and a hydroxymethyl substituent, it offers multiple potential coordination sites: the pyridine nitrogen, the carbonyl oxygen of the ester, and the hydroxyl oxygen. This multifunctionality allows for the formation of diverse metal complexes, from simple mononuclear species to intricate coordination polymers. The interplay between these donor sites enables fine-tuning of the electronic and steric environment around a metal center, making its complexes promising candidates for applications in catalysis, materials science, and medicinal chemistry.
This guide provides an in-depth exploration of this compound as a ligand, detailing its coordination behavior, protocols for complex synthesis and characterization, and an overview of the potential applications of the resulting metal-organic architectures.
Part 1: Coordination Behavior and Structural Diversity
The true utility of this compound lies in its ability to adopt various coordination modes, which dictates the final structure and properties of the metal complex.
Primary Coordination Modes
-
Bidentate (N,O) Chelation: The most common coordination mode involves the pyridine nitrogen and the carbonyl oxygen of the ester group, forming a stable five-membered chelate ring with a metal ion. This mode is characteristic of picolinate-based ligands and is a foundational interaction in forming discrete complexes.[1][2]
-
Bridging Coordination: The hydroxymethyl group introduces a crucial secondary binding site. The hydroxyl oxygen can coordinate to an adjacent metal center, acting as a bridge to form binuclear or polynuclear structures, including one-, two-, or three-dimensional coordination polymers.
-
Monodentate Coordination: While less common, the ligand can coordinate through only the pyridine nitrogen, leaving the ester and hydroxymethyl groups available for further interactions or functionalization.
-
Anionic (N,O⁻) Chelation: Under basic conditions or with appropriate metal precursors, the proton of the hydroxymethyl group can be abstracted. The resulting alkoxide oxygen becomes a stronger, anionic donor, leading to more robust and structurally distinct complexes.
The choice of metal ion, counter-anion, solvent, and reaction stoichiometry all play a critical role in determining which coordination mode is favored.
Caption: Figure 1. Potential coordination modes of this compound, highlighting bidentate chelation and bridging capabilities.
Part 2: Synthesis and Characterization of Metal Complexes
The synthesis of coordination complexes using this compound typically follows a straightforward self-assembly process.
General Synthetic Workflow
The general procedure involves the reaction of a soluble metal salt with the ligand in an appropriate solvent system. The stoichiometry of the reactants is a critical parameter that can influence the final product.
Caption: Figure 2. A generalized workflow for the synthesis of metal complexes with this compound.
Key Characterization Techniques
Confirmation of complex formation and structural elucidation relies on a suite of analytical methods.
| Technique | Purpose & Expected Observations |
| FT-IR Spectroscopy | To confirm ligand coordination. Expect a shift in the ν(C=O) (ester carbonyl) stretching frequency (typically to lower wavenumbers) and changes in the ν(O-H) and ν(C-O) bands of the hydroxymethyl group upon coordination.[3] |
| UV-Visible Spectroscopy | To probe the electronic environment of the metal center. The appearance of new absorption bands corresponding to d-d transitions or ligand-to-metal charge transfer (LMCT) confirms complexation.[3] |
| NMR Spectroscopy | To observe changes in the ligand's electronic structure. Coordination causes shifts in the ¹H and ¹³C signals of the pyridine ring and adjacent groups. The -OH proton signal may broaden, shift, or disappear. |
| Single-Crystal X-ray Diffraction | The definitive method for determining the three-dimensional structure, providing precise information on bond lengths, angles, coordination geometry, and intermolecular interactions.[1] |
| Elemental Analysis | To verify the empirical formula of the synthesized complex by comparing the experimental percentages of C, H, and N with calculated values.[3] |
| Thermogravimetric Analysis (TGA) | To assess thermal stability and determine the presence of coordinated or lattice solvent molecules.[1] |
Part 3: Applications in Research and Development
The coordination complexes derived from this compound are not merely structural curiosities; they possess potential for a range of functional applications.
-
Catalysis : The metal centers in these complexes can serve as active sites for various catalytic transformations. By modifying the ligand or metal, catalysts can be designed for processes like oxidation, reduction, and hydrolysis reactions.[4][5][6] The ligand framework helps to stabilize the metal ion and modulate its reactivity.
-
Luminescent Materials : When complexed with lanthanide ions such as Europium(III) or Terbium(III), the picolinate structure can act as an "antenna."[7] It efficiently absorbs UV radiation and transfers the energy to the lanthanide ion, which then emits light at its characteristic wavelength. These materials are valuable for developing sensors, bio-imaging agents, and display technologies.[7][8]
-
Bioinorganic and Medicinal Chemistry : Metal chelation is a proven strategy to enhance the biological activity of organic molecules.[9][10] Complexes of this ligand can be investigated for their potential as anticancer, antimicrobial, or antiviral agents.[11][12] The ligand can facilitate the transport and delivery of a therapeutically active metal ion to its biological target.
-
Polymer Science : Certain metal complexes are effective initiators for the ring-opening polymerization (ROP) of cyclic esters like lactide and caprolactone, leading to the formation of biodegradable polymers such as PLA and PCL.[13] The structure of the initiator complex influences the polymerization rate and the properties of the resulting polymer.
Part 4: Detailed Experimental Protocol
This section provides a representative, step-by-step protocol for the synthesis of a discrete coordination complex.
Protocol Title: Synthesis and Characterization of Bis[methyl 4-(hydroxymethyl)picolinato]copper(II) perchlorate
Disclaimer: This protocol involves the use of perchlorate salts, which are potentially explosive and should be handled with extreme caution in small quantities and with appropriate personal protective equipment (PPE).
Materials and Equipment:
-
Chemicals:
-
This compound (Ligand, L)
-
Copper(II) perchlorate hexahydrate [Cu(ClO₄)₂·6H₂O]
-
Methanol (ACS grade)
-
Diethyl ether (anhydrous)
-
-
Equipment:
-
Magnetic stirrer with hotplate
-
Round-bottom flasks and reflux condenser
-
Glassware (beakers, graduated cylinders)
-
Büchner funnel and filter paper
-
Vacuum filtration apparatus
-
Schlenk line or vacuum desiccator for drying
-
Procedure:
-
Ligand Solution Preparation:
-
In a 50 mL round-bottom flask, dissolve this compound (2.0 mmol, 334 mg) in 15 mL of methanol.
-
Stir the solution gently at room temperature until the ligand is fully dissolved.
-
-
Metal Salt Solution Preparation:
-
In a separate 25 mL beaker, carefully dissolve Copper(II) perchlorate hexahydrate (1.0 mmol, 370 mg) in 10 mL of methanol.
-
Caution: Handle the perchlorate salt with non-metal spatulas.
-
-
Reaction and Complexation:
-
Add the copper(II) perchlorate solution dropwise to the stirring ligand solution over 5 minutes.
-
A color change (e.g., to a light blue or blue-green) should be observed, indicating complex formation.
-
Stir the resulting mixture at room temperature for 4 hours.
-
-
Isolation of the Product:
-
Reduce the volume of the solvent to approximately 10 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Allow the concentrated solution to stand at 4°C overnight. Blue crystals should form.
-
Alternatively, the product can be precipitated by the slow addition of 20 mL of diethyl ether to the concentrated methanol solution.
-
-
Purification and Drying:
-
Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the collected solid twice with small portions (5 mL) of cold methanol to remove any unreacted starting materials.
-
Perform a final wash with 10 mL of diethyl ether to facilitate drying.
-
Dry the product under vacuum for several hours to yield the final complex, ₂.
-
Expected Characterization Results:
-
Appearance: Blue crystalline solid.
-
FT-IR (cm⁻¹): The C=O stretch of the ester group in the free ligand (approx. 1720-1730 cm⁻¹) is expected to shift to a lower frequency (e.g., 1680-1700 cm⁻¹) upon coordination to the copper(II) center. A broad band for the perchlorate anion will be visible around 1100 cm⁻¹.
-
UV-Vis (in MeOH, nm): A broad d-d transition band for the Cu(II) center is expected in the range of 600-800 nm.
References
- Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities. (n.d.). MDPI.
- Importance of Metal-Ion Exchange for the Biological Activity of Coordination Complexes of the Biomimetic Ligand N4Py. (n.d.). PubMed.
- Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. (n.d.). MDPI.
- Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan. (2023). Oriental Journal of Chemistry.
- Hydrolysis of p-nitrophenyl picolinate catalyzed by metal complexes of N-alkyl-3,5-bis(hydroxymethyl)-1,2,4-triazole in CTAB micelles. (2005). PubMed.
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- Mixed ligand cobalt(II) picolinate complexes: synthesis, characterization, DNA binding and photocleavage. (2011). PubMed.
- Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. (n.d.). PubMed Central (PMC).
- Robust Lanthanoid Picolinate-Based Coordination Polymers for Luminescence and Sensing Applic
- Application of Coordination Compounds with Transition Metal Ions in the Chemical Industry—A Review. (n.d.). MDPI.
- Catalytic cleavage of p-nitrophenyl picolinate by metallomicelles made up of copper(II) complexes of small molecular ligands bearing hydroxyl or carboxyl groups. (n.d.).
- Catalytic Reductive Degradation of 4-Nitrophenol and Methyl orange by Novel Cobalt Oxide Nanocomposites. (2024). MDPI.
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Synthesis of Methyl 4-(hydroxymethyl)picolinate and Its Derivatives: An Application Guide for Researchers
Introduction
Methyl 4-(hydroxymethyl)picolinate and its derivatives are valuable building blocks in medicinal chemistry and drug development. The presence of a pyridine ring, a methyl ester, and a primary alcohol functional group within a single molecule provides a versatile scaffold for the synthesis of a diverse array of more complex molecules. These compounds have been investigated for their potential in various therapeutic areas, attributed to the ability of the picolinate moiety to act as a privileged structure in drug discovery. This guide provides a detailed, step-by-step overview of the synthesis of the core compound, this compound, and subsequent derivatization strategies to generate a library of novel compounds for screening and development.
Core Synthesis: this compound
The most direct and common route to this compound is through the esterification of its corresponding carboxylic acid, 4-(hydroxymethyl)picolinic acid. This precursor can be synthesized via the oxidation of 4-methylpyridine derivatives.
Part 1: Synthesis of the Precursor - 4-(Hydroxymethyl)picolinic Acid
The synthesis of 4-(hydroxymethyl)picolinic acid typically involves a two-step process starting from a readily available 4-methylpyridine derivative.
Workflow for the Synthesis of 4-(Hydroxymethyl)picolinic Acid
Caption: Synthetic pathway to 4-(hydroxymethyl)picolinic acid.
Protocol 1: Oxidation of a 4-Methylpyridine Derivative
This protocol outlines the oxidation of a suitable 4-methylpyridine precursor to the corresponding aldehyde.
Materials:
-
4-Methylpyridine derivative (e.g., Methyl 4-methylpicolinate)
-
Selenium dioxide (SeO₂)
-
Dioxane
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the 4-methylpyridine derivative in dioxane.
-
Add a stoichiometric amount of selenium dioxide.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the selenium byproduct.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-formylpicolinic acid derivative.
Protocol 2: Selective Reduction to 4-(Hydroxymethyl)picolinic Acid
This protocol details the selective reduction of the aldehyde to a primary alcohol.
Materials:
-
Crude 4-formylpicolinic acid derivative from Protocol 1
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Dissolve the crude 4-formylpicolinic acid derivative in methanol and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in small portions, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, carefully add hydrochloric acid to quench the excess sodium borohydride and adjust the pH to neutral.
-
Remove the methanol under reduced pressure.
-
The resulting solid can be purified by recrystallization from water to yield pure 4-(hydroxymethyl)picolinic acid.[1]
Part 2: Esterification to this compound
With the precursor acid in hand, the final step is esterification. The Fischer-Speier esterification is a classic and effective method.[2][3]
Workflow for Fischer-Speier Esterification
Caption: Mechanism of Fischer-Speier esterification.
Protocol 3: Fischer-Speier Esterification
This protocol describes the acid-catalyzed esterification of 4-(hydroxymethyl)picolinic acid with methanol.
Materials:
-
4-(Hydroxymethyl)picolinic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or Thionyl chloride (SOCl₂)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
Suspend 4-(hydroxymethyl)picolinic acid in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add a catalytic amount of concentrated sulfuric acid (or slowly add thionyl chloride at 0 °C).[2][3]
-
Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.[4]
Table 1: Representative Spectroscopic Data for this compound
| Spectroscopic Data | Chemical Shift (δ ppm) or Wavenumber (cm⁻¹) |
| ¹H NMR (CDCl₃) | ~3.9 (s, 3H, -OCH₃), ~4.8 (s, 2H, -CH₂OH), ~7.4-8.5 (m, 3H, Ar-H) |
| ¹³C NMR (CDCl₃) | ~52 (-OCH₃), ~63 (-CH₂OH), ~120-150 (Ar-C), ~165 (C=O) |
| IR (KBr) | ~3400 (O-H stretch), ~1720 (C=O stretch), ~1600, 1450 (C=C, C=N stretch) |
| MS (ESI+) | m/z 168 [M+H]⁺ |
Note: Exact chemical shifts and coupling constants may vary depending on the solvent and instrument used.
Synthesis of Derivatives
The core structure of this compound offers three primary sites for derivatization: the hydroxyl group, the ester, and the pyridine ring.
Derivatization at the Hydroxyl Group
The primary alcohol can be readily converted into ethers, esters, or other functional groups.
Protocol 4: O-Alkylation (Etherification)
This protocol outlines the synthesis of an ether derivative.
Materials:
-
This compound
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide)
-
Ammonium chloride (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C and add sodium hydride portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the desired alkyl halide dropwise at 0 °C.
-
Let the reaction warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 5: Acylation (Esterification)
This protocol describes the formation of an ester derivative at the hydroxyl group.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine
-
Acyl chloride or anhydride (e.g., acetyl chloride)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in anhydrous DCM and add triethylamine or pyridine as a base.
-
Cool the mixture to 0 °C and add the acyl chloride or anhydride dropwise.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting diester by column chromatography or recrystallization.[5]
Derivatization of the Pyridine Ring
The pyridine ring can be functionalized through various methods, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Workflow for Pyridine Ring Functionalization
Caption: Strategies for functionalizing the pyridine ring.
Protocol 6: Nucleophilic Aromatic Substitution (SₙAr)
For SₙAr reactions, the pyridine ring typically needs to be activated with an electron-withdrawing group and have a good leaving group (e.g., a halogen) at a position ortho or para to the activating group.
Causality Behind Experimental Choices: The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, especially when further activated by electron-withdrawing substituents. The choice of a strong nucleophile and an appropriate solvent is crucial for the reaction to proceed efficiently.[6][7][8]
Protocol 7: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling)
This protocol requires a halogenated derivative of this compound as a starting material.
Causality Behind Experimental Choices: Palladium catalysts are highly effective in forming carbon-carbon and carbon-heteroatom bonds. The choice of ligand, base, and solvent system is critical for achieving high yields and preventing side reactions.[9][10][11][12][13]
Table 2: Representative Examples of this compound Derivatives
| Derivative Structure | Synthetic Method | Key Reagents | Expected Yield Range |
| Methyl 4-(methoxymethyl)picolinate | O-Alkylation | NaH, CH₃I | 70-90% |
| Methyl 4-(acetoxymethyl)picolinate | Acylation | Ac₂O, Pyridine | 85-95% |
| Methyl 4-(benzyloxymethyl)picolinate | O-Alkylation | NaH, BnBr | 75-85% |
| Methyl 5-bromo-4-(hydroxymethyl)picolinate | Electrophilic Bromination | NBS, H₂SO₄ | 60-75% |
| Methyl 4-(hydroxymethyl)-5-phenylpicolinate | Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 50-70% |
Conclusion
This application note provides a comprehensive guide to the synthesis of this compound and its derivatives. The protocols outlined herein are based on established chemical principles and provide a solid foundation for researchers to generate a diverse library of compounds for further investigation. The versatility of this scaffold, coupled with the detailed synthetic routes, makes it an attractive starting point for the development of novel therapeutic agents.
References
- Google Patents. (2020). Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX)
-
The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]
-
MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. [Link]
-
ACS Publications. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
-
PubMed. (2005). [Infrared spectra of polyoxometalates]. [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Wiley-VCH. Supporting Information. [Link]
-
ResearchGate. (2018). Fragmentation mass spectra of selected metabolites with purposed.... [Link]
-
National Institutes of Health. (2014). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
ResearchGate. (2019). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. [Link]
-
ResearchGate. (2022). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. [Link]
-
National Institutes of Health. (2018). Concerted Nucleophilic Aromatic Substitutions. [Link]
-
ResearchGate. (2024). (PDF) Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. [Link]
-
YouTube. (2021). Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). [Link]
-
University of Huddersfield Research Portal. (2017). Novel solid-state heavy rare-earth (III) picolinates: A pyrolytic study using: TG- DSC-FTIR. [Link]
-
IndiaMART. 4 Hydroxymethyl Picolinic Acid Powder at best price in Isnapur. [Link]
-
ResearchGate. (2020). Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. [Link]
-
Specac Ltd. Interpreting Infrared Spectra. [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
University of Massachusetts Boston. Fischer Esterification. [Link]
-
YouTube. (2011). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
ResearchGate. (2010). A study of the acylation of 4‐hydroxy‐6‐methyl‐2‐pyrone and 4 hy(lroxy‐6‐phenyl‐2‐pyrone. [Link]
-
ChemTalk. IR Spectrum | Table of IR Spectroscopy Values. [Link]
-
National Institutes of Health. (2018). Physicochemical Prediction of Metabolite Fragmentation in Tandem Mass Spectrometry. [Link]
-
PubMed. (1970). [Synthesis of picolinic acid pyridylmethylamides]. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0168668). [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
-
National Institutes of Health. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
- Google Patents. (2021). Process for synthesis of picolinamides. WO2021076681A1.
-
Freie Universität Berlin. (2021). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. [Link]
-
MDPI. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]
-
Biological Magnetic Resonance Bank. bmse001194 Methyl 4-hydroxybenzoate at BMRB. [Link]
-
University of Wisconsin. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. [Link]
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Application Notes: Methyl 4-(hydroxymethyl)picolinate for Advanced Surface Modification
Introduction: A Versatile Bifunctional Modifier
Methyl 4-(hydroxymethyl)picolinate is a pyridine-based organic compound featuring two key functional groups: a pyridine ring and a hydroxymethyl group, complemented by a methyl ester. This unique trifecta of functionalities makes it a compelling candidate for surface modification in diverse fields, from biomedical device engineering to catalysis and molecular electronics. The pyridine nitrogen atom, acting as a Lewis base, provides a strong anchor point for coordination with a wide array of metal and metal oxide surfaces[1]. Simultaneously, the hydroxymethyl group offers a secondary site for hydrogen bonding or subsequent covalent functionalization, enabling the creation of complex, multilayered surface architectures.
The strategic positioning of these groups on the pyridine ring allows for controlled orientation upon surface binding, influencing the resulting surface properties such as hydrophilicity, biocompatibility, and chemical reactivity. These application notes provide a comprehensive guide for researchers, materials scientists, and drug development professionals on the utilization of this compound for the precise engineering of material interfaces.
Molecular Structure and Properties
Understanding the molecular structure is key to harnessing its potential for surface modification.
Caption: Molecular structure of this compound.
Mechanism of Surface Interaction
The primary mechanism for the attachment of this compound to surfaces, particularly metals and metal oxides, is through the coordination of the nitrogen atom in the pyridine ring. The lone pair of electrons on the nitrogen atom acts as a Lewis base, forming a coordinate bond with Lewis acidic sites on the substrate surface (e.g., metal atoms). This interaction is analogous to the formation of self-assembled monolayers (SAMs) by other pyridine- or thiol-containing molecules[2].
The hydroxymethyl group can influence the packing density and stability of the resulting monolayer through intermolecular hydrogen bonding. Furthermore, it presents a reactive hydroxyl moiety on the newly formed surface, which can be used for further chemical modifications, such as esterification or etherification, to attach other molecules like polymers, drugs, or biomolecules.
Caption: General workflow for surface modification.
Step-by-Step Methodology:
-
Substrate Preparation (Cleaning):
-
Rationale: A pristine surface is critical for the formation of a uniform, well-ordered monolayer. Contaminants can block binding sites and lead to inconsistent results.
-
a. Sonicate the metal substrate in a sequence of solvents: acetone (5 min), isopropanol (5 min), and deionized (DI) water (5 min).
-
b. For noble metals like gold, an optional piranha solution etch (3:1 mixture of concentrated H₂SO₄:30% H₂O₂) can be performed for 5-10 minutes to remove organic residues. Caution: Piranha solution is extremely corrosive and reactive; handle with extreme care in a fume hood.
-
c. For titanium or stainless steel, plasma cleaning (e.g., Argon or Oxygen plasma) for 1-5 minutes is an effective alternative to activate the surface by creating a fresh, reactive oxide layer.[1]
-
d. Rinse thoroughly with DI water and dry under a stream of high-purity nitrogen or argon gas. Use the substrate immediately.
-
-
Modifier Solution Preparation:
-
Rationale: The concentration of the modifier solution affects the kinetics of monolayer formation and the final packing density.
-
a. Prepare a 1-10 mM solution of this compound in a high-purity solvent such as absolute ethanol or toluene.
-
b. To prevent premature aggregation or side reactions, it is recommended to deoxygenate the solution by bubbling with nitrogen or argon for 20-30 minutes.[1]
-
-
Surface Immersion:
-
Rationale: This step allows the modifier molecules to self-assemble onto the prepared substrate surface.
-
a. Place the cleaned substrate into the modifier solution in a sealed, inert-atmosphere vessel.
-
b. Allow the self-assembly to proceed for 2 to 24 hours at room temperature. The optimal time may vary depending on the substrate and desired monolayer quality.
-
-
Post-Modification Rinsing and Drying:
-
Rationale: Thorough rinsing is necessary to remove any physisorbed (non-covalently bound) molecules from the surface.
-
a. Carefully remove the substrate from the solution.
-
b. Rinse thoroughly with the same pure solvent used for the solution preparation (e.g., ethanol) to remove excess modifier.
-
c. Dry the functionalized substrate under a gentle stream of nitrogen or argon.
-
-
Surface Characterization:
-
Rationale: This step validates the success of the surface modification.
-
a. Contact Angle Goniometry: A successful modification with the hydroxyl group exposed should lead to a decrease in the water contact angle, indicating increased hydrophilicity.
-
b. X-ray Photoelectron Spectroscopy (XPS): This technique can confirm the presence of nitrogen (from the pyridine ring) and changes in the C 1s and O 1s spectra, verifying the presence of the organic layer.[2]
-
c. Atomic Force Microscopy (AFM) or Scanning Tunneling Microscopy (STM): These can be used to visualize the surface topography and, in high-resolution cases, the packing of the molecular monolayer.[2][3]
-
Modification of Polymeric Biomaterials (e.g., PMMA, Polystyrene)
For many polymers, direct coordination is not possible. Therefore, a surface activation step is required to introduce functional groups that can interact with the modifier.
Step-by-Step Methodology:
-
Polymer Surface Activation:
-
Rationale: Polymers like PMMA are often chemically inert. Activation creates reactive sites on the surface.
-
a. Treat the polymer surface with UV/Ozone for 5-15 minutes or an oxygen plasma. This process generates hydroxyl (-OH) and carboxyl (-COOH) groups on the surface.[4]
-
b. The extent of activation can be monitored by measuring the water contact angle; a significant decrease indicates successful surface oxidation.[4]
-
-
Coupling Chemistry (Optional - for Covalent Attachment):
-
Rationale: To form a more robust covalent bond, the activated surface can be further functionalized. This protocol focuses on leveraging hydrogen bonding and polar interactions with the activated surface. For covalent attachment, one could use coupling agents to react with the hydroxymethyl group of the picolinate, but that is beyond the scope of this direct modification protocol.
-
-
Modifier Application:
-
a. Prepare a 1-10 mM solution of this compound in a suitable solvent (e.g., isopropanol or ethanol).
-
b. Immerse the activated polymer substrate in the solution for 1-12 hours. The polar groups on the activated polymer surface will interact with the pyridine and hydroxymethyl functionalities.
-
c. Alternatively, spin-coating the solution onto the activated polymer can create a thin film.
-
-
Rinsing, Curing, and Characterization:
-
a. Rinse the surface with pure solvent to remove unbound molecules.
-
b. Gently heat (anneal) the substrate at a temperature below the polymer's glass transition temperature (e.g., 60-80 °C) for 1 hour to stabilize the adsorbed layer.
-
c. Characterize the surface using contact angle measurements and XPS to confirm the presence of the modifier.
-
Quantitative Data Summary
The following table provides illustrative data ranges for typical surface modification experiments. Actual values will depend on the specific substrate, cleaning protocol, and reaction conditions.
| Parameter | Metal Substrates | Activated Polymer Substrates | Characterization Metric |
| Modifier Concentration | 1 - 10 mM | 1 - 10 mM | Solution UV-Vis Spectroscopy |
| Immersion Time | 2 - 24 hours | 1 - 12 hours | Time-course XPS analysis |
| Solvent | Ethanol, Toluene | Isopropanol, Ethanol | --- |
| Expected Water Contact Angle (Pre-modification) | 60° - 90° (for clean metals) | 70° - 90° (for PMMA) | Contact Angle Goniometry |
| Expected Water Contact Angle (Post-modification) | 30° - 50° | 40° - 60° | Contact Angle Goniometry |
| Expected N 1s Peak (XPS) | Present at ~400 eV | Present at ~400 eV | X-ray Photoelectron Spectroscopy |
Troubleshooting Guide
-
High Water Contact Angle After Modification: Suggests incomplete or no monolayer formation.
-
Solution: Re-evaluate the substrate cleaning protocol. Ensure the modifier solution is fresh and the solvent is anhydrous. Increase immersion time.
-
-
Inconsistent Surface Properties (High Variance in Contact Angle): Indicates a non-uniform or patchy monolayer.
-
Solution: Improve the cleanliness of the substrate. Ensure the immersion vessel is clean and the process is conducted in a low-particulate environment.
-
-
No Nitrogen Peak in XPS: Confirms the absence of the modifier on the surface.
-
Solution: Verify the chemical identity and purity of the this compound. Ensure the substrate surface is appropriate and properly activated for binding.
-
References
-
Benchchem. (n.d.). Surface Functionalization with 2,5-Divinylpyridine: Application Notes and Protocols. Retrieved from a valid URL. [1]2. ROAR. (n.d.). Add a third hook: S-acetyl protected oligophenylene pyridine dithiols as advanced precursors for self-assembled monolayers. Retrieved from a valid URL. 3. ACS Publications. (2025). Chiral-Induced Spin Selectivity in Photocatalysis: Fundamentals and Emerging Opportunities. ACS Catalysis. [5]4. RSC Publishing. (n.d.). Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold. Physical Chemistry Chemical Physics. [2]5. ChemicalBook. (n.d.). Methyl picolinate synthesis. Retrieved from a valid URL. [6]6. ACS Publications. (n.d.). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. [7]7. Benchchem. (n.d.). Synthesis routes of Methyl 6-(hydroxymethyl)picolinate. Retrieved from a valid URL. [8]8. NIH. (2024). Formation and Surface Structures of Long-Range Ordered Self-Assembled Monolayers of 2-Mercaptopyrazine on Au(111). [9]9. ACS Publications. (n.d.). Aliphatic C–H Functionalization Using Pyridine N‑Oxides as H‑Atom Abstraction Agents. [10]10. Society for Biomaterials (SFB). (n.d.). Surface Characterization & Modification. Retrieved from a valid URL. [11]11. PubMed. (2022). N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation. [12]12. ChemicalBook. (n.d.). 2-(Hydroxymethyl)pyridine | 586-98-1. Retrieved from a valid URL. [13]13. RSC Publishing. (n.d.). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. [14]14. ChemicalBook. (n.d.). 586-98-1(2-(Hydroxymethyl)pyridine) Product Description. Retrieved from a valid URL. [15]15. MDPI. (n.d.). Recent Advancements in Surface Modification, Characterization and Functionalization for Enhancing the Biocompatibility and Corrosion Resistance of Biomedical Implants. [3]16. Santa Cruz Biotechnology. (n.d.). Methyl 4-hydroxypicolinate | CAS 473269-77-1. Retrieved from a valid URL. [16]17. Sigma-Aldrich. (n.d.). Methyl 6-(hydroxymethyl)picolinate | 39977-44-1. Retrieved from a valid URL. [17]18. PubChem. (n.d.). 3-Hydroxy-2-(hydroxymethyl)pyridine hydrochloride | C6H8ClNO2. Retrieved from a valid URL. [18]19. PubChem. (n.d.). Methyl 2-(hydroxymethyl)pyridine-4-carboxylate | C8H9NO3. Retrieved from a valid URL. [19]20. Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline - Organic Syntheses Procedure. Retrieved from a valid URL. [20]21. Thermo Scientific Chemicals. (n.d.). 2-(Hydroxymethyl)pyridine, 98% 25 g | Buy Online. Retrieved from a valid URL. [21]22. NIH. (n.d.). Metal-binding sites are designed to achieve optimal mechanical and signaling properties. [22]23. International Journal on Science and Technology. (2025). RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. [23]24. MDPI. (n.d.). Coatings | Section Surface Characterization, Deposition and Modification. Retrieved from a valid URL. [24]25. PubMed Central. (n.d.). Characterizing the modification of surface proteins with poly(ethylene glycol) to interrupt platelet adhesion. [25]26. NIH. (n.d.). Metal Preferences and Metallation. [26]27. PubMed. (2002). Surface analysis methods for characterizing polymeric biomaterials. J Biomater Sci Polym Ed. [27]28. Google Patents. (n.d.). CN103641729A - Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof. Retrieved from a valid URL. [28]29. mnt509. (n.d.). Surface Modification of Biomaterials. Retrieved from a valid URL. [29]30. PubMed. (n.d.). First-second shell interactions in metal binding sites in proteins: a PDB survey and DFT/CDM calculations. [30]31. Sigma-Aldrich. (n.d.). Methyl 6-(hydroxymethyl)picolinate. Retrieved from a valid URL. [31]32. SynQuest Laboratories. (n.d.). CAS 39977-44-1 | 4H23-1-HN | MDL MFCD03840850 | Methyl 6-(hydroxymethyl)picolinate. Retrieved from a valid URL. [32]33. Achmem. (n.d.). This compound. Retrieved from a valid URL. [33]34. AMiner. (n.d.). Chemical Bonding And Reactivity Of Transition Metal Surfaces. Retrieved from a valid URL. 35. NIH. (2024). Investigation of metal ion binding biomolecules one molecule at a time. [34]36. NIH. (2019). Surface Modification to Improve Properties of Materials. [35]37. NIH. (2021). Surface modification of PMMA polymer and its composites with PC61BM fullerene derivative using an atmospheric pressure microwave argon plasma sheet. [36]38. PubMed. (n.d.). Surface modification of poly(methyl methacrylate) for improved adsorption of wall coating polymers for microchip electrophoresis.
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- 3. Recent Advancements in Surface Modification, Characterization and Functionalization for Enhancing the Biocompatibility and Corrosion Resistance of Biomedical Implants [mdpi.com]
- 4. Surface modification of poly(methyl methacrylate) for improved adsorption of wall coating polymers for microchip electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Methyl picolinate synthesis - chemicalbook [chemicalbook.com]
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- 8. Synthesis routes of Methyl 6-(hydroxymethyl)picolinate [benchchem.com]
- 9. Formation and Surface Structures of Long-Range Ordered Self-Assembled Monolayers of 2-Mercaptopyrazine on Au(111) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Collection - Aliphatic CâH Functionalization Using Pyridine NâOxides as HâAtom Abstraction Agents - ACS Catalysis - Figshare [acs.figshare.com]
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- 13. 2-(Hydroxymethyl)pyridine | 586-98-1 [chemicalbook.com]
- 14. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. 586-98-1 CAS MSDS (2-(Hydroxymethyl)pyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 31. sigmaaldrich.com [sigmaaldrich.com]
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- 35. Surface Modification to Improve Properties of Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Surface modification of PMMA polymer and its composites with PC61BM fullerene derivative using an atmospheric pressure microwave argon plasma sheet - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-(hydroxymethyl)picolinate
Welcome to our dedicated technical support guide for the synthesis of Methyl 4-(hydroxymethyl)picolinate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you navigate the common challenges and optimize your synthetic protocols for higher yields and purity.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound. Each problem is presented in a question-and-answer format, offering potential causes and actionable solutions.
Question 1: Why is my yield of this compound consistently low?
Low yields are a common frustration in multi-step organic synthesis. The root cause can often be traced to one or more of the following factors: incomplete reaction, degradation of starting material or product, and inefficient purification.
Potential Causes and Solutions:
-
Incomplete Esterification: If you are synthesizing the target molecule via esterification of 4-(hydroxymethyl)picolinic acid, the reaction may not be reaching completion.
-
Solution: Fischer esterification is an equilibrium-driven process. To drive the reaction forward, consider removing water as it forms, either by azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent. Alternatively, using a larger excess of methanol can also shift the equilibrium towards the product.[1][2][3]
-
-
Suboptimal Reaction Temperature: The temperature can significantly impact the reaction rate and the stability of the reactants and products.
-
Solution: If the reaction is sluggish, a moderate increase in temperature may improve the rate. However, be cautious, as excessive heat can lead to side reactions or decomposition. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature.
-
-
Catalyst Inefficiency: The choice and amount of acid catalyst in an esterification are crucial.
-
Solution: If using a standard acid catalyst like sulfuric acid, ensure it is fresh and anhydrous. For sensitive substrates, milder catalysts or coupling agents might be more effective.
-
-
Side Reactions during Reduction: If you are preparing the target from a diester precursor, such as Dimethyl pyridine-2,4-dicarboxylate, through selective reduction, over-reduction or side reactions can occur.[4][5]
-
Solution: The choice of reducing agent is critical. A milder reducing agent might be necessary to selectively reduce one ester group in the presence of the other. Careful control of stoichiometry and reaction temperature is also essential to prevent over-reduction.
-
Troubleshooting Workflow for Low Yield
Caption: A general workflow for troubleshooting low product yield.
Question 2: My final product is impure. What are the likely contaminants and how can I remove them?
Impurities can arise from starting materials, side reactions, or decomposition. Identifying the nature of the impurity is the first step toward effective removal.
Potential Impurities and Purification Strategies:
| Potential Impurity | Likely Source | Identification Method | Recommended Purification |
| Unreacted 4-(hydroxymethyl)picolinic acid | Incomplete esterification | NMR (presence of carboxylic acid proton), LC-MS | Aqueous wash with a mild base (e.g., sodium bicarbonate solution) during workup to extract the acidic starting material. |
| Dimethyl pyridine-2,4-dicarboxylate | Incomplete reduction of the starting diester | NMR (characteristic peaks for two methyl esters), LC-MS | Careful column chromatography with a gradient elution to separate the diester from the mono-alcohol product.[6] |
| Pyridine-2,4-dimethanol | Over-reduction of the starting diester | NMR (absence of methyl ester peak, presence of two hydroxymethyl groups), LC-MS | Column chromatography. Adjusting the polarity of the eluent should allow for separation. |
| Polymeric byproducts | High reaction temperatures or presence of reactive impurities | Broad, unresolved peaks in NMR; baseline noise in LC-MS | Recrystallization may be effective. If not, column chromatography with a silica plug to remove baseline material might be necessary. |
Step-by-Step Purification Protocol (Column Chromatography):
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).
-
Loading: Carefully load the adsorbed crude product onto the top of the column.
-
Elution: Begin elution with a low-polarity solvent system (e.g., hexane/ethyl acetate mixture) and gradually increase the polarity. Collect fractions and monitor by TLC.
-
Fraction Pooling: Combine the fractions containing the pure product and concentrate under reduced pressure.
Frequently Asked Questions (FAQs)
This section covers broader questions related to the synthesis of this compound.
What are the primary synthetic routes to this compound?
There are two main retrosynthetic approaches to this molecule. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.
Synthetic Pathways
Caption: Primary synthetic routes to this compound.
Comparison of Synthetic Routes:
| Route | Starting Material | Key Transformation | Pros | Cons |
| A | 4-(Hydroxymethyl)picolinic acid | Fischer Esterification | - Direct, one-step reaction. - Generally uses common and inexpensive reagents. | - Equilibrium-limited reaction may require forcing conditions. - Potential for side reactions at high temperatures. |
| B | Dimethyl pyridine-2,4-dicarboxylate | Selective Reduction | - Can be high yielding if selectivity is achieved. - Avoids acidic conditions that could be detrimental to other functional groups. | - Requires a more specialized starting material. - Risk of over-reduction to the diol or under-reduction.[4] - Requires careful control of reaction conditions. |
How critical is the quality of starting materials and solvents?
The purity of your starting materials and solvents is paramount for a successful synthesis.
-
Starting Materials: Impurities in the starting material can lead to side reactions and complicate purification. It is advisable to verify the purity of your starting materials by NMR or melting point before commencing the reaction.
-
Solvents: The presence of water in solvents can be particularly detrimental in reactions that are water-sensitive, such as those involving highly reactive intermediates. Using anhydrous solvents, when necessary, can significantly improve yields. For esterifications, while an excess of alcohol is used, ensuring the other solvents are dry is good practice.
What safety precautions should be taken during the synthesis?
Standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Fume Hood: Conduct all reactions in a well-ventilated fume hood, especially when working with volatile or toxic solvents and reagents.
-
Handling Reagents: Be aware of the specific hazards of all chemicals being used. For example, strong acids and reducing agents should be handled with extreme care.
References
- US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google P
- US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX)
-
Parladar, V., Gültekin, M. S., & Çelik, M. (2006). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One . Journal of Chemical Research, 2006(1), 10-11. [Link]
- CN103641729A - Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof - Google P
-
2-methyl-4-hydroxyquinoline - Organic Syntheses Procedure. [Link]
-
L.-H. Zhang, et al. Improving the performance of an acid-labile 4-hydroxymethyl phenoxyacetic acid (HMP) linker on resin and SynPhase grafted solid-supports . J Pept Sci. 2000 Oct;6(10):534-8. [Link]
-
The mechanism of unexpected reduction of dimethyl pyridine-2,3-dicarboxylate to 1,2,3,4-tetrahydrofuro[3,4-b]pyridin-5(7H)-one with sodium borohydride | Request PDF - ResearchGate. [Link]
- US20060009658A1 - Preparation of hydroxamic acids from esters in solution and on the solid phase - Google P
-
Synthesis of 7 hydroxy-4-methyl coumarin | PDF - Slideshare. [Link]
-
M. S. Christodoulou, et al. Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases . RSC Med Chem. 2020 Apr 30;11(5):615-621. [Link]
-
Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework | Journal of the American Chemical Society. [Link]
-
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - NIH. [Link]
-
Esterification reactions of carboxylic acids with alcohols over PI-HPM catalyst . [Link]
-
Synthesis of different structured FePO4 for the enhanced conversion of methyl cellulose to 5-hydroxymethylfurfural - RSC Publishing. [Link]
-
Ester synthesis by esterification - Organic Chemistry Portal. [Link]
-
Dimethyl pyridine-2,4-dicarboxylate | C9H9NO4 | CID 254545 - PubChem. [Link]
-
Can you recommend the reaction conditions of esterification of anhydride with alcohol? . [Link]
-
Experiment Synthesize 7-hydroxy 4-methyl coumarin - pharmrecord.com. [Link]
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Purification of crude "Methyl 4-(hydroxymethyl)picolinate"
An essential aspect of drug discovery and development is ensuring the purity of synthesized compounds. Methyl 4-(hydroxymethyl)picolinate is a valuable building block in medicinal chemistry, and its purification is a critical step to ensure the reliability and reproducibility of subsequent reactions. This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this compound.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of crude this compound. The format follows a logical progression from problem identification to cause analysis and finally, to a validated solution.
Issue 1: Low or No Crystal Formation During Recrystallization
Problem: After dissolving the crude solid in a hot solvent and allowing it to cool, no crystals form, or the yield of recovered crystals is significantly lower than expected.
| Probable Cause | Scientific Rationale | Recommended Solution |
| Solution is Undersaturated | Crystal formation requires a supersaturated solution upon cooling. Too much solvent was used initially, preventing the concentration from reaching the supersaturation point. | 1. Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent. Allow the concentrated solution to cool again. 2. Optimize Solvent Ratio: For future attempts, use the absolute minimum amount of hot solvent required to fully dissolve the crude product. This is a key principle of successful recrystallization.[1][2] |
| Rapid Cooling | Fast cooling, such as immediately placing the hot flask in an ice bath, promotes rapid precipitation rather than slow, selective crystallization. This can trap impurities and lead to the formation of small, impure crystals or prevent crystallization altogether. | 1. Slow Cooling Protocol: Allow the hot solution to cool slowly to room temperature on a benchtop, insulated with a cork ring. Once at ambient temperature, transfer the flask to an ice bath to maximize recovery.[1][3] |
| Inappropriate Solvent Choice | The compound may be too soluble in the chosen solvent, even at low temperatures, thus preventing it from crystallizing out of the solution. | 1. Induce Crystallization: Try scratching the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites for crystal growth. 2. Add a Seed Crystal: If available, add a single, pure crystal of the target compound to the cooled solution to initiate crystallization. 3. Re-evaluate Solvent System: If the above fails, a new solvent or solvent system is required. The ideal solvent dissolves the compound when hot but not when cold.[2] |
Issue 2: "Oiling Out" During Recrystallization
Problem: Instead of forming solid crystals upon cooling, the compound separates from the solvent as a liquid oil.
| Probable Cause | Scientific Rationale | Recommended Solution |
| High Impurity Level | The presence of significant impurities can depress the melting point of the mixture to below the temperature of the solution, causing it to melt instead of crystallizing. | 1. Pre-purification: Consider a preliminary purification step, such as a quick filtration through a silica plug, to remove gross impurities before attempting recrystallization. |
| Compound Melting Point | The boiling point of the recrystallization solvent is higher than the melting point of the compound. The solid dissolves and then melts in the hot solvent. | 1. Lower the Temperature: Re-heat the solution until the oil redissolves, then allow it to cool more slowly at a temperature below the compound's melting point. 2. Change Solvent System: Select a solvent with a lower boiling point. Alternatively, use a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble), then add a "poor" solvent (in which it is less soluble) dropwise at a slightly lower temperature until turbidity persists. Reheat to clarify and then cool slowly.[4] |
Issue 3: Poor Separation During Column Chromatography
Problem: Thin-Layer Chromatography (TLC) shows multiple spots, but after running a column, the collected fractions are still impure, or the product co-elutes with impurities.
| Probable Cause | Scientific Rationale | Recommended Solution |
| Inappropriate Eluent Polarity | The mobile phase may be too polar, causing all components (product and impurities) to move too quickly down the column with little interaction with the stationary phase, resulting in poor separation. Conversely, if it's not polar enough, everything may remain at the origin. | 1. Optimize Eluent System via TLC: The ideal TLC separation shows the desired compound with a Retention Factor (Rf) of ~0.3-0.4. Systematically test different solvent ratios (e.g., Hexane:Ethyl Acetate) to achieve this before scaling up to a column.[5] |
| Column Overloading | Too much crude material has been loaded onto the column relative to the amount of stationary phase. This leads to broad, overlapping bands that are impossible to separate. | 1. Adhere to Loading Ratios: A general rule of thumb is to use a mass ratio of stationary phase to crude material of at least 30:1 for difficult separations, and up to 100:1. |
| Poor Column Packing | Cracks, bubbles, or uneven packing of the silica gel create channels where the solvent and sample can flow through without proper interaction, ruining separation.[6] | 1. Use Slurry Packing Method: Prepare a slurry of the silica gel in the initial, least polar eluent. Pour it into the column in a single, continuous motion. Gently tap the column to ensure even packing and run solvent through it until the bed is stable before loading the sample. |
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the overall strategy for purifying this compound.
Q1: What is the first step I should take before attempting to purify my crude product?
A1: The most critical first step is to analyze your crude material. Run a Thin-Layer Chromatography (TLC) plate using a suitable solvent system (e.g., 1:1 Hexane:Ethyl Acetate) to visualize the number of components. If possible, obtaining a crude ¹H NMR spectrum is also invaluable. This initial analysis provides insight into the complexity of the mixture and helps you decide on the most appropriate purification strategy. Knowing your potential impurities, such as unreacted starting materials or side-products, is key to developing an effective purification protocol.[7][8]
Q2: How do I choose between recrystallization and column chromatography?
A2: The choice depends on the purity of your crude material and the nature of the impurities. Recrystallization is generally faster and more economical for solids that are already relatively pure (>90%) and where the impurities have different solubility profiles from the product. Column chromatography is a more powerful, albeit more labor-intensive, technique that is necessary for complex mixtures, oily products, or when impurities have polarities very similar to the desired compound.
Q3: What are good starting solvent systems for the recrystallization of this compound?
A3: The molecule has polar functional groups (hydroxyl, ester) and a pyridine ring, making it moderately polar. An ideal recrystallization solvent should have similar polarity characteristics. The principle relies on the compound being highly soluble at high temperatures and poorly soluble at low temperatures.[2][3] Below are some recommended starting systems.
| Solvent System | Rationale | Procedure |
| Methanol/Water | The compound should be soluble in hot methanol. Water acts as an anti-solvent. | Dissolve the crude solid in a minimum amount of hot methanol. Add deionized water dropwise until the solution becomes persistently cloudy. Add a drop or two of methanol to re-clarify, then allow to cool slowly.[3] |
| Ethyl Acetate/Hexane | A common system for moderately polar compounds. The compound is soluble in ethyl acetate, and hexane is the anti-solvent. | Dissolve in a minimum of warm ethyl acetate. Add hexane dropwise until turbidity is observed. Re-warm gently until the solution is clear, then cool slowly.[4] |
| Ethanol | A single-solvent system that can be effective if the solubility differential between hot and cold is significant. | Dissolve the crude solid in a minimum of boiling ethanol. Cover and allow to cool slowly to room temperature, followed by an ice bath. |
Q4: What is a recommended workflow for purification by silica gel column chromatography?
A4: A systematic approach is crucial for successful column chromatography. The process involves selecting the eluent, packing the column, loading the sample, running the column, and analyzing the collected fractions.
For this compound, a good starting eluent would be a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
Q5: How should I store the purified this compound to ensure its stability?
A5: The purified compound is a solid. For optimal stability, it should be stored at room temperature in a tightly sealed container to protect it from moisture.[9][10] For long-term storage, especially for use as an analytical standard, storing under an inert atmosphere (like nitrogen or argon) at a reduced temperature (e.g., 4 °C) can further prevent potential degradation.[11]
References
- ChemScene. Methyl 4-(hydroxymethyl)
- Sigma-Aldrich. Methyl 6-(hydroxymethyl)
- ResearchGate.
- BenchChem.
- University of Rochester, Department of Chemistry.
- Semantic Scholar.
- Google Patents. CN101830880B - Method for separating and purifying toxifolin from crude extract of processing residues of larch.
- Sigma-Aldrich.
- Thermo Fisher Scientific.
- Google Patents.
- YouTube. How To Recrystallize A Solid.
- NIH National Library of Medicine. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin.
- CORA.
- UPRM.
- ResearchGate. Troubleshooting Guide | Download Table.
- YouTube.
- Sigma-Aldrich.
- Santa Cruz Biotechnology.
- Dutscher.
- USDA ARS. Stability of 5-methyltetrahydrofolate in frozen fresh fruits and vegetables Food Chemistry.
- ResearchGate. One year long-term stability study under storage conditions (+ 4 °C)....
Sources
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. CN101830880B - Method for separating and purifying toxifolin from crude extract of processing residues of larch - Google Patents [patents.google.com]
- 6. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 7. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [cora.ucc.ie]
- 9. chemscene.com [chemscene.com]
- 10. uprm.edu [uprm.edu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Methyl 4-(hydroxymethyl)picolinate
Welcome to the technical support center for methyl 4-(hydroxymethyl)picolinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis and handling of this versatile intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during your work with this compound, providing step-by-step guidance to identify and resolve them.
Problem 1: Unexpected Peak(s) in NMR/LC-MS Analysis
Symptom: Your NMR or LC-MS spectrum shows one or more unexpected peaks, suggesting the presence of impurities.
Step-by-Step Troubleshooting:
-
Initial Assessment:
-
Correlate Data: Compare the integration values in your ¹H NMR spectrum with the peak areas in your LC-MS data to estimate the relative abundance of the impurity.
-
Check Starting Materials: Always analyze your starting materials by the same analytical method to rule out the presence of pre-existing impurities.
-
-
Identify the Impurity:
-
Mass Spectrometry (MS): Determine the molecular weight of the impurity from the LC-MS data. This is the most critical first step in postulating a structure.
-
NMR Spectroscopy:
-
¹H NMR: Look for characteristic signals. For instance, the absence of the hydroxymethyl proton and the appearance of a new signal downfield might suggest oxidation to an aldehyde.
-
¹³C NMR & DEPT: These can help identify the types of carbons present (methyl, methylene, methine, quaternary) and confirm functional groups.
-
2D NMR (COSY, HSQC, HMBC): For significant impurities, these experiments are invaluable for establishing connectivity and confirming the structure.
-
-
-
Common Culprits & Their Signatures: Refer to the table below for a summary of common side products and their expected analytical signatures.
| Side Product | Plausible Cause | Expected MW Change from Product (167.16 g/mol ) | Key ¹H NMR Signals (in CDCl₃) |
| 4-(Hydroxymethyl)picolinic acid | Incomplete esterification or hydrolysis of the ester. | -14.03 | Absence of methyl ester singlet (~3.9 ppm), presence of a broad carboxylic acid proton. |
| Dimer Ether | Acid-catalyzed self-condensation of the hydroxymethyl group. | +149.13 (for dimer) | Complex aromatic region, new signals for the ether linkage (-CH₂-O-CH₂-). |
| Dimer Methane | Acid-catalyzed self-condensation of the hydroxymethyl group. | +133.13 (for dimer) | Complex aromatic region, new singlet for the bridging methylene group (-CH₂-). |
| 4-Formylpicolinate | Oxidation of the hydroxymethyl group. | -2.02 | Absence of hydroxymethyl protons (~4.8 ppm) and hydroxyl proton, appearance of an aldehyde proton (~10.0 ppm). |
| Transesterification Product (e.g., Ethyl ester) | Use of a different alcohol (e.g., ethanol) as a solvent or impurity. | +14.03 (for ethyl ester) | Presence of a triplet and quartet for the ethyl group. |
-
Mitigation Strategies:
-
For Incomplete Reactions: Increase reaction time, adjust temperature, or use a more efficient coupling agent for esterification.
-
For Dimerization/Ether Formation: In acid-catalyzed reactions, use milder acids or shorter reaction times. Ensure anhydrous conditions.
-
For Oxidation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
For Transesterification: Use the desired alcohol as the solvent and ensure all glassware is free of other alcohols.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the side reactions of this compound.
Q1: What are the most common synthetic routes to this compound and their associated side reactions?
There are two primary synthetic routes, each with its own set of potential side reactions:
-
Fischer Esterification of 4-(Hydroxymethyl)picolinic Acid: This is a classic method involving the reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst (e.g., H₂SO₄).[1]
-
Incomplete Esterification: Being an equilibrium reaction, it may not go to completion, leaving unreacted starting material.[2]
-
Dimerization and Ether Formation: Under strong acidic conditions, the hydroxymethyl group can undergo self-condensation to form a dimeric ether or a methylene-bridged dimer.
-
Oxidation: If the reaction is heated for extended periods in the presence of air, the hydroxymethyl group can be oxidized to an aldehyde.
-
-
Reduction of Methyl 4-formylpicolinate: This involves the reduction of the corresponding aldehyde to the alcohol.
-
Incomplete Reduction: If the reducing agent is not sufficiently reactive or is used in stoichiometric amounts, some starting aldehyde may remain.
-
Over-reduction: While less common with mild reducing agents like NaBH₄, stronger agents could potentially reduce the ester or the pyridine ring.
-
Q2: How can I prevent the formation of dimeric side products?
The formation of dimeric ethers and methylene-bridged dimers is typically acid-catalyzed. To minimize these side products:
-
Use Milder Acid Catalysts: Consider using a milder acid catalyst for esterification, such as p-toluenesulfonic acid (p-TsOH), or using coupling reagents like DCC/DMAP which do not require strong acid.
-
Control Reaction Temperature and Time: Avoid prolonged heating and monitor the reaction closely to stop it once the starting material is consumed.
-
Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can influence the reaction equilibrium and potentially promote side reactions.[3]
Q3: My purified product is a pale yellow, but I expected a white solid. What could be the cause?
A pale yellow coloration can be indicative of trace impurities, often arising from oxidation or other side reactions that produce conjugated systems.
-
Oxidation to Aldehyde: The formation of even small amounts of methyl 4-formylpicolinate can impart a yellow color.
-
Trace Starting Materials: If your synthesis involved colored starting materials or intermediates, their presence, even in small amounts, can color the final product.
-
Solvent Impurities: Ensure the solvents used for purification are of high purity.
Troubleshooting Tip: If the color persists after recrystallization, consider a charcoal treatment or column chromatography for further purification.
Q4: Can transesterification be a problem?
Yes, transesterification can occur if other alcohols are present during the synthesis or work-up.[4][5] For example, if ethanol is used as a co-solvent or for cleaning glassware and is not completely removed, you may form a mixture of methyl and ethyl 4-(hydroxymethyl)picolinate.
Prevention:
-
Strictly use methanol as the alcohol source and solvent for esterification.
-
Ensure all glassware is thoroughly dried and free of other organic solvents.
Experimental Protocols
Protocol 1: Fischer Esterification of 4-(Hydroxymethyl)picolinic Acid
-
To a solution of 4-(hydroxymethyl)picolinic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column with an appropriate non-polar solvent (e.g., hexane).
-
Loading: Carefully load the slurry onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low polarity mixture and gradually increase the polarity.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Reaction Pathways and Side Products
Caption: Synthetic pathways to this compound and common side products.
Troubleshooting Workflow for Impurities
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Methyl 2-(hydroxymethyl)pyridine-4-carboxylate | C8H9NO3 | CID 13276248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with Methyl 4-(hydroxymethyl)picolinate
Welcome to the dedicated technical support guide for Methyl 4-(hydroxymethyl)picolinate. This resource is designed for researchers, chemists, and formulation scientists to navigate and overcome common solubility challenges encountered during experimental work. We will explore the physicochemical properties of this compound and provide practical, step-by-step strategies to enhance its solubility in aqueous and organic media.
Frequently Asked Questions (FAQs)
Q1: What are the core physicochemical properties of this compound that influence its solubility?
This compound is a pyridine derivative with functional groups that dictate its solubility behavior. Understanding these properties is the first step in troubleshooting.
The key features are:
-
Pyridine Ring: The nitrogen atom in the pyridine ring is weakly basic. This allows for protonation in acidic conditions, forming a cationic species (a pyridinium salt) which dramatically increases aqueous solubility.
-
Hydroxymethyl Group (-CH₂OH): This polar group can participate in hydrogen bonding with water and other protic solvents, contributing favorably to aqueous solubility.[1]
-
Methyl Ester Group (-COOCH₃): This group is relatively nonpolar and can limit aqueous solubility while promoting solubility in organic solvents.[2][3]
Based on computational data, the molecule has a calculated LogP of 0.3605, suggesting a relatively balanced hydrophilic/lipophilic character.[1] Its Topological Polar Surface Area (TPSA) of 59.42 Ų indicates it can permeate cell membranes.[1]
| Property | Value | Source(s) | Significance for Solubility |
| Molecular Formula | C₈H₉NO₃ | [1][4] | Provides the elemental composition. |
| Molecular Weight | 167.16 g/mol | [1][4] | Influences diffusion and dissolution rates. |
| Calculated LogP | 0.3605 | [1] | Indicates a slight preference for hydrophilic environments, but the potential for aqueous solubility issues remains. |
| TPSA | 59.42 Ų | [1] | Suggests the molecule has good potential for hydrogen bonding with polar solvents like water. |
| Hydrogen Bond Donors | 1 (from the hydroxyl group) | [1] | Can donate a hydrogen bond to water, aiding dissolution. |
| Hydrogen Bond Acceptors | 4 (N in ring, O in hydroxyl, 2 O in ester) | [1] | Can accept hydrogen bonds from protic solvents, enhancing solubility. |
Q2: I dissolved my this compound in DMSO for a stock solution, but it crashed out when I diluted it into my aqueous assay buffer. Why?
This is a very common phenomenon known as precipitation upon dilution. It occurs because:
-
Supersaturation: Your high-concentration stock in a strong organic solvent like DMSO is stable.
-
Solvent Shift: When you add this stock to an aqueous buffer, you are drastically changing the solvent environment. The compound's solubility in the final, mostly aqueous, mixture is much lower than in the original DMSO stock.
-
Kinetic vs. Thermodynamic Solubility: The compound is kinetically trapped in the DMSO. Upon dilution, it rapidly precipitates to reach its lower, thermodynamically stable solubility limit in the aqueous buffer.[5]
The solution is not to simply add more DMSO (as this can affect your experiment), but to employ a systematic solubility enhancement strategy as detailed below.
Q3: What are the best starting solvents for preparing a stock solution?
For stock solutions, a water-miscible organic solvent is typically the best choice.
-
Recommended: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or ethanol. Picolinate esters are generally reported to have excellent solubility in organic solvents.[2][3]
-
Procedure: Always start with a small amount of your compound and add the solvent incrementally with vortexing or sonication until it fully dissolves. It is crucial to determine the maximum practical concentration for your stock to avoid precipitation issues during storage or use.
Troubleshooting Guide: Enhancing Aqueous Solubility
If you are facing solubility limits with this compound in your aqueous experimental systems, follow these systematic approaches.
Strategy 1: pH Adjustment (Primary Recommendation)
The weakly basic pyridine nitrogen is the most powerful "handle" for manipulating aqueous solubility. By lowering the pH, you can protonate this nitrogen, forming a highly soluble salt.
Experimental Protocol: Determining the pH-Solubility Profile
-
Preparation: Prepare a series of buffers (e.g., citrate, phosphate, acetate) with pH values ranging from 2 to 7.5.
-
Equilibration: Add an excess amount of this compound to a fixed volume of each buffer in separate vials. Ensure solid material is visible.
-
Agitation: Agitate the vials at a constant temperature (e.g., 25°C or your experimental temperature) for 24 hours to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid by centrifugation (e.g., 15,000 x g for 10 minutes) followed by filtration of the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).
-
Analysis: Plot the measured solubility (in mg/mL or µM) against the pH of the buffer to visualize the pH-solubility profile. You should observe a significant increase in solubility as the pH decreases.
Caption: Mechanism of pH-dependent solubility enhancement.
Strategy 2: Use of Co-solvents
If pH modification is not compatible with your experimental system, using a water-miscible organic co-solvent can be an effective alternative.[5] Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for the solute.[6]
Recommended Co-solvents:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycols (e.g., PEG-300, PEG-400)
-
Glycerol
Experimental Protocol: Co-solvent Screening
-
Prepare Co-solvent Mixtures: Create a series of your primary aqueous buffer (e.g., PBS pH 7.4) containing increasing percentages of a co-solvent (e.g., 1%, 2%, 5%, 10%, 20% v/v).
-
Determine Solubility: Using the equilibration and quantification method described in Strategy 1, determine the solubility of this compound in each co-solvent mixture.
-
Evaluate Impact: Plot solubility versus the percentage of co-solvent. Be mindful that high concentrations of organic solvents can interfere with biological assays. Select the lowest percentage of co-solvent that achieves your desired concentration.
Caption: Decision tree for selecting a solubilization method.
Strategy 3: Formulation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from water and increasing apparent solubility.[5][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
Experimental Protocol: Phase Solubility Study with HP-β-CD
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 10, 20, 50, 100 mM) in your desired buffer.
-
Equilibrate with Compound: Add an excess amount of this compound to each cyclodextrin solution.
-
Agitate and Separate: Follow the agitation and separation steps outlined in Strategy 1.
-
Quantify and Plot: Analyze the supernatant to determine the compound's solubility at each cyclodextrin concentration. Plot the solubility of this compound against the HP-β-CD concentration. A linear increase (an AL-type diagram) indicates the formation of a soluble 1:1 complex.
Summary of Recommended Approaches
| Method | Mechanism | Pros | Cons | Best For |
| pH Adjustment | Protonates the pyridine nitrogen to form a soluble salt. | Highly effective, uses simple buffers. | May alter compound activity or not be suitable for pH-sensitive assays. | In vitro assays where the pH can be controlled and is below the compound's pKa. |
| Co-solvents | Reduces the polarity of the bulk solvent.[6] | Simple to implement, effective for many compounds. | High concentrations can interfere with biological systems (e.g., enzyme activity, cell viability). | Assays that can tolerate low percentages (e.g., <5%) of organic solvents. |
| Cyclodextrins | Forms a water-soluble inclusion complex.[5] | Biocompatible, often used in final drug formulations. | Can be more expensive, may alter compound availability to its target. | Cell-based assays and in vivo studies where organic solvents are undesirable.[7] |
References
- Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. (2018). National Institutes of Health (NIH).
- Technical Support Center: Enhancing the Solubility of 2-(5-Methylhexyl)pyridine for Biological Assays. (2025). Benchchem.
- 4-Picolinic acid ethyl ester. Chem-Impex.
- 4-Picolinic acid methyl ester. Chem-Impex.
- This compound. ChemScene.
- Methyl picolinate | 2459-07-6. (2025). ChemicalBook.
- METHYL 4-CHLORO-6-(HYDROXYMETHYL)PICOLINATE | 109880-43-5. ChemicalBook.
- Discovery of Tetracyclic Derivatives as Highly Potent, Selective, and Bioavailable PKMYT1 Inhibitors for Cancer Therapy. (2025). Journal of Medicinal Chemistry - ACS Publications.
- SAFETY DATA SHEET. (2024). Fisher Scientific.
- Improvement of Physicochemical and Solubility of Dipyridamole by Cocrystallization Technology. (2021). Journal of Drug Delivery and Therapeutics.
- Methyl 6-(hydroxymethyl)picolinate. PubChem - NIH.
- Methyl 4-Hydroxypicolinate hydrochloride. PubChem - NIH.
- SAFETY DATA SHEET. (2021). Fisher Scientific.
- Solubility and Crystallization Studies of Picolinic Acid. (2023). ResearchGate.
- Solubility and Crystallization Studies of Picolinic Acid. (2023). MDPI.
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
Sources
- 1. chemscene.com [chemscene.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Methyl 6-(hydroxymethyl)picolinate | C8H9NO3 | CID 11513809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction time for "Methyl 4-(hydroxymethyl)picolinate" synthesis
Welcome to the technical support center for the synthesis of Methyl 4-(hydroxymethyl)picolinate (CAS No: 317335-15-2).[1][2] This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing reaction time and troubleshooting common issues encountered during its synthesis. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory.
Section 1: The Core Reaction - Understanding the Fischer-Speier Esterification
The most common and direct route to synthesizing this compound is the Fischer-Speier esterification of 4-(hydroxymethyl)picolinic acid with methanol, catalyzed by a strong acid.[3] This is a reversible, equilibrium-driven reaction.[4][5] Understanding this equilibrium is the key to optimizing reaction speed and yield. The general mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[5][6]
Caption: The reversible steps of the Fischer-Speier esterification mechanism.
Section 2: Frequently Asked Questions (FAQs) for Reaction Optimization
This section addresses the most common questions regarding the optimization of the synthesis.
Q1: What is a reliable baseline protocol for synthesizing this compound?
A1: A standard approach utilizes reflux conditions. A detailed protocol is provided in Section 4 (Protocol A), but the core components are:
-
Reactants: 4-(hydroxymethyl)picolinic acid and a large excess of methanol.
-
Catalyst: A catalytic amount (1-5 mol%) of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[3]
-
Temperature: Refluxing the methanol (approx. 65 °C).
-
Time: Typically ranges from 4 to 24 hours, depending on scale and efficiency.
Q2: My reaction is very slow or has stalled. What are the primary factors I should investigate to reduce the reaction time?
A2: Slow or incomplete reactions are the most common issues and are almost always tied to the reaction equilibrium. According to Le Châtelier's principle, the equilibrium can be shifted toward the product side by either adding more reactant or removing a product.
-
Methanol Concentration: Methanol serves as both a reactant and the solvent. Using a large excess of methanol helps drive the reaction forward. A 10-fold or greater molar excess is a good starting point.[5]
-
Water Removal: Water is a product of the reaction. Its accumulation will slow the reaction and eventually lead to equilibrium. Actively removing water is one of the most effective ways to ensure the reaction goes to completion quickly. This can be achieved using a Dean-Stark apparatus if a co-solvent like toluene is used, or by adding molecular sieves (3Å or 4Å) to the reaction mixture.[4]
-
Catalyst Concentration & Choice: Ensure you have added a sufficient amount of acid catalyst. If the reaction is still slow, a stronger acid or a slightly higher catalyst loading might be necessary.
-
Temperature: Higher temperatures increase the reaction rate. However, simply increasing the temperature is limited by the boiling point of the solvent (methanol). For more significant time reduction, alternative heating methods are required (see Q4).
Q3: Which acid catalyst is best, and how much should I use?
A3: The choice of catalyst is a balance between reactivity and potential side reactions.
-
Sulfuric Acid (H₂SO₄): Highly effective and inexpensive. It is a strong dehydrating agent, which helps to remove the water byproduct. However, at high temperatures, it can cause charring or other side reactions.
-
p-Toluenesulfonic Acid (TsOH): A solid, making it easier to handle than sulfuric acid. It is less oxidizing and generally leads to cleaner reactions, though it may be slightly less reactive.[3]
-
Lewis Acids & Solid Acid Catalysts: For substrates sensitive to strong Brønsted acids, Lewis acids (e.g., Sc(OTf)₃) or solid acid catalysts (e.g., Amberlyst 15) can be used.[7][8] These are often milder and can be easily removed by filtration, simplifying workup.
A typical catalyst loading is 1-5 mol%. Starting with 2 mol% is a reasonable approach. If the reaction is slow, you can incrementally increase the loading, but be mindful of potential side reactions with higher concentrations.
Q4: Are there advanced methods to drastically reduce the reaction time from hours to minutes?
A4: Yes. Microwave-assisted organic synthesis (MAOS) is a highly effective technique for accelerating Fischer esterifications. By using sealed-vessel microwave conditions, the reaction can be heated to temperatures well above the atmospheric boiling point of methanol, dramatically increasing the reaction rate.[9] It is common to see reaction times drop from 12-24 hours under reflux to just 10-30 minutes in a microwave reactor.[9] A detailed microwave protocol is provided in Section 4 (Protocol B).
Section 3: Troubleshooting Guide
This guide provides a systematic approach to resolving specific issues you may encounter.
Caption: A logical workflow for troubleshooting common synthesis problems.
Section 4: Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol A: Standard Synthesis via Reflux
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(hydroxymethyl)picolinic acid (1.0 eq.).
-
Reagents: Add anhydrous methanol (20-30 mL per gram of starting material).
-
Catalyst: While stirring, carefully add concentrated sulfuric acid (H₂SO₄, 0.02 eq.) or p-toluenesulfonic acid monohydrate (TsOH·H₂O, 0.05 eq.).
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the bulk of the methanol under reduced pressure.
-
Dilute the residue with ethyl acetate and slowly neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious of CO₂ evolution.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Protocol B: Optimized, Time-Efficient Microwave Synthesis
-
Setup: To a microwave-safe reaction vessel equipped with a magnetic stir bar, add 4-(hydroxymethyl)picolinic acid (1.0 eq.).
-
Reagents: Add anhydrous methanol (10-15 mL per gram of starting material).
-
Catalyst: Add p-toluenesulfonic acid monohydrate (TsOH·H₂O, 0.05 eq.). Note: Sulfuric acid can lead to excessive pressure buildup in sealed vessels and is less recommended.
-
Reaction: Seal the vessel and place it in the microwave reactor. Heat the mixture to 100-120 °C for 10-30 minutes. Use the instrument's "stir" function.
-
Workup & Purification: Follow steps 6 and 7 from Protocol A.
Section 5: Data Summary and Comparison
The following table summarizes the key differences between the standard and optimized protocols to help guide your experimental design.
| Parameter | Protocol A: Standard Reflux | Protocol B: Microwave-Assisted | Rationale for Optimization |
| Reaction Time | 4 - 24 hours | 10 - 30 minutes | Increased temperature under pressure dramatically accelerates the reaction rate.[9] |
| Temperature | ~65 °C (Methanol BP) | 100 - 120 °C | Higher kinetic energy overcomes the activation energy barrier more frequently. |
| Methanol Volume | Large excess (solvent) | Moderate excess | Less solvent is needed due to the high efficiency and speed of the reaction. |
| Typical Yield | 60 - 85% | 75 - 95% | Driving the reaction to completion more effectively minimizes equilibrium losses. |
| Energy Input | Sustained heating for hours | High-intensity heating for minutes | More energy-efficient for single reactions. |
| Key Advantage | Simple, standard equipment | Drastic reduction in time | Time is often the most critical factor in research and development. |
References
-
Vertex AI Search Result[10] : Information related to the general synthesis of methyl picolinate.
-
Vertex AI Search Result[11] : Information on synthesis using various catalysts and reaction conditions.
-
Vertex AI Search Result[12] : Details on the synthesis of picolinate derivatives.
-
International Journal of Physical Sciences : OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. [Link]
- Google Patents: Catalyst of picolinic acid synthesized by selectively oxygenizing picoline as well as preparation method and applic
-
National Institutes of Health (NIH) : Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. [Link]
-
National Institutes of Health (NIH) : Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. [Link]
-
PubMed : Ultrastructural damage in chromium picolinate-treated cells: a TEM study. [Link]
- Google Patents: Preparation of hydroxamic acids from esters in solution and on the solid phase.
-
Master Organic Chemistry : Fischer Esterification. [Link]
-
National Institutes of Health (NIH) : A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]
-
Drugs.com : Chromium picolinate Uses, Side Effects & Warnings. [Link]
-
PubMed : A Comprehensive Review of the Impact of Chromium Picolinate on Testicular Steroidogenesis and Antioxidant Balance. [Link]
-
ResearchGate : (PDF) Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. [Link]
-
ResearchGate : Esterification reactions of carboxylic acids with alcohols over PI-HPM catalyst. [Link]
-
MDPI : Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. [Link]
-
ResearchGate : Influence of reaction time and reactant ratio on the synthesis of hydroxyphenylglycine methyl ester (HPGME). [Link]
-
ResearchGate : Proposed mechanism for the synthesis of picolinate and picolinic acid derivatives... [Link]
-
Organic Chemistry Portal : Ester synthesis by esterification. [Link]
-
National Institutes of Health (NIH) : Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]
-
ResearchGate : Can you recommend the reaction conditions of esterification of anhydride with alcohol? [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. This compound - CAS:317335-15-2 - Abovchem [abovchem.com]
- 3. Page loading... [guidechem.com]
- 4. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Ester synthesis by esterification [organic-chemistry.org]
- 9. academicpublishers.org [academicpublishers.org]
- 10. Methyl picolinate synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. CN101318929B - Synthesis process for chromium picolinate - Google Patents [patents.google.com]
"Methyl 4-(hydroxymethyl)picolinate" stability issues and degradation
Technical Support Center: Methyl 4-(hydroxymethyl)picolinate
A Guide for Researchers on Stability, Degradation, and Experimental Troubleshooting
Welcome to the technical support resource for this compound (CAS 317335-15-2). As Senior Application Scientists, we understand that the success of your research depends on the integrity of your reagents. This guide is designed to provide in-depth, field-proven insights into the stability challenges associated with this compound and to offer practical, self-validating protocols to ensure the reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Section 1: Handling and Storage Fundamentals
Q1: What are the ideal storage conditions for this compound?
A1: Proper storage is the first and most critical step in preventing degradation. Based on supplier safety data sheets and the compound's chemical nature, the following conditions are recommended:
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[1] The hydroxymethyl group is susceptible to oxidation, and minimizing contact with atmospheric oxygen is crucial.
-
Temperature: Room temperature is generally acceptable for short- to medium-term storage.[1][2] For long-term storage, consider refrigeration (2-8°C) in a desiccated environment to further slow potential degradation reactions.
-
Container: Always store the compound in a tightly sealed container to protect it from moisture and atmospheric contaminants.[3][4][5]
-
Light: Protect from direct sunlight and strong light sources, as UV radiation can catalyze degradation pathways.[4]
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation of the hydroxymethyl group. |
| Temperature | Room Temperature | Adequate for short-term storage. |
| Container | Tightly Closed/Sealed[6][7][8] | Prevents moisture ingress and contamination. |
| Light | Protect from Light[4] | Avoids photolytic degradation. |
Q2: My solid sample of this compound appears discolored (e.g., yellow or brown). Is it still usable?
A2: A noticeable color change from its typical white or off-white solid appearance is a strong indicator of degradation. The formation of conjugated systems or oxidized species often leads to coloration. We strongly advise against using a discolored sample without first verifying its purity. The presence of impurities could lead to spurious results, side reactions, or poor yields in a synthesis. A simple purity check via Thin Layer Chromatography (TLC) or a more definitive analysis by HPLC or NMR is recommended before use.
Section 2: Understanding Chemical Instability
Q3: What are the primary chemical degradation pathways for this compound?
A3: The molecule has two primary points of vulnerability: the ester functional group and the hydroxymethyl (primary alcohol) group.
-
Ester Hydrolysis: The methyl ester is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 4-(hydroxymethyl)picolinic acid. The presence of moisture can facilitate this process even under neutral pH, albeit at a much slower rate. Metal ions can also potentially catalyze this hydrolysis.[9]
-
Oxidation: The hydroxymethyl group is a primary alcohol and can be readily oxidized. Mild oxidation can convert it to the corresponding aldehyde, 4-(formyl)picolinic acid methyl ester. Stronger oxidation can further convert the aldehyde to the carboxylic acid, yielding 2-(methoxycarbonyl)isonicotinic acid. This oxidation is a key reason for recommending storage under an inert atmosphere.[10]
Caption: Primary degradation pathways of this compound.
Q4: Can the compound degrade in solution? What solvents should I avoid?
A4: Yes, degradation in solution is a significant concern.
-
Protic Solvents (e.g., Methanol, Water): While often necessary for experiments, be aware that these solvents can participate in hydrolysis or other reactions, especially over long periods or at elevated temperatures. Prepare solutions fresh whenever possible.
-
Acidic/Basic Buffers: Avoid strongly acidic or basic conditions (e.g., pH < 4 or pH > 8) unless required by the reaction protocol, as these will accelerate ester hydrolysis.[11]
-
Oxidizing Solvents/Reagents: Avoid solvents that may contain peroxide impurities (e.g., older ethers like THF or dioxane) or reaction conditions that involve strong oxidants, unless the goal is to modify the hydroxymethyl group.[12]
Section 3: Experimental Troubleshooting
Q5: I'm seeing unexpected peaks in my HPLC/LC-MS analysis. Could they be degradation products?
A5: This is a classic sign of sample instability. If you observe unexpected peaks, especially in samples that have been stored for some time or subjected to harsh conditions, it is highly probable they are degradation products or related impurities.
Here is a logical workflow to diagnose the issue:
Caption: Troubleshooting workflow for suspected compound degradation.
| Degradation Product | Molecular Formula | Molecular Weight ( g/mol ) | Mass Change from Parent |
| Parent Compound | C₈H₉NO₃ | 167.16 | N/A |
| 4-(hydroxymethyl)picolinic acid | C₇H₇NO₃ | 153.13 | -14.03 (loss of CH₂) |
| Methyl 4-formylpicolinate | C₈H₇NO₃ | 165.14 | -2.02 (loss of H₂) |
| 2-(Methoxycarbonyl)isonicotinic acid | C₈H₇NO₄ | 181.14 | +14.00 (addition of O, loss of H₂) |
Q6: How can I design my experiments to be self-validating against compound instability?
A6: Building controls into your experimental design is paramount for trustworthiness.
-
Run a Time-Zero Analysis: As soon as you prepare a solution of the compound, take an aliquot and analyze it (e.g., by HPLC). This serves as your baseline or "golden standard" for that batch.
-
Include a Control Sample: In your experiment, include a control group where the compound is subjected to the same solvent and temperature conditions for the same duration but without other reactants. Analyze this control at the end of the experiment.
-
Compare End-Point vs. Time-Zero: Comparing the analytical trace of your end-point control sample to your time-zero sample will reveal if any degradation occurred solely due to the experimental conditions (solvent, temperature, time), independent of the reaction itself.
Protocols for Stability Assessment
Protocol 1: Rapid Purity Check by Thin-Layer Chromatography (TLC)
This protocol is a quick, semi-quantitative method to assess if gross degradation has occurred.
-
Prepare a TLC Plate: Use a standard silica gel plate.
-
Spot Samples:
-
Spot 1: A solution of your potentially degraded this compound.
-
Spot 2 (Control): A solution of a new, unopened lot of the compound, if available.
-
-
Develop the Plate: Use a suitable solvent system (e.g., 30-50% Ethyl Acetate in Hexane). The optimal system will place the main spot at an Rf value of ~0.3-0.5.
-
Visualize: View the plate under a UV lamp (254 nm).
-
Interpret: The presence of multiple spots in your sample lane, which are absent in the control lane, indicates the presence of impurities or degradation products. The primary degradation product, 4-(hydroxymethyl)picolinic acid, is much more polar and will likely have a much lower Rf value (closer to the baseline).
Protocol 2: Forced Degradation Study by HPLC (ICH Guideline Approach)
Forced degradation studies are essential for identifying potential degradants and establishing a stability-indicating analytical method.[12][13]
-
Prepare Stock Solution: Prepare a stock solution of this compound in acetonitrile or methanol at ~1 mg/mL.
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions:[11]
-
Acidic Hydrolysis: Add 1M HCl and heat at 60°C for 2-8 hours.
-
Basic Hydrolysis: Add 0.1M NaOH and keep at room temperature for 1-4 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample at 80°C for 48 hours, then dissolve for analysis.
-
-
Neutralization and Dilution: Before injection, neutralize the acidic and basic samples and dilute all samples to a final concentration of ~50-100 µg/mL.
-
HPLC Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile or water/methanol gradient and UV detection at ~254 nm).
-
Evaluation: Compare the chromatograms. New peaks in the stressed samples represent degradation products. This method helps to confirm the retention times of specific degradants formed under known stress conditions.[11]
References
- 1. achmem.com [achmem.com]
- 2. chemscene.com [chemscene.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 39977-44-1 | Methyl 6-(hydroxymethyl)picolinate | Alcohols | Ambeed.com [ambeed.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. library.dphen1.com [library.dphen1.com]
Technical Support Center: Troubleshooting NMR Spectra for Methyl 4-(hydroxymethyl)picolinate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for interpreting the NMR spectrum of "Methyl 4-(hydroxymethyl)picolinate." As a key intermediate in pharmaceutical synthesis, ensuring its purity is paramount. This resource is structured in a question-and-answer format to directly address common issues encountered during spectral analysis.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum looks overly complicated. What are the expected chemical shifts for pure this compound?
A1: A crowded spectrum can indeed be daunting. The first step in troubleshooting is to compare your experimental data against the expected chemical shifts for the target molecule. While slight variations can occur depending on the solvent and concentration, the following table provides the predicted ¹H and ¹³C NMR chemical shifts for this compound.
Data Presentation: Predicted NMR Chemical Shifts
| ¹H NMR | Predicted Shift (ppm) | Multiplicity | Integration | Assignment |
| Pyridine H | ~8.5-8.7 | Doublet | 1H | H-6 |
| Pyridine H | ~7.8-8.0 | Singlet/Doublet | 1H | H-3 |
| Pyridine H | ~7.3-7.5 | Doublet | 1H | H-5 |
| -CH₂-OH | ~4.7-4.9 | Singlet/Doublet | 2H | Methylene protons |
| -OCH₃ | ~3.9-4.1 | Singlet | 3H | Methyl ester protons |
| -OH | Variable (broad) | Singlet | 1H | Hydroxyl proton |
| ¹³C NMR | Predicted Shift (ppm) | Assignment |
| Carbonyl C | ~165-167 | C=O |
| Pyridine C | ~158-160 | C-4 (ipso) |
| Pyridine C | ~148-150 | C-2 (ipso) |
| Pyridine C | ~147-149 | C-6 |
| Pyridine C | ~122-124 | C-3 |
| Pyridine C | ~120-122 | C-5 |
| Methylene C | ~62-64 | -CH₂-OH |
| Methyl C | ~52-54 | -OCH₃ |
Causality Behind Spectral Predictions: The predicted shifts are based on fundamental NMR principles.[1][2][3] Protons on the pyridine ring are in the aromatic region (7.0-9.0 ppm), with their exact shifts influenced by the electron-withdrawing ester group and the electron-donating hydroxymethyl group. The methylene protons (-CH₂-) are adjacent to an oxygen atom, deshielding them to ~4.7-4.9 ppm. The methyl ester protons (-OCH₃) are also deshielded by the adjacent carbonyl and oxygen, appearing around 3.9-4.1 ppm. The hydroxyl proton is highly variable due to hydrogen bonding and exchange with trace water in the solvent.[4]
Q2: I see unexpected peaks in my spectrum. What are the most likely impurities and how can I identify them?
A2: Unexpected signals typically arise from one of three sources: residual solvents, unreacted starting materials, or reaction byproducts. A systematic approach is crucial for identification.
Mandatory Visualization: Troubleshooting Workflow A logical workflow can help pinpoint the source of impurities.
Caption: A streamlined workflow for identifying unknown peaks in an NMR spectrum.
Common Impurities and Their Signatures:
-
Residual Solvents: Always check for peaks corresponding to the deuterated solvent used for the NMR and any solvents used during synthesis or purification (e.g., ethyl acetate, hexane, methanol).[5][6][7][8]
| Solvent | ¹H Chemical Shift (ppm) | Multiplicity |
| Acetone | ~2.17 | Singlet |
| Chloroform (in CDCl₃) | ~7.26 | Singlet |
| Dichloromethane | ~5.32 | Singlet |
| Ethyl Acetate | ~2.05 (s, 3H), ~4.12 (q, 2H), ~1.26 (t, 3H) | s, q, t |
| Methanol | ~3.49 | Singlet |
| Water | Variable (typically 1.5-4.8) | Broad Singlet |
-
Unreacted Starting Materials: Depending on the synthetic route, common starting materials could include 4-methylpicolinic acid or its derivatives. For instance, if synthesizing from a protected alcohol, the protecting group signals may be present.
-
Reaction Byproducts:
-
Hydrolysis Product (4-(hydroxymethyl)picolinic acid): The methyl ester can hydrolyze back to the carboxylic acid, especially if exposed to moisture or acidic/basic conditions.[9][10][11][12] This will result in the disappearance of the methyl ester singlet (~3.9-4.1 ppm) and the appearance of a broad carboxylic acid proton signal downfield (>10 ppm).
-
Oxidation Product (Methyl 4-formylpicolinate): The primary alcohol of the hydroxymethyl group is susceptible to oxidation, forming an aldehyde.[13][14] This would lead to the disappearance of the -CH₂- singlet (~4.7-4.9 ppm) and the hydroxyl proton, and the appearance of a new aldehyde proton signal between 9-10 ppm.[15]
-
Q3: My peaks are broad and poorly resolved. What could be the cause and how do I fix it?
A3: Broad peaks can be frustrating as they obscure coupling information and make integration unreliable. Several factors can contribute to this issue.[16]
-
Poor Shimming: The magnetic field may not be homogenous.
-
Solution: Re-shim the spectrometer. This is often the first and most effective step.
-
-
Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening.
-
Solution: Dilute your sample.
-
-
Insoluble Material: The presence of suspended solids will severely degrade spectral quality.
-
Solution: Filter your NMR sample through a small plug of glass wool or a syringe filter before transferring it to the NMR tube.
-
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.
-
Solution: This is more difficult to resolve. If suspected, passing the sample through a short plug of silica or celite may help.
-
Q4: The integration of my peaks doesn't match the expected proton ratios. Why?
A4: Inaccurate integration is a common problem with several potential causes.
-
Overlapping Peaks: If peaks from your compound and an impurity overlap, the integration will be incorrect.
-
Solution: Try a different NMR solvent. Changing the solvent can sometimes shift peaks enough to resolve them.[16] For example, spectra in benzene-d₆ often show different chemical shifts compared to chloroform-d₃.
-
-
Phasing and Baseline Correction: Improper data processing can lead to integration errors.
-
Solution: Carefully re-process the spectrum, ensuring the phase and baseline are corrected properly before integrating.
-
-
Broad Peaks: Very broad peaks, such as the hydroxyl (-OH) proton, can be difficult to integrate accurately.
-
Solution: The -OH proton signal can be confirmed by adding a drop of D₂O to the NMR tube, shaking, and re-acquiring the spectrum. The -OH proton will exchange with deuterium and its signal will disappear or significantly diminish.
-
Experimental Protocols
Protocol 1: D₂O Shake for Identification of Exchangeable Protons
Objective: To confirm the presence of hydroxyl (-OH) protons.
Methodology:
-
Acquire a standard ¹H NMR spectrum of your sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Remove the NMR tube from the spectrometer.
-
Add one drop of deuterium oxide (D₂O) to the tube.
-
Cap the tube and shake gently for 30 seconds to mix.
-
Re-insert the sample into the spectrometer.
-
Acquire a second ¹H NMR spectrum.
-
Analysis: Compare the two spectra. The signal corresponding to the -OH proton should disappear or be significantly reduced in the second spectrum.
Protocol 2: Using a Different NMR Solvent to Resolve Overlapping Signals
Objective: To resolve overlapping proton signals for clearer interpretation and integration.
Methodology:
-
After acquiring a spectrum in your primary solvent (e.g., CDCl₃), carefully evaporate the solvent under a gentle stream of nitrogen.
-
Add a different deuterated solvent with different magnetic anisotropy effects (e.g., Benzene-d₆ or Acetone-d₆).
-
Re-dissolve the sample completely.
-
Acquire a new ¹H NMR spectrum.
-
Analysis: Compare the spectra. The relative chemical shifts of the protons will likely change, potentially resolving previously overlapping signals.[16]
References
- 1. reddit.com [reddit.com]
- 2. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. app.studyraid.com [app.studyraid.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 10. US9533934B2 - Hydrolysis of an ester compound - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. beilstein-journals.org [beilstein-journals.org]
- 15. fiveable.me [fiveable.me]
- 16. Troubleshooting [chem.rochester.edu]
Technical Support Center: Scaling Up Methyl 4-(hydroxymethyl)picolinate Synthesis
Welcome to the technical support center for the synthesis of Methyl 4-(hydroxymethyl)picolinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for scaling up this important intermediate. Our focus is on providing practical, experience-based solutions to common challenges encountered in the laboratory and during pilot-plant production.
Introduction
This compound is a key building block in the synthesis of a variety of pharmaceutical compounds. As demand for this intermediate grows, robust and scalable synthetic methods are crucial. This guide will explore three primary synthetic routes for the large-scale production of this compound, offering detailed protocols, troubleshooting advice, and frequently asked questions to ensure a successful and efficient scale-up.
Synthetic Route Selection for Scale-Up
Choosing the right synthetic strategy is paramount for a successful scale-up. Below is a comparative overview of the three most viable routes.
| Synthetic Route | Starting Material | Key Transformation | Advantages for Scale-Up | Common Challenges for Scale-Up |
| Route 1 | 4-(hydroxymethyl)picolinic acid | Fischer Esterification | - Direct and atom-economical- Well-established reaction | - Reversible reaction requiring equilibrium shift- Potential for side reactions at high temperatures |
| Route 2 | Dimethyl pyridine-2,4-dicarboxylate | Selective Reduction | - Potentially cost-effective starting material- Avoids handling of the free hydroxymethyl picolinic acid | - Achieving high selectivity for the 4-position ester- Over-reduction to the diol or other byproducts |
| Route 3 | Methyl 4-methylpicolinate | Side-Chain Oxidation | - Commercially available starting material- Direct functionalization | - Controlling the extent of oxidation- Use of strong, potentially hazardous oxidizing agents |
Route 1: Fischer Esterification of 4-(hydroxymethyl)picolinic acid
This classical approach involves the acid-catalyzed esterification of 4-(hydroxymethyl)picolinic acid with methanol.
Experimental Workflow
Caption: Workflow for Fischer Esterification of 4-(hydroxymethyl)picolinic acid.
Detailed Protocol
-
Reactor Setup: Charge a suitable reactor with 4-(hydroxymethyl)picolinic acid and a large excess of methanol (typically used as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux and maintain for several hours. To drive the equilibrium towards the product, remove the water formed during the reaction using a Dean-Stark apparatus or by adding a dehydrating agent.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.
Troubleshooting and FAQs
-
Q: My reaction is not going to completion, even after prolonged heating. What could be the issue?
-
A: The Fischer esterification is an equilibrium process.[1][2][3] Incomplete conversion is often due to the presence of water. Ensure your methanol is anhydrous and that the water removal method (e.g., Dean-Stark trap) is functioning efficiently. Increasing the excess of methanol can also help shift the equilibrium.
-
-
Q: I am observing significant charring and byproduct formation. How can I minimize this?
-
A: Charring can occur at high temperatures in the presence of a strong acid like sulfuric acid. Consider using a milder catalyst such as p-toluenesulfonic acid or operating at a slightly lower temperature for a longer duration. Ensure efficient stirring to prevent localized overheating.
-
-
Q: The neutralization step is very exothermic and causing issues. What are the best practices?
-
A: On a large scale, the heat generated during neutralization can be significant. It is crucial to cool the reaction mixture before adding the base and to add the neutralizing agent slowly and portion-wise with efficient cooling and stirring.
-
-
Q: What are the common impurities I should look for?
-
A: Besides unreacted starting material, potential impurities include the dimer formed by self-esterification of 4-(hydroxymethyl)picolinic acid, and byproducts from dehydration or other side reactions if the temperature is too high.
-
Route 2: Selective Reduction of Dimethyl Pyridine-2,4-dicarboxylate
This route involves the selective reduction of the ester group at the 4-position of the pyridine ring.
Reaction Pathway
Caption: Selective reduction of dimethyl pyridine-2,4-dicarboxylate.
Detailed Protocol
-
Reactor Setup: Dissolve dimethyl pyridine-2,4-dicarboxylate in a suitable anhydrous solvent (e.g., THF, ethanol) in a reactor under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: In a separate vessel, prepare the reducing agent solution. For instance, a mixture of sodium borohydride and calcium chloride can be used for selective reductions.[4]
-
Addition: Cool the solution of the diester to a low temperature (e.g., 0 °C). Slowly add the reducing agent solution to the reaction mixture while maintaining the temperature.
-
Monitoring: Monitor the reaction progress by TLC or HPLC to ensure the selective reduction of the 4-ester group and minimize over-reduction.
-
Quenching and Work-up: Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of a proton source (e.g., saturated ammonium chloride solution). Extract the product into an organic solvent.
-
Purification: Wash the organic layer, dry, and concentrate. The product may require chromatographic purification to separate it from the starting material, the diol byproduct, and the other mono-alcohol isomer.
Troubleshooting and FAQs
-
Q: I am getting a mixture of the desired product, the diol, and the other mono-alcohol isomer. How can I improve selectivity?
-
A: Achieving high selectivity is the primary challenge of this route. Several factors can be optimized:
-
Reducing Agent: The choice of reducing agent is critical. Milder reducing agents or hindered hydrides like Diisobutylaluminium hydride (DIBAL-H) at low temperatures can improve selectivity.[5]
-
Stoichiometry: Carefully control the stoichiometry of the reducing agent. Use of a slight excess may be necessary, but a large excess will lead to over-reduction.
-
Temperature: Maintain a low reaction temperature throughout the addition of the reducing agent.
-
Solvent: The solvent can influence the reactivity of the reducing agent.
-
-
-
Q: The work-up procedure is difficult due to the formation of emulsions. What can I do?
-
A: Emulsion formation is common during the work-up of reactions involving metal salts. Adding a saturated solution of sodium chloride (brine) can help break the emulsion. Filtering the quenched reaction mixture through a pad of celite before extraction can also be beneficial.
-
-
Q: How can I effectively separate the desired product from the diol byproduct on a large scale?
-
A: While column chromatography is effective on a lab scale, it can be challenging for large quantities. Consider alternative purification methods such as fractional distillation under high vacuum if the boiling points are sufficiently different, or selective crystallization by carefully choosing the solvent system.
-
Route 3: Side-Chain Oxidation of Methyl 4-methylpicolinate
This approach utilizes the commercially available methyl 4-methylpicolinate and introduces the hydroxyl group through oxidation.
Reaction Scheme
Caption: Side-chain oxidation of methyl 4-methylpicolinate.
Detailed Protocol
-
Reactor Setup: Charge the reactor with methyl 4-methylpicolinate and a suitable solvent.
-
Oxidant Addition: Prepare a solution of the oxidizing agent (e.g., potassium permanganate in water). Add the oxidant solution slowly to the reaction mixture, controlling the temperature as the reaction is often exothermic.
-
Reaction: Stir the reaction mixture at the desired temperature until the starting material is consumed, as monitored by TLC or HPLC.
-
Work-up: After the reaction is complete, the work-up will depend on the oxidant used. For permanganate, the manganese dioxide byproduct needs to be filtered off. The filtrate is then typically extracted with an organic solvent.
-
Purification: The crude product is purified by distillation, recrystallization, or chromatography.
Troubleshooting and FAQs
-
Q: The oxidation is leading to the formation of 4-carboxy-methyl picolinate (the over-oxidation product). How can I prevent this?
-
A: Over-oxidation is a common issue with strong oxidizing agents like KMnO4.[6][7][8][9] To minimize this:
-
Control Stoichiometry: Use a carefully controlled amount of the oxidizing agent.
-
Temperature Control: Maintain a lower reaction temperature.
-
Milder Oxidants: Consider using a milder and more selective oxidizing agent, such as selenium dioxide (SeO2), although this presents its own handling and toxicity challenges.
-
-
-
Q: The reaction with potassium permanganate is sluggish. What can I do to improve the reaction rate?
-
A: The reaction of alkylbenzenes (and related heterocycles) with permanganate often requires heating.[6][8] If the reaction is slow at room temperature, gradually increasing the temperature while carefully monitoring for exotherms may be necessary. The use of a phase-transfer catalyst can sometimes improve the reaction rate in biphasic systems.
-
-
Q: What are the safety precautions for handling large quantities of strong oxidizing agents?
-
A: Strong oxidizing agents like potassium permanganate are hazardous and must be handled with care. Ensure proper personal protective equipment (PPE) is worn. The reaction should be conducted in a well-ventilated area, and the addition of the oxidant should be controlled to prevent a runaway reaction. Be aware of the potential for fire or explosion if the oxidant comes into contact with combustible materials. Always consult the Safety Data Sheet (SDS) for the specific oxidizing agent being used.[10][11][12]
-
General Purification and Handling
-
Purification: For large-scale purification of this compound, vacuum distillation is often a viable option. If the product is a solid, recrystallization from a suitable solvent system can be effective. For challenging separations, preparative HPLC or flash chromatography on a large scale may be necessary.
-
Storage: this compound should be stored in a cool, dry place, away from strong oxidizing agents.[13]
References
-
Wikipedia. Fischer–Speier esterification. [Link]
-
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
ResearchGate. The mechanism of unexpected reduction of dimethyl pyridine-2,3-dicarboxylate to 1,2,3,4-tetrahydrofuro[3,4-b]pyridin-5(7H)-one with sodium borohydride. [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
- Google Patents.
- Google Patents. Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX)
-
PubMed Central. Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases. [Link]
-
YouTube. Fischer Esterification | Mechanism + Easy TRICK!. [Link]
-
Lumen Learning. 16.3. Reactions of alkylbenzenes | Organic Chemistry II. [Link]
-
PubMed. Selective Mono-reduction of Pyrrole-2,5 and 2,4-Dicarboxylates. [Link]
-
Royal Society of Chemistry. Synthesis of selected plant metabolites of icafolin–methyl via the formation of a spirocyclic nitronate. [Link]
-
KURENAI Repository. THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. [Link]
-
CSB/SJU. Aromatic Side Chain Reduction: Nitro. [Link]
-
NIH Common Fund. Large Scale Purification of Integral Membrane Proteins. [Link]
-
Bio-Link. Purification Techniques | A Tenfold Increase in Purification Efficiency for High Molecular Weight Macromolecules: A Remarkable Breakthrough. [Link]
-
YouTube. Benzene Side Chain Reactions. [Link]
- Google Patents.
-
Chemistry Stack Exchange. Mechanism of arene side chain oxidation by permanganate. [Link]
-
PubMed. Development of a process for the biotechnological large-scale production of 4-hydroxyvalerate-containing polyesters and characterization of their physical and mechanical properties. [Link]
-
Pearson. Side-Chain Oxidation Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
ResearchGate. Dimethyl pyridine-2,6-dicarboxylate. [Link]
-
ResearchGate. Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. [Link]
- Google Patents.
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Methyl 6-(hydroxymethyl)nicotinate synthesis - chemicalbook [chemicalbook.com]
- 5. Selective Mono-reduction of Pyrrole-2,5 and 2,4-Dicarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 16.3. Reactions of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 7. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Side-Chain Oxidation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 13. chemscene.com [chemscene.com]
Avoiding polymerization of "Methyl 4-(hydroxymethyl)picolinate"
Welcome to the technical support center for Methyl 4-(hydroxymethyl)picolinate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you mitigate the primary challenge associated with this versatile reagent: unwanted polymerization. Our goal is to equip you with the knowledge to ensure the stability and reactivity of your material, leading to successful experimental outcomes.
Understanding the Challenge: The Dual Reactivity of this compound
This compound is a bifunctional molecule, containing both a nucleophilic hydroxyl group and an electrophilic methyl ester. This duality is key to its utility in synthesis but also presents the primary risk of self-condensation polymerization, where molecules react with each other to form oligomers and polymers. This guide will walk you through the mechanisms of this unwanted side reaction and provide clear, actionable strategies to prevent it.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The most common degradation pathway is self-condensation polymerization. This occurs when the hydroxyl group of one molecule attacks the ester group of another, leading to the formation of a polyester-like chain. This process can be catalyzed by trace amounts of acid or base and is significantly accelerated by elevated temperatures.
Q2: How can I visually identify if my this compound has started to polymerize?
A2: Pure this compound is typically a solid. The initial stages of polymerization may not be visually obvious. However, as the process advances, you might observe the following:
-
Increased viscosity: If the material is melted or dissolved, an increase in viscosity can indicate oligomer formation.
-
Changes in solubility: The polymer will have different solubility characteristics than the monomer. You may notice the material becoming less soluble in solvents in which it was previously freely soluble.
-
Appearance of a gummy or tacky residue: Significant polymerization can result in the formation of a viscous, semi-solid, or waxy substance.
Q3: What are the recommended storage conditions to ensure the stability of this compound?
A3: To maximize shelf-life and prevent polymerization, proper storage is critical. We recommend the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature.[1] | Avoids the thermal energy that can drive polymerization. |
| Atmosphere | Inert Atmosphere (e.g., Argon or Nitrogen).[1] | Prevents atmospheric moisture from potentially hydrolyzing the ester and excludes oxygen which can participate in side reactions. |
| Container | Tightly sealed, clean, and dry glass container. | Prevents contamination from moisture and other reactive species. |
Q4: Can the pyridine nitrogen atom participate in or catalyze the polymerization?
A4: Yes, the pyridine nitrogen is a Lewis basic site and can act as a catalyst. It can be protonated by trace acids, making the pyridine ring more electron-withdrawing and potentially activating the ester group. Conversely, as a base, it can deprotonate the hydroxyl group, increasing its nucleophilicity and promoting its attack on the ester of another molecule.[2]
Troubleshooting Guide: Polymerization During Reactions
This section addresses issues that may arise during the use of this compound in a chemical reaction.
Symptom: Low yield of the desired product and a significant amount of an insoluble, sticky byproduct.
Possible Cause: Unwanted self-condensation polymerization of the starting material.
Troubleshooting Steps:
-
Reaction Temperature Control:
-
Action: Maintain the reaction at the lowest possible temperature that still allows for the desired transformation to proceed at a reasonable rate.
-
Rationale: High temperatures provide the activation energy for the self-condensation reaction.[3]
-
-
Exclusion of Catalytic Impurities:
-
Action: Ensure all reagents and solvents are free from acidic or basic impurities. Glassware should be scrupulously cleaned and dried.
-
Rationale: Trace amounts of acid or base can catalyze the transesterification reaction that leads to polymerization.[4]
-
-
Choice of Reaction Conditions:
-
Action: If your desired reaction is base-catalyzed, consider using a non-nucleophilic base to avoid deprotonation of the hydroxymethyl group. If acid-catalyzed, use the mildest possible acid at the lowest effective concentration.
-
Rationale: Strong bases will readily deprotonate the alcohol, forming a highly reactive alkoxide. Strong acids can protonate the ester's carbonyl, making it more susceptible to nucleophilic attack.[2][4]
-
-
Consider a Protecting Group Strategy:
-
Action: If polymerization remains a persistent issue, consider protecting the hydroxymethyl group with a suitable protecting group (e.g., a silyl ether) before proceeding with your desired reaction. The protecting group can be removed in a subsequent step.
-
Rationale: Protecting the nucleophilic hydroxyl group physically prevents it from participating in the self-condensation reaction.
-
Symptom: The reaction mixture becomes progressively more viscous over time.
Possible Cause: Slow polymerization is occurring alongside your desired reaction.
Troubleshooting Steps:
-
Monitor Reaction Progress Closely:
-
Action: Use techniques like TLC or LC-MS to monitor the consumption of your starting material and the formation of your product. Stop the reaction as soon as a sufficient amount of product has formed.
-
Rationale: Minimizing reaction time reduces the opportunity for the slower polymerization side reaction to become significant.
-
-
Dilution:
-
Action: Running the reaction at a lower concentration can disfavor the bimolecular polymerization reaction relative to the desired intramolecular reaction (if applicable) or reaction with another reagent.
-
Rationale: The rate of the bimolecular self-condensation is dependent on the concentration of the starting material.
-
Visualizing the Polymerization Pathway
The primary mechanism for the polymerization of this compound is a step-growth polycondensation, specifically a transesterification reaction. This can be catalyzed by either acid or base.
Acid-Catalyzed Polymerization
Caption: Acid-catalyzed polymerization of this compound.
Base-Catalyzed Polymerization
Caption: Base-catalyzed polymerization of this compound.
Experimental Protocols
Protocol 1: Characterization of Potential Polymerization
If you suspect polymerization has occurred, the following analytical techniques can help confirm its presence and characterize the extent of the issue.
| Technique | Information Obtained | Expected Result if Polymerized |
| FTIR Spectroscopy | Identification of functional groups. | Broadening of the O-H stretch (due to hydrogen bonding in the polymer), potential shifts in the C=O ester stretch. |
| NMR Spectroscopy | Detailed structural information.[5] | Appearance of new signals corresponding to the polyester backbone, changes in the integration of the methyl ester and hydroxymethyl protons. |
| Gel Permeation Chromatography (GPC) | Molecular weight distribution.[5] | A broad distribution of higher molecular weight species instead of a single peak for the monomer. |
| Differential Scanning Calorimetry (DSC) | Thermal transitions (e.g., melting point, glass transition).[5] | A change in the melting point and the appearance of a glass transition temperature (Tg) for the amorphous polymer. |
| Thermogravimetric Analysis (TGA) | Thermal stability and degradation profile.[5] | The polymer will likely exhibit a different thermal degradation profile compared to the monomer. |
Protocol 2: Recommended Handling Procedure for a Reaction
This protocol outlines best practices for using this compound in a reaction to minimize the risk of polymerization.
-
Reagent and Glassware Preparation:
-
Ensure all glassware is thoroughly cleaned and oven-dried or flame-dried under vacuum to remove any adsorbed water or impurities.
-
Use anhydrous solvents and reagents if the reaction chemistry permits.
-
-
Setting up the Reaction:
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Add the this compound to the reaction vessel at room temperature.
-
If heating is required, use a temperature-controlled oil bath or heating mantle and monitor the internal reaction temperature with a calibrated thermometer.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Upon completion, cool the reaction to room temperature before proceeding with the work-up.
-
Quench the reaction appropriately to neutralize any acidic or basic catalysts.
-
References
- 1. achmem.com [achmem.com]
- 2. Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Transesterification - Wikipedia [en.wikipedia.org]
- 5. resolvemass.ca [resolvemass.ca]
Validation & Comparative
A Comparative Guide to the Synthesis of Methyl 4-(hydroxymethyl)picolinate
Methyl 4-(hydroxymethyl)picolinate (CAS No. 317335-15-2), a pyridine derivative featuring both a methyl ester and a hydroxymethyl group, is a crucial building block in medicinal chemistry and drug development.[1][2] Its bifunctional nature allows for diverse chemical modifications, making it a valuable intermediate in the synthesis of complex pharmaceutical compounds. This guide provides a comparative analysis of viable synthetic routes to this key intermediate, offering an objective look at their respective methodologies, yields, and strategic advantages to inform researchers in their synthetic planning.
Executive Summary: Comparison of Synthetic Routes
The selection of an optimal synthetic route depends critically on factors such as the availability of starting materials, desired scale, and tolerance for multi-step procedures. Below is a summary of the routes detailed in this guide.
| Metric | Route A: Direct Esterification | Route B: Selective Reduction | Route C: Functionalization of 4-Methylpicolinate |
| Starting Material | 4-(Hydroxymethyl)picolinic acid | Dimethyl pyridine-2,4-dicarboxylate | Methyl 4-methylpicolinate |
| Key Advantage | Most direct, single-step transformation. | Good control over functional group introduction. | Utilizes a simple, commercially available starting material. |
| Key Challenge | High cost and limited availability of the starting acid.[3][4] | Requires highly selective reducing agents to avoid over-reduction. | Multi-step process involving hazardous reagents (NBS). |
| Estimated Overall Yield | High (>90%) | Moderate to High (70-85%) | Moderate (60-75%) |
| Scalability | Limited by cost of starting material. | Good | Good |
Route A: Direct Fischer-Speier Esterification
This route represents the most straightforward approach, involving the direct conversion of 4-(hydroxymethyl)picolinic acid to its corresponding methyl ester.
Causality and Mechanistic Insights
The Fischer-Speier esterification is a classic acid-catalyzed nucleophilic acyl substitution.[5] The reaction mechanism proceeds in several equilibrium steps:
-
Protonation: The carboxylic acid's carbonyl oxygen is protonated by a strong acid catalyst (e.g., H₂SO₄), significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination: The elimination of water regenerates the carbonyl group, yielding a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
Because all steps are reversible, the reaction's equilibrium must be driven towards the product. This is typically achieved by using a large excess of the alcohol (methanol), which also serves as the solvent, or by removing water as it forms.[5]
Evaluation
-
Advantages: This single-step synthesis is highly efficient and atom-economical, with a potentially high yield. The workup is typically straightforward.
-
Disadvantages: The primary drawback is the commercial availability and cost of the starting material, 4-(hydroxymethyl)picolinic acid.[3][4] While available from specialty suppliers, its price can make this route prohibitive for large-scale synthesis.
Route B: Selective Reduction of a Diester
This strategy begins with a more accessible starting material, pyridine-2,4-dicarboxylic acid, and involves a selective reduction of one of the two ester groups.
Causality and Mechanistic Insights
This route involves two key transformations:
-
Diesterification: Pyridine-2,4-dicarboxylic acid is first converted to its dimethyl ester, Dimethyl pyridine-2,4-dicarboxylate, using standard esterification conditions as described in Route A.
-
Selective Reduction: The more challenging step is the selective reduction of the ester at the 4-position to a primary alcohol while leaving the ester at the 2-position intact. The reactivity of the two ester groups is differentiated by their electronic environment. The ester at the 2-position is electronically coupled to the nitrogen atom, influencing its reactivity. Selective reduction can be achieved using carefully controlled conditions with powerful reducing agents. For instance, Diisobutylaluminium hydride (DIBAL-H) has been successfully used for the selective mono-reduction of pyrrole dicarboxylates, a related heterocyclic system, suggesting its potential applicability here.[6] The choice of solvent and reaction temperature is critical to achieving high selectivity.
Evaluation
-
Advantages: This route starts from a more readily available dicarboxylic acid. It offers a controlled, stepwise approach to building the target molecule.
-
Disadvantages: Achieving high selectivity during the reduction step can be challenging and may require significant optimization. Over-reduction to the diol or reduction of the wrong ester are potential side reactions. The use of potent reducing agents like DIBAL-H requires stringent anhydrous conditions and careful handling.
Route C: Side-Chain Functionalization of Methyl 4-Methylpicolinate
This route builds the desired functionality from a simple, inexpensive starting material, methyl 4-methylpicolinate.
Causality and Mechanistic Insights
This multi-step synthesis hinges on the reactivity of the methyl group at the 4-position, which is analogous to a benzylic position.
-
Radical Bromination: The synthesis begins with the free-radical bromination of the 4-methyl group using a reagent like N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide). This selectively installs a bromine atom on the methyl group, forming methyl 4-(bromomethyl)picolinate.
-
Nucleophilic Substitution: The resulting benzylic-type bromide is a good electrophile. It can undergo nucleophilic substitution with an acetate source (e.g., sodium acetate) in an Sₙ2 reaction to yield methyl 4-(acetoxymethyl)picolinate.
-
Hydrolysis: The final step is the hydrolysis of the acetate ester to the desired primary alcohol. This can be accomplished under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred to avoid potential side reactions with the methyl picolinate ester.
Evaluation
-
Advantages: The starting material is commercially available and relatively inexpensive, making this route attractive for larger-scale preparations. The reactions involved are standard, well-understood organic transformations.
-
Disadvantages: This is a three-step process, which may result in a lower overall yield compared to more direct routes. The use of NBS and radical initiators requires careful control of reaction conditions to avoid side reactions and ensure safety.
Visualization of Synthetic Pathways
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Caption: Comparative workflows for the synthesis of this compound.
Detailed Experimental Protocols
Protocol for Route A: Fischer-Speier Esterification
-
Reaction Setup: To a solution of 4-(hydroxymethyl)picolinic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.
-
Reaction Execution: Allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup and Purification: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the pure ester.[7]
Protocol for Route B: Selective Reduction
Step 1: Diesterification of Pyridine-2,4-dicarboxylic acid
-
Follow the protocol for Route A, using pyridine-2,4-dicarboxylic acid as the starting material to synthesize dimethyl pyridine-2,4-dicarboxylate.
Step 2: Selective Mono-Reduction
-
Reaction Setup: Dissolve dimethyl pyridine-2,4-dicarboxylate (1.0 eq) in anhydrous toluene or THF under an inert atmosphere (e.g., Argon or Nitrogen) and cool the solution to -78 °C.
-
Reagent Addition: Slowly add a solution of Diisobutylaluminium hydride (DIBAL-H, ~1.1-1.3 eq) in hexanes dropwise via syringe, maintaining the internal temperature at -78 °C.
-
Reaction Execution: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction carefully by TLC for the disappearance of the starting material and the formation of the product.
-
Quenching and Workup: Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude alcohol by silica gel column chromatography.
Protocol for Route C: Side-Chain Functionalization
Step 1: Radical Bromination
-
Reaction Setup: Dissolve methyl 4-methylpicolinate (1.0 eq) in a nonpolar solvent like carbon tetrachloride (CCl₄). Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator such as AIBN (azobisisobutyronitrile).
-
Reaction Execution: Heat the mixture to reflux and irradiate with a heat lamp to initiate the reaction. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield crude methyl 4-(bromomethyl)picolinate, which can often be used in the next step without further purification.
Step 2: Acetate Formation
-
Reaction Setup: Dissolve the crude methyl 4-(bromomethyl)picolinate (1.0 eq) in a polar aprotic solvent such as DMF or acetone. Add sodium acetate (1.5 eq).
-
Reaction Execution: Heat the mixture (e.g., to 60-80 °C) and stir for several hours until TLC indicates completion.
-
Workup: Cool the mixture, pour it into water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate to give crude methyl 4-(acetoxymethyl)picolinate.
Step 3: Hydrolysis
-
Reaction Setup: Dissolve the crude acetate ester in a mixture of methanol and water. Add a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) (1.5 eq).
-
Reaction Execution: Stir at room temperature until the hydrolysis is complete (monitored by TLC).
-
Workup and Purification: Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl). Remove the methanol under reduced pressure and extract the product into ethyl acetate. Dry the organic layer, concentrate, and purify by silica gel chromatography to yield the final product, this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. Buy methyl 5-(hydroxymethyl)picolinate | 39977-42-9 [smolecule.com]
- 3. 4-(Hydroxymethyl)picolinic acid | 923169-37-3 [sigmaaldrich.cn]
- 4. indiamart.com [indiamart.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Selective Mono-reduction of Pyrrole-2,5 and 2,4-Dicarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methyl picolinate synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Biological Activity of Methyl 4-(hydroxymethyl)picolinate and Its Analogues
For researchers and professionals in drug development, the pyridine scaffold represents a cornerstone of medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1] Picolinates, esters of picolinic acid, are a class of pyridine derivatives that continue to attract significant interest due to their diverse biological activities. This guide provides an in-depth comparison of the potential biological activities of Methyl 4-(hydroxymethyl)picolinate against its structural analogues. While direct experimental data on this compound is limited, a comprehensive analysis of its parent molecule and isomeric analogues allows us to build a strong, evidence-based hypothesis of its potential therapeutic applications and provides a roadmap for future investigation.
The Picolinate Scaffold: A Platform for Diverse Bioactivity
The pyridine ring, a nitrogen-containing heterocycle, is a privileged structure in drug design due to its ability to form hydrogen bonds and participate in various biological interactions.[1][2] The positioning of functional groups around this ring drastically influences the molecule's pharmacological profile. This guide will explore how the placement of a hydroxymethyl group on the picolinate framework can modulate its activity, drawing comparisons between the titular compound and its isomers, as well as the parent picolinic acid.
Comparative Biological Activity Profile
Potential Cardiovascular Effects
Recent research has illuminated the potential of Methyl 5-(hydroxymethyl)picolinate , an isomer of our target compound, in the context of cardiovascular health. Studies indicate that this molecule may interact with several key proteins implicated in cardiovascular disease pathways, including MAPK, PCSK9, MPO, SIRT1, and TNF-α.[3] The interaction with myeloperoxidase (MPO), an enzyme linked to oxidative stress and inflammation in cardiovascular diseases, is particularly noteworthy.[3]
This finding suggests that the hydroxymethylpicolinate scaffold could serve as a valuable starting point for developing novel cardiovascular therapeutics. The precise positioning of the hydroxymethyl group is critical for receptor binding and biological activity. It is plausible that This compound , by presenting the hydroxymethyl group at a different vector, could exhibit a modified or even enhanced affinity for these or other cardiovascular targets.
Antiviral Potential
The parent molecule, picolinic acid , has been identified as a broad-spectrum inhibitor of enveloped viruses.[4] It has demonstrated promising preclinical efficacy against significant pathogens like SARS-CoV-2 and influenza A virus (IAV)[4]. The proposed mechanism involves the disruption of the viral membrane's integrity, thereby inhibiting virus-cellular membrane fusion and entry into the host cell[4].
Given this potent antiviral activity of the core picolinic acid structure, it is highly probable that its derivatives, including this compound, retain some of this capability. The addition of the methyl ester and hydroxymethyl groups would alter the molecule's polarity, solubility, and steric profile, which could in turn modulate its interaction with the viral envelope and its overall efficacy.
Anticancer and Antiproliferative Activity
A broader review of pyridine derivatives reveals a consistent theme of antiproliferative activity against various cancer cell lines.[1][2] The presence of hydroxyl (-OH) and carbonyl (-C=O) groups, both present in this compound (the latter as part of the ester), has been shown to enhance anticancer activity[1].
This suggests a strong rationale for screening this compound and its analogues for anticancer properties. The mechanism could be varied, potentially involving the inhibition of kinases crucial for cancer cell signaling, a common mode of action for many small-molecule cancer drugs.
Data Summary: Known vs. Hypothesized Activities
The following table summarizes the known biological activities of analogues of this compound and the hypothesized activities for the target compound based on this evidence.
| Compound | Known/Hypothesized Biological Activity | Supporting Evidence |
| This compound | Hypothesized: Cardiovascular, Antiviral, Anticancer | Extrapolation from analogues |
| Methyl 5-(hydroxymethyl)picolinate | Known: Potential Cardiovascular agent | Interacts with MAPK, PCSK9, MPO, SIRT1, TNF-α[3] |
| Picolinic Acid | Known: Broad-spectrum antiviral | Inhibits entry of enveloped viruses (SARS-CoV-2, IAV)[4] |
| General Pyridine Derivatives | Known: Anticancer/Antiproliferative | SAR studies show -OH and -C=O groups enhance activity[1][2] |
Experimental Protocols for Activity Validation
To empirically validate the hypothesized biological activities of this compound and its analogues, standardized, robust, and reproducible in vitro assays are essential. Below are detailed protocols for assessing potential anticancer and antiviral activities.
In Vitro Anticancer Activity: MTT Cytotoxicity Assay
This assay is a cornerstone for preliminary anticancer screening, providing a quantitative measure of a compound's ability to reduce the viability of cancer cells.[5]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of these crystals, which is dissolved and measured spectrophotometrically, is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Culture: Culture a relevant cancer cell line (e.g., HepG2 for liver cancer, A549 for lung cancer) in appropriate media and conditions until approximately 80% confluency.
-
Cell Seeding: Trypsinize the cells, perform a cell count, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound and its analogues in DMSO. Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Treatment: Remove the old media from the wells and add 100 µL of the media containing the various compound concentrations. Include wells for a negative control (vehicle, e.g., 0.5% DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antiviral Activity: Plaque Reduction Neutralization Test (PRNT)
This assay is the gold standard for measuring the ability of a compound to inhibit the infectivity of a virus.
Principle: A confluent monolayer of host cells is infected with a known quantity of virus that has been pre-incubated with the test compound. If the compound has antiviral activity, it will neutralize the virus and prevent it from infecting the cells and forming plaques (zones of cell death). The reduction in the number of plaques compared to a control is quantified.
Step-by-Step Protocol:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 24-well plates and grow to 95-100% confluency.
-
Compound-Virus Incubation: Prepare serial dilutions of the test compounds in a virus diluent. Mix each dilution with an equal volume of a virus suspension containing approximately 100 plaque-forming units (PFU) per 100 µL. Incubate this mixture for 1 hour at 37°C.
-
Infection: Remove the growth medium from the cell monolayers and inoculate them with 200 µL of the virus-compound mixtures.
-
Adsorption: Allow the virus to adsorb to the cells for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
Overlay: Remove the inoculum and overlay the cell monolayer with 1 mL of a semi-solid medium (e.g., MEM containing 1% carboxymethylcellulose or agarose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for 3-5 days (depending on the virus) at 37°C in a 5% CO₂ incubator until plaques are visible.
-
Plaque Visualization: Fix the cells with 10% formalin and stain with a 0.1% crystal violet solution.
-
Counting and Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. Determine the IC₅₀ value.
Visualizing Workflows and Pathways
To better illustrate the experimental design and potential mechanisms of action, the following diagrams are provided.
Caption: Simplified MAPK/ERK signaling pathway.
Conclusion and Future Directions
While the biological activity of This compound has not been extensively characterized, a systematic comparison with its structural analogues provides compelling, evidence-based hypotheses for its potential as a therapeutic agent. The known cardiovascular effects of its 5-isomer and the potent antiviral properties of its parent acid strongly suggest that the 4-isomer warrants investigation in these areas. Furthermore, general structure-activity relationships for pyridine derivatives indicate a potential for anticancer activity.
The experimental protocols detailed in this guide offer a clear and robust framework for researchers to systematically evaluate these potential activities. Future studies should focus on a head-to-head comparison of the 3-, 4-, 5-, and 6-hydroxymethylpicolinate isomers to elucidate the precise structure-activity relationships and identify the most promising candidates for further preclinical development.
References
-
Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. PubMed Central.[Link]
-
The relationship between chemical structure and antimicrobial activity of selected nicotinates, p-iodobenzoates, picolinates and isonicotinates. PubMed.[Link]
-
[Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data]. PubMed.[Link]
-
Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. PubMed.[Link]
-
Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3. ResearchGate.[Link]
-
Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central.[Link]
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI.[Link]
-
In Vitro Assays for Screening Small Molecules. PubMed.[Link]
-
Bioassays for anticancer activities. Semantic Scholar.[Link]
-
Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis. PubMed Central.[Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed Central.[Link]
-
Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents. PubMed.[Link]
-
Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. PubMed.[Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate.[Link]
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy methyl 5-(hydroxymethyl)picolinate | 39977-42-9 [smolecule.com]
- 4. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to the Characterization of Methyl 4-(hydroxymethyl)picolinate and its Structural Isomers
For the discerning researcher in organic synthesis and drug development, the unambiguous structural confirmation of novel or synthesized molecules is a cornerstone of scientific rigor. This guide provides an in-depth comparison of the expected analytical characterization data for Methyl 4-(hydroxymethyl)picolinate against its closely related structural isomers and a key analog. By understanding the subtle yet significant differences in their spectral fingerprints, scientists can ensure the integrity of their research and make informed decisions in their synthetic endeavors.
Introduction: The Importance of Positional Isomerism
This compound is a pyridine derivative of significant interest due to its potential as a versatile building block in the synthesis of more complex molecules, including pharmaceutically active compounds. Its structure, featuring a hydroxymethyl group and a methyl ester on the pyridine ring, offers multiple points for chemical modification. However, the precise positioning of these functional groups is critical, as even a minor shift can dramatically alter the molecule's chemical reactivity, biological activity, and physical properties.
This guide will focus on the key analytical techniques used to differentiate this compound from its structural isomers: Methyl 5-(hydroxymethyl)picolinate and Methyl 6-(hydroxymethyl)picolinate, as well as its benzene analog, Methyl 4-(hydroxymethyl)benzoate.
Comparative Analysis of Physicochemical Properties
A preliminary assessment of a compound's identity often begins with its fundamental physicochemical properties. While these are often insufficient for unambiguous identification, they provide a valuable first pass.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Predicted Boiling Point (°C) |
| This compound | C₈H₉NO₃ | 167.16 | 317335-15-2 | ~330-340 |
| Methyl 5-(hydroxymethyl)picolinate[1] | C₈H₉NO₃ | 167.16 | 39977-42-9 | 335.8 ± 32.0[1] |
| Methyl 6-(hydroxymethyl)picolinate[2][3] | C₈H₉NO₃ | 167.16 | 39977-44-1 | ~330-340 |
| Methyl 4-(hydroxymethyl)benzoate[4] | C₉H₁₀O₃ | 166.17 | 6908-41-4 | 284.5 ± 20.0 |
Expert Insight: The predicted boiling points for the picolinate isomers are expected to be very similar due to their identical molecular weight and functional groups. The benzene analog, Methyl 4-(hydroxymethyl)benzoate, has a slightly lower molecular weight and a different aromatic system, which may contribute to its lower predicted boiling point. However, these are theoretical values and experimental verification is crucial.
Spectroscopic Characterization: A Detailed Comparison
Spectroscopic methods provide the most definitive data for structural elucidation. Here, we will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for our target compound and its alternatives.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is arguably the most powerful tool for identifying positional isomers. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the substituent positions on the pyridine ring.
Expected ¹H NMR Data Comparison
| Compound | Aromatic Protons (δ, ppm) | -CH₂- Protons (δ, ppm) | -OCH₃ Protons (δ, ppm) | -OH Proton (δ, ppm) |
| This compound (Predicted) | ~8.6 (s, H-3), ~7.5 (d, H-5), ~8.7 (d, H-6) | ~4.7 (s) | ~3.9 (s) | Broad singlet |
| Methyl 5-(hydroxymethyl)picolinate [1] | 7.5-8.5 (multiplet)[1] | ~4.7 (s) | ~3.9 (s) | Broad singlet |
| Methyl 6-(hydroxymethyl)picolinate | ~7.8 (d), ~7.9 (t), ~8.0 (d) | ~4.8 (s) | ~4.0 (s) | Broad singlet |
| Methyl 4-(hydroxymethyl)benzoate | ~7.9 (d, 2H), ~7.4 (d, 2H) | ~4.7 (s) | ~3.9 (s) | Broad singlet |
Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is critical to resolve the fine coupling patterns of the aromatic protons, which is essential for distinguishing between the isomers. The use of a deuterated solvent such as CDCl₃ or DMSO-d₆ is standard, with the latter being particularly useful for observing exchangeable protons like the hydroxyl group.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Employ a relaxation delay of at least 5 seconds to ensure quantitative integration if required.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the presence of key functional groups. All four compounds will exhibit characteristic absorptions for the hydroxyl, carbonyl, and C-O bonds.
Expected IR Absorption Bands (cm⁻¹)
| Functional Group | This compound (Predicted) | Methyl 5-(hydroxymethyl)picolinate (Predicted) | Methyl 6-(hydroxymethyl)picolinate (Predicted) | Methyl 4-(hydroxymethyl)benzoate (Predicted) |
| O-H Stretch (alcohol) | 3400-3200 (broad) | 3400-3200 (broad) | 3400-3200 (broad) | 3400-3200 (broad) |
| C-H Stretch (aromatic) | 3100-3000 | 3100-3000 | 3100-3000 | 3100-3000 |
| C-H Stretch (aliphatic) | 3000-2850 | 3000-2850 | 3000-2850 | 3000-2850 |
| C=O Stretch (ester) | ~1720 | ~1720 | ~1720 | ~1720 |
| C=C & C=N Stretch (aromatic) | 1600-1450 | 1600-1450 | 1600-1450 | 1600-1450 |
| C-O Stretch (ester & alcohol) | 1300-1000 | 1300-1000 | 1300-1000 | 1300-1000 |
Trustworthiness of the Protocol: The broadness of the O-H stretch is a reliable indicator of hydrogen bonding. The precise position of the C=O stretch can be influenced by the electronic effects of the substituent position on the ring, though these differences may be subtle.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Spectrum: Acquire a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure using the anvil.
-
Spectrum Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. All three picolinate isomers will have the same molecular ion peak. However, the fragmentation patterns may differ slightly, offering clues to the substituent positions.
Expected Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| This compound | 167 | 136 ([M-OCH₃]⁺), 108 ([M-COOCH₃]⁺), 78 |
| Methyl 5-(hydroxymethyl)picolinate | 167 | 136 ([M-OCH₃]⁺), 108 ([M-COOCH₃]⁺), 78 |
| Methyl 6-(hydroxymethyl)picolinate | 167 | 136 ([M-OCH₃]⁺), 108 ([M-COOCH₃]⁺), 78 |
| Methyl 4-(hydroxymethyl)benzoate | 166 | 135 ([M-OCH₃]⁺), 107 ([M-COOCH₃]⁺), 77 |
Authoritative Grounding: The fragmentation of picolinate esters often involves the loss of the methoxy group (-OCH₃) or the entire methyl ester group (-COOCH₃). The relative intensities of these fragment ions can sometimes provide structural information. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecular ion and key fragments.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Instrument Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization Parameters: Optimize the ESI source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable and abundant signal for the protonated molecule [M+H]⁺.
-
Mass Spectrum Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion peak and any significant fragment ions. For HRMS, the exact mass can be used to determine the elemental composition.
Visualizing the Workflow and Structures
To further clarify the relationships and processes discussed, the following diagrams are provided.
Caption: General workflow for spectroscopic characterization.
Conclusion and Best Practices
The definitive characterization of this compound and the ability to distinguish it from its isomers relies on a multi-technique spectroscopic approach. While IR and MS provide crucial confirmation of functional groups and molecular weight, ¹H NMR spectroscopy stands out as the most powerful tool for unambiguous structural assignment due to the sensitivity of proton chemical shifts and coupling patterns to the substituent positions on the pyridine ring.
For researchers working with these compounds, it is imperative to:
-
Employ a combination of analytical techniques. Relying on a single method can lead to misidentification.
-
Utilize high-resolution instrumentation. This is particularly important for resolving subtle differences in NMR spectra and for confirming elemental compositions by HRMS.
-
Compare experimental data with literature values or predicted spectra whenever possible.
-
Maintain meticulous records of all experimental parameters and data.
By adhering to these principles, scientists can ensure the accuracy and reliability of their findings, paving the way for successful downstream applications in drug discovery and materials science.
References
-
PubChem. Methyl 6-(hydroxymethyl)picolinate. [Link]
Sources
A Comparative Guide to the Purity Analysis of Synthesized "Methyl 4-(hydroxymethyl)picolinate"
Introduction: The Imperative of Purity in a Versatile Building Block
Methyl 4-(hydroxymethyl)picolinate (CAS No. 317335-15-2, Molecular Formula: C₈H₉NO₃) is a substituted pyridine derivative that serves as a valuable bifunctional building block in medicinal chemistry and materials science.[1] Its structure, incorporating a methyl ester and a hydroxymethyl group on a pyridine ring, makes it an attractive precursor for synthesizing complex molecules, including active pharmaceutical ingredients (APIs). Pyridine carboxylic acid isomers and their derivatives are scaffolds for a wide array of drugs targeting conditions from tuberculosis to cancer.[2]
In any application where biological activity is paramount, the purity of a chemical entity is not a mere metric but a cornerstone of safety, efficacy, and reproducibility.[3][4] Impurities, whether they are residual starting materials, by-products, or trace metals from catalysts, can have unintended pharmacological effects, reduce the efficacy of the API, or affect its stability.[5][6] Therefore, a robust, multi-faceted analytical approach to purity determination is essential.
This guide provides an in-depth comparison of four orthogonal analytical techniques for assessing the purity of a newly synthesized batch of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for elemental impurities. We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights to guide researchers in selecting the most appropriate methods for their needs.
Context: Synthesis and Potential Impurities
To appreciate the challenge of purity analysis, one must consider the compound's origin. A plausible synthesis of this compound involves the esterification of a corresponding carboxylic acid or the controlled reduction of a dimethyl picolinate precursor. A common purification method following synthesis is silica gel column chromatography.[7]
This context is critical because it informs the spectrum of potential impurities we must screen for:
-
Organic Impurities: Unreacted starting materials, isomeric by-products, and degradation products.
-
Residual Solvents: Solvents used during the reaction and purification (e.g., methanol, ethyl acetate, hexanes).
-
Elemental Impurities: Trace metals leached from reaction vessels or, more commonly, remnants of metal catalysts (e.g., Pd, Ru, Rh) used in synthetic steps.[8]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Organic Purity
HPLC is often considered the workhorse for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[5][9] It excels at separating the main compound from non-volatile organic impurities.
Expertise & Rationale
The choice of HPLC parameters is dictated by the analyte's physicochemical properties. This compound is a polar, aromatic compound. A reversed-phase (RP) C18 column is the logical starting point, as it separates compounds based on hydrophobicity. The pyridine nitrogen adds a basic character, which can cause peak tailing on standard silica-based columns. Therefore, we select a modern, end-capped C18 column to minimize these secondary interactions. The mobile phase, a gradient of acidified water and acetonitrile, ensures that compounds of varying polarity elute efficiently and that the pyridine nitrogen remains protonated for symmetrical peak shapes. UV detection is ideal, leveraging the aromatic pyridine ring's strong chromophore.
Experimental Protocol: HPLC-UV
-
Sample Preparation: Accurately weigh ~5 mg of the synthesized compound and dissolve it in 10 mL of a 50:50 water/acetonitrile mixture to create a 0.5 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.
-
Instrumentation & Conditions:
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, hold for 1 min; ramp to 95% B over 15 min; hold for 2 min; return to 5% B over 1 min; equilibrate for 5 min.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV Diode Array Detector (DAD) at 265 nm. The DAD is chosen over a single-wavelength detector to assess peak purity by comparing spectra across the peak.
-
-
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all detected peaks. Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
Workflow Visualization
Strengths and Limitations
-
Strengths: High sensitivity for UV-active impurities, excellent quantitation and reproducibility, widely accepted by regulatory agencies.
-
Limitations: Insensitive to non-UV-active impurities, co-eluting impurities can lead to inaccurate results, provides no structural information on unknown impurities without coupling to a mass spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[10] It is particularly effective for detecting residual solvents from the synthesis and purification process.
Expertise & Rationale
This compound itself has a relatively high boiling point and contains a polar hydroxyl group, making it non-ideal for direct GC analysis. Direct injection can lead to poor peak shape and thermal degradation in the hot inlet. To overcome this, we employ derivatization, a common strategy to increase the volatility and thermal stability of an analyte.[11] We will convert the polar -OH group to a non-polar trimethylsilyl (TMS) ether using BSTFA. This choice is deliberate: the reaction is rapid and quantitative, and the resulting TMS-ether is much more amenable to GC analysis. A mid-polarity column (e.g., DB-5ms) is selected to provide good separation for a wide range of potential impurities.
Experimental Protocol: GC-MS (after Derivatization)
-
Sample Preparation (Derivatization):
-
Accurately weigh ~1 mg of the compound into a GC vial.
-
Add 500 µL of dry pyridine (as a solvent and catalyst).
-
Add 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Seal the vial and heat at 60 °C for 30 minutes. Cool to room temperature before analysis.
-
-
Instrumentation & Conditions:
-
System: Agilent 8890 GC with 5977B MS or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at 1.2 mL/min (constant flow).
-
Inlet: Split mode (50:1), 250 °C.
-
Oven Program: Initial temp 80 °C, hold for 2 min; ramp at 15 °C/min to 280 °C; hold for 5 min.
-
MS Transfer Line: 280 °C.
-
MS Source: 230 °C.
-
MS Quad: 150 °C.
-
Scan Range: 40-550 m/z.
-
-
Data Analysis: The total ion chromatogram (TIC) is used for purity assessment by area percent. The mass spectrum of each impurity peak is compared against a library (e.g., NIST) for tentative identification.
Workflow Visualization
Strengths and Limitations
-
Strengths: Excellent for identifying volatile impurities (e.g., residual solvents), high sensitivity, and provides structural information from mass spectra for impurity identification.
-
Limitations: Not suitable for non-volatile or thermally labile compounds (even with derivatization), quantitation can be less accurate than HPLC unless specific standards are used for each impurity.
Quantitative ¹H NMR (qNMR): An Absolute Purity Assessment
Unlike chromatographic methods that provide a relative purity based on detector response, qNMR can determine the absolute purity (w/w %) of a compound against a certified, stable internal standard.[12][13] It is a primary ratio method recognized for its high accuracy and precision, as signal intensity is directly proportional to the number of nuclei.[4]
Expertise & Rationale
The success of a qNMR experiment hinges on the choice of an internal standard. The standard must: 1) be of high, certified purity, 2) be stable and non-volatile, 3) have simple signals (preferably singlets) that do not overlap with any analyte signals, and 4) be accurately weighable. For this compound in DMSO-d₆, maleic acid is an excellent choice. Its two vinyl protons appear as a sharp singlet far downfield (~6.3 ppm), and its carboxylic acid protons are even further downfield, well away from the analyte's aromatic and aliphatic signals. DMSO-d₆ is chosen as the solvent for its ability to dissolve both the analyte and the polar standard. Critically, acquisition parameters must be optimized with a long relaxation delay (D1 ≥ 5 x T₁) to ensure all protons fully relax between scans, a prerequisite for accurate integration.
Experimental Protocol: ¹H qNMR
-
Sample Preparation:
-
Accurately weigh ~15 mg of the synthesized compound into a vial (record weight Mᵢ).
-
Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid, record weight Mₛ).
-
Quantitatively transfer both solids into a single NMR tube using a calibrated amount of deuterated solvent (e.g., 0.75 mL DMSO-d₆). Ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Spectrometer: Bruker 400 MHz or equivalent.
-
Pulse Program: Standard 30° or 90° pulse.
-
Relaxation Delay (D1): 30 seconds (to ensure full relaxation).
-
Number of Scans: 16-32 (for good signal-to-noise).
-
-
Data Processing & Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte (e.g., the singlet from the -OCH₃ group, corresponding to 3 protons, NNᵢ).
-
Integrate the singlet from the internal standard (maleic acid vinyl protons, corresponding to 2 protons, NNₛ).
-
Calculate purity using the standard equation[14]: Purityᵢ (%) = (Iᵢ / Iₛ) * (NNₛ / NNᵢ) * (MWᵢ / MWₛ) * (Mₛ / Mᵢ) * Purityₛ Where: I=Integral, NN=Number of Nuclei, MW=Molecular Weight, M=Mass, P=Purity.
-
Workflow Visualization
Strengths and Limitations
-
Strengths: Provides absolute (w/w %) purity, non-destructive, universal detector for protons, identifies and quantifies impurities simultaneously if signals are resolved, orthogonal to chromatography.[12]
-
Limitations: Lower sensitivity than chromatography, requires a high-purity certified standard, peak overlap can complicate analysis, insensitive to non-proton-containing impurities (like inorganic salts).
ICP-MS: Quantifying Trace Elemental Impurities
The control of elemental impurities is a critical regulatory requirement, guided by documents like ICH Q3D.[8] These impurities often originate from catalysts used in synthesis and can be highly toxic.[15] ICP-MS is the premier technique for this analysis due to its exceptional sensitivity, capable of detecting metals at parts-per-billion (ppb) levels.
Expertise & Rationale
ICP-MS requires the sample to be introduced as a liquid, typically an aqueous solution. Organic molecules like ours must be completely digested to destroy the organic matrix, which would otherwise interfere with the plasma and produce polyatomic interferences. Microwave-assisted acid digestion with strong oxidizing acids (e.g., nitric and sulfuric acid) is the chosen method for its efficiency and cleanliness, ensuring all trace metals are liberated into a simple aqueous matrix. The analysis is run in a mode that uses a collision/reaction cell (e.g., Helium mode) to mitigate polyatomic interferences, ensuring accurate measurement of target elements.
Experimental Protocol: ICP-MS
-
Sample Preparation (Digestion):
-
Accurately weigh ~100 mg of the compound into a clean microwave digestion vessel.
-
Add 8 mL of concentrated Nitric Acid (trace metal grade) and 2 mL of Sulfuric Acid (trace metal grade).
-
Seal the vessel and perform microwave digestion using a programmed temperature ramp (e.g., ramp to 200 °C over 20 min, hold for 20 min).
-
After cooling, quantitatively transfer the clear digestate to a 50 mL volumetric flask and dilute to volume with deionized water.
-
-
Instrumentation & Conditions:
-
System: Agilent 7800 ICP-MS or equivalent.
-
Plasma Conditions: Standard robust plasma settings.
-
Collision/Reaction Cell: Helium mode to reduce polyatomic interferences.
-
Calibration: Use a multi-element calibration curve prepared from certified standards in a matrix-matched solution.
-
-
Data Analysis: The concentration of each target element (e.g., Pd, Pt, Rh, Ru, Fe, Cu) is determined from the calibration curve and reported in ppm (mg/kg) relative to the original sample weight.
Strengths and Limitations
-
Strengths: Extremely high sensitivity (ppb-ppt levels), capable of multi-element analysis, the definitive technique for regulatory compliance.[15][16]
-
Limitations: Destructive to the sample, expensive instrumentation and operation, can be complex and time-consuming, only measures elemental content, not the compound's organic purity.
Comparative Summary and Data Interpretation
To illustrate the complementary nature of these techniques, let's consider a hypothetical batch of synthesized this compound.
Table 1: Comparative Purity Analysis of a Hypothetical Batch
| Analytical Technique | Purity Result | Impurities Detected | Key Insights & Causality |
| HPLC-UV | 98.7% (Area %) | Two minor peaks at 0.5% and 0.8% area. | High purity with respect to UV-active species. The impurities are likely related organic compounds (e.g., isomers, oxidation products). |
| GC-MS | 99.5% (Area % of TMS-derivative) | Ethyl Acetate (0.3%), Toluene (0.1%), Unidentified peak (0.1%). | The sample is largely free of volatile organic impurities, but contains residual solvents from purification and synthesis. The main peak purity is high. |
| ¹H qNMR | 97.4% (w/w %) | Signals consistent with ~1.5% ethyl acetate and ~1.0% water. | Provides the most accurate absolute purity. The lower value compared to HPLC/GC is because qNMR accounts for non-UV-active and non-volatile impurities like water, which other methods miss. |
| ICP-MS | N/A (for organic purity) | Palladium: 8.5 ppm; Iron: 22 ppm. | The synthesis likely used a palladium catalyst, and residual amounts remain. Iron could be from reagents or leached from a reactor. Both are within typical ICH Q3D limits for oral drugs but should be monitored. |
Discussion: A Holistic Approach to Purity
The data in Table 1 clearly demonstrates that no single technique provides a complete picture of purity.[4]
-
HPLC gave a high purity value but was blind to the residual solvents and water.
-
GC-MS was excellent for identifying those volatile solvents but would have missed non-volatile organic impurities.
-
qNMR provided the most realistic assessment of the active molecule's mass fraction in the solid material, correctly identifying water and solvents as significant contributors to the impurity profile.[12]
-
ICP-MS addressed a completely different but equally critical aspect of purity: toxicologically relevant elemental impurities.[8][15]
As a Senior Application Scientist, my recommendation is unequivocal: a multi-technique, orthogonal approach is mandatory for the comprehensive characterization of any new chemical entity intended for drug development. For routine batch-to-batch quality control, a validated HPLC method is often sufficient. However, for the initial characterization of a reference standard or a lead compound, the combination of HPLC (for organic impurities), qNMR (for absolute purity), GC-MS (for residual solvents), and ICP-MS (for elemental impurities) constitutes a self-validating system that ensures the highest degree of trustworthiness and scientific integrity.
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A Comparative Guide to X-ray Crystallography of Methyl 4-(hydroxymethyl)picolinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of methodologies for the X-ray crystallographic analysis of Methyl 4-(hydroxymethyl)picolinate and its derivatives. As a class of compounds with significant potential in medicinal chemistry and materials science, understanding their three-dimensional structure is paramount for rational drug design and the development of novel materials.[1][2] This document moves beyond a simple recitation of protocols to offer a comparative analysis of crystallization techniques, data collection strategies, and structure refinement approaches, grounded in the principles of scientific integrity and practical, field-proven insights.
While specific crystallographic data on a wide range of this compound derivatives is not extensively published, this guide draws upon established principles of small-molecule crystallography and data from structurally related compounds to provide a robust framework for successful structure determination.
Part 1: The Crystallization Challenge: A Comparative Analysis of Methodologies
The primary bottleneck in X-ray crystallography is often the growth of high-quality single crystals suitable for diffraction experiments.[3][4] For small, relatively flexible molecules like this compound derivatives, achieving the necessary degree of molecular order can be particularly challenging. This section compares common crystallization techniques, highlighting their relative advantages and limitations.
Classical Crystallization Techniques: The Foundation
Traditional methods of crystallization from solution rely on slowly inducing supersaturation to promote the formation of a single, well-ordered crystal lattice.[5] These techniques are often the first line of approach due to their simplicity and the minimal equipment required.
-
Slow Evaporation: This is one of the simplest methods, where the solvent is allowed to slowly evaporate from a solution of the compound, increasing its concentration until crystals form. It is effective for a wide range of solvents and compounds.
-
Vapor Diffusion: Considered one of the best methods for small molecules, especially when only milligram quantities are available.[6] This technique involves placing a concentrated solution of the sample in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the precipitant).[5][6] The vapor from the precipitant slowly diffuses into the sample solution, reducing the solubility of the compound and promoting crystallization.[5]
-
Slow Cooling: This method involves dissolving the compound in a suitable solvent at an elevated temperature and then slowly cooling the solution. As the temperature decreases, the solubility of the compound drops, leading to crystallization. The rate of cooling is a critical parameter that must be carefully controlled.
-
Antisolvent Diffusion: In this technique, a solution of the compound is carefully layered with a miscible "antisolvent" in which the compound is insoluble.[5] Crystals form at the interface between the two liquids as the antisolvent slowly diffuses into the solution, reducing the compound's solubility.[5]
Table 1: Comparison of Classical Crystallization Techniques
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Slow Evaporation | Gradual removal of solvent to increase concentration. | Simple setup, requires minimal sample. | Can lead to rapid crystallization and poor crystal quality if evaporation is too fast. | Thermally stable compounds with moderate volatility solvents. |
| Vapor Diffusion | Slow introduction of a precipitant via the vapor phase. | Excellent control over the rate of crystallization, suitable for small sample quantities.[6] | Requires volatile solvents. | Screening a wide range of conditions with limited material. |
| Slow Cooling | Decreasing solubility by lowering the temperature. | Good for compounds with a significant temperature-dependent solubility. | Requires precise temperature control. | Compounds that are significantly more soluble at higher temperatures. |
| Antisolvent Diffusion | Reducing solubility by direct mixing with an antisolvent. | Can produce high-quality crystals. | Can be difficult to control the rate of mixing. | Systems where a suitable solvent/antisolvent pair is known. |
Advanced and High-Throughput Crystallization Methods
In recent years, several advanced techniques have emerged to overcome the limitations of classical methods, particularly for challenging molecules or when high-throughput screening is required.[4][7]
-
Crystalline Sponges: This innovative method involves using a porous metal-organic framework (MOF) as a host to encapsulate guest molecules.[3][7] The ordered structure of the MOF then templates the ordering of the guest molecules, allowing for their crystallographic analysis even if they do not crystallize on their own.[3] This is particularly advantageous for liquids or non-crystalline solids.[3]
-
Microbatch Under-Oil and Encapsulated Nanodroplet Crystallization (ENaCt): These are high-throughput techniques that allow for the screening of a vast number of crystallization conditions using very small amounts of sample.[3][4][7] They involve dispensing nanoliter-scale droplets of the sample solution under oil, which prevents rapid evaporation and allows for controlled crystallization.[3]
Part 2: From Crystal to Structure: Data Collection and Refinement Workflow
Once a suitable crystal is obtained, the next crucial steps are the collection of high-quality diffraction data and the subsequent solution and refinement of the crystal structure.[8][9]
Experimental Workflow for Single-Crystal X-ray Diffraction
The following diagram outlines the typical workflow for a single-crystal X-ray diffraction experiment.
Caption: A typical workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Experimental Protocol
-
Crystal Selection and Mounting: A suitable single crystal, free of defects, is selected under a microscope. It is then mounted on a goniometer head, typically using a cryoloop and a cryoprotectant to allow for data collection at low temperatures (around 100 K), which minimizes radiation damage.[10]
-
Preliminary Screening and Unit Cell Determination: The mounted crystal is exposed to the X-ray beam, and a few diffraction images are collected to assess the crystal quality and to determine the unit cell parameters and Bravais lattice.[11]
-
Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. Modern diffractometers with sensitive detectors like CCD or CMOS can collect a complete dataset in a matter of hours.
-
Data Processing: Integration, Scaling, and Merging: The raw diffraction images are processed to integrate the intensities of the individual reflections.[9] These intensities are then scaled and merged to produce a single file containing the unique reflection data.[9]
-
Structure Solution: The "phase problem" is solved to obtain an initial electron density map.[12] For small molecules, direct methods are most commonly used.[12] Software like SHELXS is widely employed for this purpose.[12]
-
Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods.[13] This iterative process involves adjusting atomic positions, displacement parameters, and occupancies to improve the agreement between the calculated and observed structure factors.[14] Programs such as SHELXL and Olex2 are standard for refinement.[15]
-
Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy. This includes checking bond lengths, angles, and for any missed symmetry elements.
Comparative Data on Structurally Related Compounds
Table 2: Crystallographic Data for a Related Compound: Ethyl 6-(hydroxymethyl)picolinate
| Parameter | Value |
| Formula | C9H11NO3 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a = 8.134 Å, b = 9.049 Å, c = 12.919 Å |
| β | 106.86° |
| Z | 4 |
| R-factor | 0.049 |
| Source: Acta Crystallographica Section E, 2007, E63, o2584-o2585.[18] |
Part 3: Overcoming Common Challenges in Small-Molecule Crystallography
The path to a high-quality crystal structure is not always straightforward. Researchers may encounter several challenges that can complicate the analysis.
Common Problems and Potential Solutions
-
Poor Crystal Quality: This is the most frequent issue, leading to weak or diffuse diffraction.[19]
-
Solution: Extensive screening of crystallization conditions, including different solvents, temperatures, and techniques, is often necessary.
-
-
Twinning: This occurs when two or more crystal lattices are intergrown, leading to overlapping diffraction patterns.
-
Solution: Specialized software can often be used to deconvolute the twinned data. In some cases, re-crystallization may be required to obtain untwinned crystals.
-
-
Disorder: Molecules in the crystal lattice may adopt multiple conformations, leading to smeared electron density.[20]
-
Solution: The disordered components can often be modeled with partial occupancies for the different atomic positions.
-
-
Radiation Damage: High-intensity X-ray sources can damage the crystal, leading to a decay in diffraction intensity over time.[21]
-
Solution: Collecting data at cryogenic temperatures and minimizing exposure time can mitigate this issue.[21]
-
Logical Relationships in Troubleshooting Crystallographic Problems
Caption: A decision-making framework for troubleshooting common crystallographic issues.
Conclusion
The X-ray crystallographic analysis of this compound derivatives, while potentially challenging, is an essential tool for elucidating their structure-property relationships. By systematically comparing and applying the crystallization and data analysis strategies outlined in this guide, researchers can significantly increase their chances of obtaining high-quality structural data. A thorough understanding of both classical and modern crystallographic techniques, coupled with a logical approach to troubleshooting, will empower scientists to unlock the full potential of these promising compounds in drug discovery and materials science.
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SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]
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Warren, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]
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Unknown. (n.d.). Crystallization of small molecules. Retrieved from [Link]
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Cooper, R. (n.d.). Recent advances in small molecule refinement. International Union of Crystallography. Retrieved from [Link]
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Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1133–1140. Retrieved from [Link]
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Warren, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. Retrieved from [Link]
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Cowtan, K. (2021). A beginner's guide to X-ray data processing. The Biochemist. Retrieved from [Link]
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HKL Research, Inc. (n.d.). Small Molecule Structure Solution and Refinement. Retrieved from [Link]
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CCP4. (n.d.). Solve a small-molecule structure. CCP4 wiki. Retrieved from [Link]
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Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]
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Palatinus, L. (n.d.). Structure solution and refinement: introductory strategies. Retrieved from [Link]
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Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]
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OlexSys Ltd. (n.d.). Structure Solution. Retrieved from [Link]
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Falvello, L. R. (n.d.). Small-molecule structures with large-molecule problems. Retrieved from [Link]
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ResearchGate. (n.d.). Examples of common challenges encountered when using X-ray crystal structures. Retrieved from [Link]
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Martin, A., & Pinkerton, A. A. (2000). Troublesome Crystal Structures: Prevention, Detection, and Resolution. Crystal Growth & Design, 1(1), 67-81. Retrieved from [Link]
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Murray, J. W., et al. (2019). Radiation damage in small-molecule crystallography: fact not fiction. Acta Crystallographica Section D, 75(Pt 6), 515–527. Retrieved from [Link]
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Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
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re3data.org. (2025). Cambridge Structural Database. Retrieved from [Link]
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CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]
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Huang, J.-Y., & Liang, H.-Z. (2007). Ethyl 6-(hydroxymethyl)picolinate. Acta Crystallographica Section E: Crystallographic Communications, E63, o2584–o2585. Retrieved from [Link]
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CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]
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Asiri, A. M., et al. (2018). An X-Ray Crystallographic Study of N-Methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine. Journal of Structural Chemistry, 59, 107–112. Retrieved from [Link]
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Couvrat, N., et al. (2018). CCDC 1572555: Experimental Crystal Structure Determination. The Research Portal. Retrieved from [Link]
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Liu, B., et al. (2016). Chemical properties and biotoxicity of several chromium picolinate derivatives. Journal of Inorganic Biochemistry, 165, 86-93. Retrieved from [Link]
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Roy, A. S., & Parimal, K. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Biomimetics, 5(4), 59. Retrieved from [Link]
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El-Faham, A., et al. (2020). X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. Molecules, 25(23), 5626. Retrieved from [Link]
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The Rising Star in Catalysis? A Comparative Performance Analysis of Methyl 4-(hydroxymethyl)picolinate
For researchers, scientists, and professionals in drug development, the quest for more efficient, selective, and robust catalytic systems is perpetual. In this landscape, the design of ligands plays a pivotal role in dictating the outcome of transition metal-catalyzed reactions. This guide provides an in-depth, objective comparison of Methyl 4-(hydroxymethyl)picolinate's performance in catalytic reactions, pitting it against established alternatives and grounding the analysis in available experimental insights.
Introduction: The Significance of Picolinate Ligands in Modern Catalysis
Picolinate-based ligands, derivatives of pyridine-2-carboxylic acid, have garnered significant attention in the realm of catalysis. Their bidentate N,O-chelation to metal centers imparts stability to catalytic complexes and modulates their electronic and steric properties. This fine-tuning is critical for achieving high efficiency and selectivity in a myriad of organic transformations, most notably in palladium- and nickel-catalyzed cross-coupling reactions. These reactions are foundational in synthetic organic chemistry, enabling the construction of complex molecular architectures prevalent in pharmaceuticals, agrochemicals, and materials science.
The introduction of functional groups onto the picolinate scaffold offers a powerful strategy for further refining catalytic performance. The hydroxymethyl group in this compound, for instance, can influence the ligand's electronic properties and its interaction with the metal center and substrates, potentially leading to enhanced catalytic activity.
Probing the Catalytic Landscape: Where Does this compound Stand?
While a significant body of research exists on the catalytic applications of various pyridine-based ligands, including picolinamides, direct and extensive comparative studies featuring this compound are not widely available in the current body of scientific literature. However, by examining the performance of structurally related ligands and understanding the fundamental principles of ligand design, we can infer its potential and identify key areas for future investigation.
The Crucial Role of Ligands in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are indispensable tools for C-C bond formation. The ligand's role in these catalytic cycles is multifaceted:
-
Stabilization: Ligands stabilize the active metal center, preventing its aggregation into inactive nanoparticles.
-
Solubility: They enhance the solubility of the metal complex in the reaction medium.
-
Modulation of Reactivity: By altering the electron density at the metal center, ligands influence the rates of key elementary steps like oxidative addition and reductive elimination.
-
Steric Control: The steric bulk of a ligand can control substrate access to the metal center, influencing selectivity.
The workflow for a typical Suzuki-Miyaura cross-coupling reaction is illustrated below, highlighting the central role of the palladium-ligand complex.
Figure 1: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis: this compound vs. Alternative Ligands
In the absence of direct head-to-head experimental data for this compound, we will draw comparisons with well-established picolinate and pyridine-based ligands to project its potential performance.
Picolinic Acid and its Simple Esters (e.g., Methyl Picolinate)
-
Performance: Picolinic acid and its simple esters are known to be effective ligands in various cross-coupling reactions. They offer good thermal stability to the palladium catalyst.
-
Comparison: The key differentiator for this compound is the presence of the hydroxymethyl group at the 4-position. This group is electronically neutral in terms of resonance but can exert a mild electron-donating inductive effect. More significantly, the hydroxyl functionality can participate in hydrogen bonding with substrates or bases in the reaction mixture, potentially influencing the reaction kinetics and selectivity in ways that simple picolinates cannot.
Picolinamides
-
Performance: Picolinamides have demonstrated excellent performance, particularly in nickel-catalyzed reductive cross-coupling reactions, affording high yields for the synthesis of valuable motifs like arylcyclopropanes.[1][2]
-
Comparison: Picolinamides possess a stronger electron-donating amide group compared to the ester functionality in this compound. This can lead to more electron-rich metal centers, which may favor oxidative addition. However, the ester group in this compound is less sterically demanding than many substituted picolinamides, which could be advantageous for the coupling of sterically hindered substrates. The hydroxymethyl group also offers a unique point of interaction not present in standard picolinamides.
Other Substituted Pyridine Ligands
-
Performance: The electronic and steric properties of substituents on the pyridine ring are known to significantly impact catalytic activity. Electron-donating groups generally enhance the rate of oxidative addition, while bulky substituents can promote reductive elimination.
-
Comparison: The 4-(hydroxymethyl) substituent is in a position that does not sterically hinder the coordination of the nitrogen atom to the metal center. Its electronic influence is modest compared to strongly electron-donating or withdrawing groups. This "neutral" steric profile combined with the potential for hydrogen bonding could make this compound a versatile ligand for a broad range of substrates, striking a balance between reactivity and stability.
Experimental Protocols: A Framework for Evaluation
To rigorously assess the performance of this compound, a standardized set of experimental protocols is essential. Below are representative procedures for the Suzuki-Miyaura and Heck reactions, which can be adapted to test the efficacy of this ligand and compare it against benchmarks.
Protocol 1: Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with Phenylboronic Acid
Figure 2: Step-by-step workflow for a Suzuki-Miyaura coupling experiment.
Protocol 2: Heck Cross-Coupling of an Aryl Iodide with an Alkene
Figure 3: Step-by-step workflow for a Heck coupling experiment.
Future Directions and the Promise of this compound
The true potential of this compound as a ligand in catalysis remains to be fully elucidated through rigorous experimental investigation. Based on the analysis of its structural features and comparison with related ligands, it is poised to be a versatile and effective ligand. The hydroxymethyl group, in particular, presents an intriguing avenue for modulating catalytic activity and selectivity through non-covalent interactions.
Future research should focus on:
-
Systematic Screening: Evaluating this compound in a broad range of cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig) with diverse substrates.
-
Comparative Studies: Conducting direct, side-by-side comparisons with commercially available, state-of-the-art ligands under identical conditions.
-
Mechanistic Investigations: Probing the precise role of the hydroxymethyl group in the catalytic cycle through kinetic studies and computational modeling.
The development of novel ligands is a cornerstone of advancing catalytic methodologies. This compound represents a promising, yet underexplored, candidate in this ongoing endeavor. The insights and protocols provided in this guide offer a solid foundation for its systematic evaluation and potential establishment as a valuable tool in the synthetic chemist's arsenal.
References
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Han, D., et al. (2023). Picolinamide Ligands: Nickel‐Catalyzed Reductive Cross‐Coupling of Aryl Bromides with Bromocyclopropane and Beyond. Chemistry – An Asian Journal, 18(2), e202201132. [Link][1][2]
- Li, M., et al. (2009). Metallomicellar Catalysis: Hydrolysis of PNPP Catalyzed by Copper(II), Zinc(II), Cerium(IV) Complexes with Long Alkyl Pyridine Ligands in CTAB Micellar Solution. Journal of Dispersion Science and Technology, 30(7), 975-981.
- Sambiagio, C., et al. (2014).
- Ganss, S., et al. (2016). Rhodium-Catalyzed Addition of Carboxylic Acids to Terminal Alkynes towards Z-Enol Esters. Organic Syntheses, 93, 367-384.
- Chatani, N., et al. (2008). Suzuki–Miyaura Coupling of Aryl Methyl Ethers. Journal of the American Chemical Society, 130(40), 13451–13453.
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Garg, N. K., et al. (2011). Suzuki–Miyaura Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 133(15), 5777–5780.[3]
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Garg, N. K., et al. (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Angewandte Chemie International Edition, 48(25), 4593–4596.[4]
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Molander, G. A., & Ito, Y. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4344–4347.[5]
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Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link][6]
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A Comparative Spectroscopic Guide to Methyl 4-(hydroxymethyl)picolinate Isomers for the Discerning Researcher
In the intricate landscape of drug discovery and development, the precise identification and characterization of isomeric molecules are of paramount importance. Subtle differences in the spatial arrangement of functional groups can lead to vastly different pharmacological and toxicological profiles. This guide provides a detailed spectroscopic comparison of "Methyl 4-(hydroxymethyl)picolinate" and its positional isomers, offering researchers, scientists, and drug development professionals a comprehensive reference for their analytical endeavors.
The isomers under examination are derivatives of pyridine-2-carboxylic acid (picolinic acid), featuring a methyl ester and a hydroxymethyl substituent at various positions on the pyridine ring. The ability to unequivocally distinguish between these isomers is crucial for ensuring the quality, safety, and efficacy of potential drug candidates. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to illuminate the structural distinctions between these closely related compounds.
The Isomeric Landscape
The primary focus of this guide is to differentiate the following key positional isomers of methyl (hydroxymethyl)picolinate:
-
This compound: The target compound, with the hydroxymethyl group at the 4-position.
-
Methyl 3-(hydroxymethyl)picolinate: The hydroxymethyl group is at the 3-position.
-
Methyl 5-(hydroxymethyl)picolinate: The hydroxymethyl group is at the 5-position.
-
Methyl 6-(hydroxymethyl)picolinate: The hydroxymethyl group is at the 6-position.
The differentiation of these isomers relies on the unique electronic environment of each proton and carbon atom, as well as the characteristic vibrational modes and fragmentation patterns dictated by the substituent positions.
¹H NMR Spectroscopy: A Window into Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the signals for the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, and the methyl protons of the ester group are key to distinguishing between the isomers.
Key Differentiating Features in ¹H NMR:
-
Aromatic Region (δ 7.0-9.0 ppm): The substitution pattern on the pyridine ring dictates the multiplicity and coupling constants of the remaining ring protons.
-
For This compound , one would expect three distinct signals in the aromatic region. The proton at position 3 will be a doublet, the proton at position 5 will be a doublet of doublets, and the proton at position 6 will be a doublet.
-
In Methyl 3-(hydroxymethyl)picolinate , the aromatic region will also show three distinct signals with different coupling patterns due to the ortho, meta, and para relationships between the protons.
-
Methyl 5-(hydroxymethyl)picolinate will exhibit three aromatic protons with their own characteristic splitting.
-
For Methyl 6-(hydroxymethyl)picolinate , the symmetry of the molecule may lead to a simpler pattern in the aromatic region.
-
-
Hydroxymethyl Protons (-CH₂OH): The chemical shift of the methylene protons is influenced by the electron density of the pyridine ring at the point of attachment. This can lead to subtle but measurable differences in their chemical shifts between the isomers. The signal for these protons will typically appear as a singlet, which may show coupling to the hydroxyl proton under certain conditions.
-
Methyl Ester Protons (-OCH₃): The protons of the methyl ester group will appear as a sharp singlet, typically in the range of δ 3.5-4.0 ppm. While the chemical shift of this group is less sensitive to the position of the other substituent, minor variations may be observed.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the carbon atoms in the pyridine ring and the substituent groups are highly sensitive to their electronic environment, making ¹³C NMR a powerful tool for isomer differentiation.
Key Differentiating Features in ¹³C NMR:
-
Aromatic Carbons: The chemical shifts of the pyridine ring carbons are significantly affected by the position of the electron-withdrawing methyl ester and the electron-donating hydroxymethyl group. The carbon atom directly attached to the hydroxymethyl group will experience a shielding effect, resulting in an upfield shift compared to the unsubstituted pyridine. Conversely, the carbon of the ester carbonyl group will appear far downfield.
-
Symmetry: The number of distinct signals in the ¹³C NMR spectrum can reveal the symmetry of the molecule. For instance, isomers with a higher degree of symmetry will exhibit fewer signals than their less symmetric counterparts.
Infrared Spectroscopy: Probing Vibrational Modes
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of vibrational modes. The positions and intensities of the absorption bands provide information about the functional groups present in the molecule. While all isomers will show characteristic absorptions for the O-H, C-H, C=O, and C-O bonds, the fingerprint region (below 1500 cm⁻¹) can reveal subtle differences in the vibrational modes of the pyridine ring due to the different substitution patterns.
Expected Key IR Absorptions:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C-H Stretch (aromatic and aliphatic): Signals typically appear just above and below 3000 cm⁻¹.
-
C=O Stretch (ester): A strong, sharp absorption band around 1700-1730 cm⁻¹.
-
C-O Stretch (ester and alcohol): Bands in the region of 1000-1300 cm⁻¹.
-
Pyridine Ring Vibrations: A series of bands in the 1400-1600 cm⁻¹ region. The exact positions of these bands are sensitive to the substitution pattern and can be used for differentiation.
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. The fragmentation pattern of a molecule upon ionization can provide valuable structural information. While all isomers will have the same molecular ion peak, the relative abundances of the fragment ions will differ depending on the stability of the fragments formed, which is influenced by the substituent positions.
Expected Fragmentation Pathways:
-
Loss of the Methoxy Group (-OCH₃): A common fragmentation pathway for methyl esters, leading to an [M-31]⁺ ion.
-
Loss of the Hydroxymethyl Group (-CH₂OH): Fragmentation involving the cleavage of the hydroxymethyl group can also occur, resulting in an [M-31]⁺ ion. The relative propensity for these two losses can differ between isomers.
-
Cleavage of the Pyridine Ring: The pyridine ring can also fragment, leading to a series of characteristic ions. The fragmentation pattern of the ring will be influenced by the positions of the substituents.
Comparative Data Summary
| Spectroscopic Technique | This compound | Methyl 3-(hydroxymethyl)picolinate | Methyl 5-(hydroxymethyl)picolinate | Methyl 6-(hydroxymethyl)picolinate |
| ¹H NMR (Aromatic δ) | 3 distinct signals | 3 distinct signals | 3 distinct signals | Potentially simpler pattern |
| ¹³C NMR (Ring Carbons) | Unique chemical shifts | Unique chemical shifts | Unique chemical shifts | Unique chemical shifts |
| IR (Fingerprint Region) | Characteristic pattern | Distinct pattern | Distinct pattern | Distinct pattern |
| Mass Spec (Fragments) | [M-31]⁺, ring fragments | [M-31]⁺, different fragment ratios | [M-31]⁺, different fragment ratios | [M-31]⁺, different fragment ratios |
Note: The specific chemical shifts, coupling constants, and fragment abundances would need to be determined from experimental data.
Experimental Protocols
General Sample Preparation for NMR Spectroscopy:
-
Weigh 5-10 mg of the purified isomer into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Cap the NMR tube and gently invert to dissolve the sample completely.
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Acquisition:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Process the spectrum similarly to the ¹H spectrum.
Infrared Spectroscopy (ATR-FTIR):
-
Ensure the ATR crystal is clean.
-
Acquire a background spectrum.
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Acquire the sample spectrum.
Mass Spectrometry (EI-MS):
-
Introduce the sample into the mass spectrometer (e.g., via direct infusion or GC-MS).
-
Ionize the sample using electron impact.
-
Accelerate the resulting ions into the mass analyzer.
-
Detect the ions to generate a mass spectrum.
Conclusion
The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary toolkit for the unambiguous identification of "this compound" and its positional isomers. By carefully analyzing the unique features within each spectrum, researchers can confidently determine the substitution pattern on the pyridine ring. This guide serves as a foundational resource, emphasizing the importance of a multi-technique approach for the rigorous characterization of isomeric compounds in the pursuit of novel therapeutics.
References
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Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][1][2][3][4][5]
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Harvey, D. J. (1991). Picolinyl esters for the structural determination of fatty acids by GC/MS. Spectroscopy International, 2(3), 29-41.[2]
-
Yang, S., Minkler, P., & Hoppel, C. (2006). Picolinyl ester fragmentation mechanism studies with application to the identification of acylcarnitine acyl groups following transesterification. Journal of the American Society for Mass Spectrometry, 17(11), 1620–1628.[3]
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Christie, W. W., Brechany, E. Y., & Holman, R. T. (1987). Mass spectral characterization of picolinyl and methyl ester derivatives of isomeric thia fatty acids. Lipids, 22(4), 224–228.[4]
-
Green, J. H. S., Kynaston, W., & Paisley, H. M. (1963). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 41(12), 3058-3067.[5]
-
Aramini, J. M., & Vogel, H. J. (1993). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Magnetic Resonance in Chemistry, 31(9), 831-837.[6]
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Sadlej-Sosnowska, N. (2007). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 12(5), 1016–1026.[7]
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Kleinpeter, E., Brühl, I., Heilmann, D., & St. Thomas, I. (1998). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 38(6), 1102–1111.[8][9]
-
Evans, R. F., & Kynaston, W. (1962). Infrared spectra and hydrogen bonding in pyridine derivatives. Journal of the Chemical Society (Resumed), 1005-1010.[10]
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Szafran, M., & Dega-Szafran, Z. (1965). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 13(9), 633-637.[11]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
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A Senior Application Scientist's Guide to Validating the Structure of Methyl 4-(hydroxymethyl)picolinate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly within drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. The synthesis of Methyl 4-(hydroxymethyl)picolinate, a valuable pyridine derivative, is no exception. Ensuring the integrity of the final product requires a multi-faceted analytical approach, as seemingly successful reactions can yield a variety of structurally similar isomers and byproducts. This guide provides a comparative analysis of key analytical techniques, offering insights into their strengths and limitations in the structural validation of this specific molecule.
The Synthetic Challenge: Beyond Molecular Weight
A common route to this compound involves the esterification of 4-(hydroxymethyl)picolinic acid. While this reaction appears straightforward, the potential for side reactions or the presence of isomeric starting materials necessitates a robust validation strategy. The primary challenge lies in distinguishing the target molecule from compounds with identical molecular weights (isomers), which cannot be differentiated by mass spectrometry alone.
Potential Products in the Synthesis of this compound
Caption: Synthetic pathway and potential products.
Table 1: Comparison of Potential Reaction Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Distinguishing Feature |
| This compound | C₈H₉NO₃ | 167.16 | Target Molecule |
| Methyl 6-(hydroxymethyl)picolinate | C₈H₉NO₃ | 167.16 | Isomer - different substituent position |
| 4-(Hydroxymethyl)picolinic Acid | C₇H₇NO₃ | 153.13 | Starting Material - lower molecular weight |
A Multi-Pronged Analytical Approach for Unambiguous Validation
No single analytical technique can definitively confirm the structure and purity of the target compound. A combination of spectroscopic and chromatographic methods provides a self-validating system, where each technique offers a unique piece of the structural puzzle.[1]
Logical Workflow for Structural Validation
Caption: Recommended analytical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds, including pyridine derivatives.[2][3] It provides information on the connectivity of atoms within a molecule, making it indispensable for distinguishing between isomers.
-
Expertise & Experience: The key to validating this compound lies in the aromatic region of the ¹H NMR spectrum. The substitution pattern on the pyridine ring dictates the chemical shifts and, more importantly, the coupling (splitting) patterns of the remaining ring protons. An incorrect isomer will present a distinctly different splitting pattern, providing unambiguous evidence of its identity.
-
¹H NMR Analysis: For the target molecule, we expect to see specific signals corresponding to the three aromatic protons, the methylene (CH₂) protons of the hydroxymethyl group, and the methyl (CH₃) protons of the ester. The protons on the pyridine ring typically resonate in the downfield region (δ 7.0-9.0 ppm) due to the electron-withdrawing nature of the nitrogen atom.[2]
-
¹³C NMR Analysis: This technique complements ¹H NMR by showing the number of unique carbon environments in the molecule.[2] For this compound, a specific number of signals in the aromatic, ester carbonyl, and aliphatic regions are expected.
-
Trustworthiness: To ensure accuracy, 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed.[4] COSY identifies protons that are coupled to each other, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, allowing for the complete assembly of the molecular framework.[4]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| Pyridine H (ortho to N) | ~8.5 | d | ~150 |
| Pyridine H (meta to N) | ~7.8 | d | ~125 |
| Pyridine H (meta to N) | ~7.4 | dd | ~122 |
| CH₂ (hydroxymethyl) | ~4.6 | s | ~62 |
| CH₃ (ester) | ~3.9 | s | ~52 |
| Pyridine C (ipso-COOCH₃) | - | - | ~148 |
| Pyridine C (ipso-CH₂OH) | - | - | ~158 |
| C=O (ester) | - | - | ~165 |
Note: These are predicted values and may vary slightly in experimental data.
Experimental Protocol: NMR Sample Preparation
-
Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR).[5]
-
Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[4]
-
Ensure the sample is fully dissolved; vortex or gently warm if necessary.
-
The spectrometer is locked on the deuterium signal of the solvent, and the magnetic field is shimmed to achieve good resolution.[4]
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound.[3][6]
-
Expertise & Experience: While essential, MS is a preliminary check. A mass spectrum consistent with the target's molecular weight (167.16 g/mol ) confirms that a reaction has likely occurred to produce a product of the correct mass, but it cannot differentiate between isomers. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides an exact mass, which can be used to determine the elemental composition, adding another layer of confidence.[1]
-
Analysis: Using a technique like Electrospray Ionization (ESI), the expected observation would be the protonated molecule [M+H]⁺ at an m/z of 168.17.
Experimental Protocol: General MS Sample Submission
-
Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Filter the solution through a syringe filter to remove any particulate matter.
-
Submit the sample for analysis, specifying the expected molecular weight and the desired ionization technique.
Infrared (IR) Spectroscopy: A Quick Functional Group Check
IR spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule.[1][7]
-
Expertise & Experience: For this compound, the key is to confirm the simultaneous presence of an alcohol (O-H stretch) and an ester (C=O stretch), and the absence of a broad carboxylic acid O-H stretch from the starting material.
-
Analysis:
-
O-H Stretch (Alcohol): A broad absorption band is expected in the region of 3400-3650 cm⁻¹.[8]
-
C=O Stretch (Ester): A strong, sharp absorption band is expected around 1715-1735 cm⁻¹.[8]
-
C-O Stretches (Ester): Two strong absorbances in the 1000-1300 cm⁻¹ range are also characteristic of the ester group.[9]
-
Table 3: Key IR Absorption Frequencies
| Functional Group | Characteristic Absorption (cm⁻¹) | Expected Appearance |
| Alcohol (O-H) | 3400 - 3650 | Broad, strong |
| Ester (C=O) | 1715 - 1735 | Sharp, strong |
| Aromatic C-H | ~3030 | Weak to medium |
| Aliphatic C-H | 2850 - 3000 | Medium |
High-Performance Liquid Chromatography (HPLC): Quantifying Purity
Once the structure is confirmed, HPLC is the standard method for determining the purity of the synthesized compound.[1][10]
-
Expertise & Experience: A well-developed HPLC method can separate the target product from unreacted starting materials, byproducts, and isomers.[11][12] The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks detected.
Experimental Protocol: General HPLC Method
-
Instrumentation: A standard HPLC system with a UV detector.[10]
-
Column: A reverse-phase C18 column is a common choice.[10]
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with 0.1% formic acid).[10]
-
Detection: UV detection at a wavelength of maximum absorbance for the pyridine ring (e.g., 254 nm).[10]
Conclusion: An Integrated and Self-Validating System
The structural validation of this compound is a clear example of the necessity for a comprehensive analytical strategy. While rapid techniques like MS and IR spectroscopy provide crucial preliminary data on molecular weight and functional groups, they are insufficient on their own. Only through the detailed correlational data provided by ¹H and ¹³C NMR spectroscopy can the exact isomeric structure be definitively confirmed.[2][3] This, combined with HPLC for purity assessment, creates a robust, self-validating workflow that ensures the identity and quality of the final product, a critical requirement in research and drug development.
References
- BenchChem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
- BenchChem. (n.d.). Interpreting Complex NMR Spectra of Substituted Pyridines.
- ResearchGate. (n.d.). Modern Analytical Technique for Characterization Organic Compounds.
- Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.
- Online Organic Chemistry Tutor. (2025). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization.
- Quora. (2018). How to determine the structure of organic molecules.
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
- BenchChem. (n.d.). Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide.
- OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
- SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids.
- BenchChem. (n.d.). Application Note: 1H and 13C NMR Characterization of 7-Hydroxy-4-methyl-2(1H)-quinolone.
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A Comparative Guide to the Synthesis of Methyl 4-(hydroxymethyl)picolinate: A Cost-Benefit Analysis for Researchers
Methyl 4-(hydroxymethyl)picolinate is a valuable building block in medicinal chemistry and materials science, finding application in the synthesis of a diverse range of compounds, from pharmaceuticals to specialized ligands. The efficient and cost-effective synthesis of this molecule is, therefore, a topic of considerable interest to researchers in both academic and industrial settings. This guide provides an in-depth comparison of three distinct synthetic routes to this compound, offering a critical cost-benefit analysis to inform your choice of methodology. We will delve into the specifics of each route, presenting detailed protocols, assessing their respective advantages and disadvantages, and providing a clear, data-driven comparison to guide your synthetic strategy.
Route 1: The Di-ester Reduction Pathway from 2,4-Pyridinedicarboxylic Acid
This classical approach involves the initial conversion of the commercially available 2,4-pyridinedicarboxylic acid to its dimethyl ester, followed by the selective reduction of the ester group at the 4-position of the pyridine ring.
Scientific Rationale
The initial step is a standard Fischer esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1][2] The use of a large excess of methanol drives the equilibrium towards the formation of the diester. The critical step in this route is the selective reduction of the 4-ester. This selectivity can be challenging to achieve as both ester groups are electronically similar. However, subtle differences in steric hindrance and electronic distribution on the pyridine ring can be exploited by using a suitable reducing agent under carefully controlled conditions.
Experimental Protocol
Step 1a: Synthesis of Dimethyl 2,4-pyridinedicarboxylate
-
To a stirred suspension of 2,4-pyridinedicarboxylic acid (1 eq.) in methanol (10 volumes), cautiously add concentrated sulfuric acid (0.2 eq.) at 0 °C.
-
Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford dimethyl 2,4-pyridinedicarboxylate.
Step 1b: Selective Reduction to this compound
-
Dissolve dimethyl 2,4-pyridinedicarboxylate (1 eq.) in anhydrous THF (20 volumes) and cool the solution to -78 °C under an inert atmosphere.
-
Add a solution of a mild reducing agent, such as diisobutylaluminium hydride (DIBAL-H) (1.1 eq.), dropwise over 1 hour, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for an additional 2-3 hours.
-
Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir until two clear layers are formed.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Workflow Diagram
Caption: Route 1: Synthesis via diesterification and selective reduction.
Route 2: The Direct Approach via Hydrolysis of a Bromomethyl Intermediate
This route leverages the commercially available Methyl 4-(bromomethyl)picolinate and converts it to the desired product through a straightforward hydrolysis reaction.
Scientific Rationale
The hydrolysis of the bromomethyl group is a nucleophilic substitution reaction where water or a hydroxide ion acts as the nucleophile, displacing the bromide leaving group.[3] The reaction is typically carried out in the presence of a mild base to neutralize the hydrobromic acid formed as a byproduct. This method is attractive due to its atom economy and simplicity, provided the starting material is readily accessible and cost-effective.
Experimental Protocol
-
Dissolve Methyl 4-(bromomethyl)picolinate (1 eq.) in a mixture of acetone and water (1:1, 20 volumes).
-
Add calcium carbonate (1.5 eq.) to the solution and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Remove the acetone from the filtrate under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Workflow Diagram
Caption: Route 2: Synthesis via hydrolysis of a bromomethyl intermediate.
Route 3: The Aldehyde Reduction Pathway
This synthetic strategy begins with the commercially available Methyl 4-formylpicolinate and reduces the aldehyde functionality to the corresponding primary alcohol.
Scientific Rationale
The reduction of an aldehyde to a primary alcohol is a fundamental and highly efficient transformation in organic synthesis.[4][5] A variety of reducing agents can be employed, with sodium borohydride (NaBH4) being a common choice due to its mildness, selectivity for aldehydes and ketones, and ease of handling. The reaction is typically fast and proceeds with high yield under ambient conditions.
Experimental Protocol
-
Dissolve Methyl 4-formylpicolinate (1 eq.) in methanol (15 volumes) and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.2 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of acetone, followed by water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is often of high purity, but can be further purified by column chromatography if necessary to yield this compound.
Workflow Diagram
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-(hydroxymethyl)picolinate
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Methyl 4-(hydroxymethyl)picolinate (CAS No. 317335-15-2). As a pyridine derivative used in complex chemical syntheses, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide moves beyond mere procedural lists to explain the scientific rationale behind each recommendation, ensuring a culture of safety and regulatory compliance in your laboratory.
Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound and its structural isomers are classified as hazardous. The primary risks are associated with irritation to the skin, eyes, and respiratory system, and potential harm if ingested.[1]
Table 1: Hazard Profile of this compound and Structural Isomers
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[2] |
| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[1][2] |
| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[1][2] |
| Respiratory Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[1][2] |
Causality: The hazards associated with this compound stem from its chemical structure—a pyridine ring with ester and alcohol functional groups. Pyridine derivatives can be readily absorbed and may interfere with biological processes. Picolinic acid, the parent acid of this ester, is known to be hazardous to the environment and can be toxic at high concentrations.[3][4]
Pre-Disposal Operations: Handling and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling during routine laboratory use. The potential for generating dust or aerosols necessitates stringent engineering controls and appropriate PPE.
Engineering Controls:
-
Fume Hood: Always handle solid this compound and prepare its solutions inside a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: Ensure the laboratory is well-ventilated to minimize background exposure.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Prevents skin contact and subsequent irritation.[1][5] Always wash hands thoroughly after handling. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against accidental splashes of solutions or contact with airborne powder.[1][6] |
| Skin and Body | Laboratory coat. | Provides a barrier against spills and contamination of personal clothing.[6] |
| Respiratory | Use in a fume hood is primary. If not possible, a NIOSH-approved respirator for organic vapors/particulates may be required. | Prevents inhalation, which can cause respiratory tract irritation.[1][5] |
Waste Segregation and Containment: A Critical Step
Proper segregation is fundamental to preventing dangerous chemical reactions within a waste container. This compound is incompatible with several classes of chemicals.
Incompatible Materials:
-
Strong Oxidizing Agents
-
Strong Acids
-
Strong Bases
Causality: Contact with strong acids or bases can catalyze the hydrolysis of the methyl ester back to picolinic acid and methanol, a reaction that can be exothermic. Mixing with strong oxidizers poses a risk of a vigorous, potentially explosive reaction. Storing this compound's waste separately from these materials is a critical safety measure.[1]
Container Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Irritant," "Harmful if Swallowed")
-
The date accumulation started
This practice is a core requirement of the EPA's Resource Conservation and Recovery Act (RCRA), which mandates "cradle-to-grave" management of hazardous materials.[7]
Disposal Pathways: A Decision-Based Workflow
Never dispose of this compound down the drain or in the regular trash. Its water solubility and potential environmental toxicity prohibit aqueous disposal, and its hazardous characteristics preclude solid waste streams.[3] All disposal must proceed through your institution's Environmental Health and Safety (EHS) office for collection by an approved hazardous waste contractor.
Below is a decision workflow to guide the proper segregation of different waste streams containing this chemical.
Caption: Disposal Decision Workflow for this compound Waste.
Protocol 1: Disposal of Solid Waste
(Unused reagent, contaminated weigh paper, gloves, etc.)
-
Wear appropriate PPE (lab coat, gloves, safety goggles).
-
Work inside a chemical fume hood to minimize dust inhalation.
-
Carefully place the solid waste into a designated, robust, and sealable solid hazardous waste container.
-
Ensure the container is properly labeled for non-halogenated solid chemical waste.
-
Seal the container when not in use and store it in a designated satellite accumulation area away from incompatible materials.
-
Arrange for pickup through your institution's EHS department.
Protocol 2: Disposal of Small Spills
-
Evacuate and Secure: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Don PPE: Wear, at a minimum, double nitrile gloves, a lab coat, and chemical safety goggles.
-
Contain: If the material is a solution, surround the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.
-
Absorb: Gently cover the spill with the absorbent material, working from the outside in to avoid spreading.
-
Collect: Carefully sweep or scoop the contaminated absorbent material into a designated hazardous waste bag or container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous solid waste.
-
Dispose: Seal and label the waste container and arrange for EHS pickup.
Emergency Procedures for Accidental Exposure
In the event of accidental exposure, immediate and correct first aid is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Regulatory Context: Your Responsibility
Under the EPA's Resource Conservation and Recovery Act (RCRA), the generator of the chemical waste is legally responsible for its safe management from "cradle-to-grave."[7] This means that your laboratory is responsible for correctly identifying, segregating, labeling, and storing the waste until it is collected by a licensed disposal facility. Failure to comply can result in significant penalties and, more importantly, poses a risk to human health and the environment.
References
-
Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (2024). US EPA. [Link]
-
Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. (2020). MDPI. [Link]
-
Picolinic acid - Wikipedia. (n.d.). Wikipedia. [Link]
-
Which Substances Make Up the RCRA 8 Metals? (2024). Hazardous Waste Experts. [Link]
-
Proper Waste Management of RCRA 8 Metals. (2024). ACTenviro. [Link]
-
Large amounts of picolinic acid are lethal but small amounts increase the conversion of tryptophan-nicotinamide in rats. (2014). PubMed. [Link]
-
A Study of Metal Complexes of 2 – Picolinic Acid. (2018). Oriental Journal of Chemistry. [Link]
-
SAFETY DATA SHEET - National Institute of Standards and Technology. (2019). NIST. [Link]
-
Hazardous Waste Characteristics. (2025). US EPA. [Link]
-
Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. (n.d.). RSC Publishing. [Link]
-
Household Hazardous Waste - Maryland Department of the Environment. (n.d.). MDE. [Link]
-
Chemical Compatibility Database from Cole-Parmer. (n.d.). Cole-Parmer. [Link]
-
CHEMICAL RESISTANCE CHART. (n.d.). Iwaki America Inc. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. achmem.com [achmem.com]
- 3. mdpi.com [mdpi.com]
- 4. Large amounts of picolinic acid are lethal but small amounts increase the conversion of tryptophan-nicotinamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. aksci.com [aksci.com]
- 7. actenviro.com [actenviro.com]
Navigating the Safe Handling of Methyl 4-(hydroxymethyl)picolinate: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. Methyl 4-(hydroxymethyl)picolinate, a pyridine derivative, is a valuable building block in medicinal chemistry. However, its safe handling necessitates a thorough understanding of its potential hazards and the implementation of appropriate safety protocols. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) recommendations, operational procedures, and disposal plans, to ensure the confident and safe use of this compound in your laboratory.
Immediate Risk Assessment of this compound
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the GHS07 pictogram, indicating that it presents a number of acute hazards.[1]
Signal Word: Warning[1]
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications underscore the importance of preventing direct contact with the skin and eyes, as well as avoiding the inhalation of any dust or aerosols.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE and recommendations for enhanced protection.
| Body Part | Minimum Required PPE | Recommended Enhanced Protection | Rationale |
| Hands | Nitrile or neoprene gloves | Double-gloving with nitrile gloves | Pyridine and its derivatives can be absorbed through the skin. Nitrile and neoprene offer good resistance. Double-gloving provides an extra layer of protection in case of a tear or splash. |
| Eyes | Safety glasses with side shields | Chemical splash goggles | The compound is a serious eye irritant. Goggles provide a seal around the eyes, offering superior protection from splashes compared to safety glasses. |
| Body | Standard laboratory coat | Chemical-resistant lab coat or apron | A lab coat protects skin and personal clothing from minor spills. For larger quantities or splash-prone procedures, a chemical-resistant apron over the lab coat is advised. |
| Respiratory | Not required for small quantities in a well-ventilated area | NIOSH-approved respirator with organic vapor cartridges | To mitigate the risk of respiratory irritation, especially when handling larger quantities or if the ventilation is suboptimal, a respirator is recommended. |
| Feet | Closed-toe shoes | Chemical-resistant shoe covers | Protects feet from spills. Shoe covers can be easily removed in case of contamination, preventing the spread of the chemical. |
Operational Protocols for Safe Handling
Adherence to standardized operational procedures is critical for minimizing exposure risk. The following workflow outlines the key steps for safely handling this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Methodology:
-
Preparation:
-
Handling:
-
Before handling the chemical, don all PPE. Ensure gloves are intact and goggles fit snugly.
-
When weighing and transferring the solid, perform these actions within the fume hood to minimize inhalation exposure.[3]
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Cleanup and Disposal:
-
After handling, decontaminate all surfaces and equipment with an appropriate solvent and then soap and water.
-
Dispose of any contaminated materials, including gloves and weigh boats, in a clearly labeled hazardous waste container.
-
Remove PPE in a manner that avoids contaminating your skin or clothing. For example, remove gloves by peeling them off from the cuff, turning them inside out.
-
Emergency Procedures: Be Prepared
In the event of accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] Remove any contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Chemical Waste: All waste containing this compound, including excess solids and solutions, must be collected in a designated and properly labeled hazardous waste container.[2][4] The container should be kept closed when not in use and stored in a cool, well-ventilated area.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and weigh boats, should also be disposed of in the hazardous waste container.
-
Disposal Vendor: Arrangements should be made with a licensed hazardous waste disposal company for the pickup and proper disposal of the waste, in accordance with local, state, and federal regulations.[2][5] Never pour pyridine-containing waste down the drain.[2]
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the integrity of their scientific work.
References
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
-
Penta Chemicals. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]
-
Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
